molecular formula C7H14O5 B1209599 Digitalose CAS No. 523-74-0

Digitalose

カタログ番号: B1209599
CAS番号: 523-74-0
分子量: 178.18 g/mol
InChIキー: MPQBLCRFUYGBHE-JRTVQGFMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Digitalose, systematically known as 6-Deoxy-3-O-methyl-D-galactose, is a deoxy sugar with the molecular formula C7H14O5 and a molar mass of 178.184 g·mol⁻¹ . It is chemically defined as a methyl ether of D-fucose . This compound is a structurally significant component of various bioactive natural products, most notably as the sugar moiety in cardiac glycosides and aromatic polyketides . For researchers, this compound is of particular interest in the study of complex glycosides such as chartreusin, an antitumor antibiotic isolated from Streptomyces chartreusis , and elsamicin A . Its presence in these compounds is crucial for understanding their biosynthesis, which involves an unprecedented rearrangement of an anthracyclic ring system . Furthermore, this compound is found in other glycosides including thevetin and emicymarin, making it a valuable compound for phytochemical research and investigations into the structure-activity relationships of natural products . Studying sugars like this compound is essential for advancing the understanding of glycodiversification, which paves the way for new effective active pharmaceutical ingredients (APIs) . APPLICATIONS: • Research on cardiac glycosides and other natural products. • Study of sugar biosynthesis pathways in actinomycetes. • Investigation of the role of sugar moieties in the bioactivity of aromatic polyketides. WARNING: This product is labeled with the "Research Use Only" (RUO) designation. It is intended exclusively for laboratory research purposes and is not to be used as a drug, for diagnostic purposes, or for administration to humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3S,4S,5R)-2,4,5-trihydroxy-3-methoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQBLCRFUYGBHE-JRTVQGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305613
Record name 6-Deoxy-3-O-methyl-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-74-0, 4481-08-7
Record name 6-Deoxy-3-O-methyl-D-galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Deoxy-3-O-methylgalactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4481-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digitalose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digitalose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Deoxy-3-O-methyl-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIGITALOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8DD4P360
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Digitalose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Deoxy Sugar Component of Cardiac Glycosides

This technical guide provides a comprehensive overview of Digitalose, a naturally occurring deoxy sugar that is a critical component of various cardiac glycosides. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, experimental protocols for its synthesis and isolation, and its role in significant biological pathways.

Core Chemical and Physical Data

This compound, a methyl ether of D-fucose, is a key monosaccharide found in a variety of cardiac glycosides.[1][2] Its formal IUPAC name is 6-Deoxy-3-O-methyl-D-galactose .[2] The Chemical Abstracts Service (CAS) has assigned the registry number 4481-08-7 to this compound.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its molecular formula, molecular weight, and other physical properties.

PropertyValueReference(s)
IUPAC Name 6-Deoxy-3-O-methyl-D-galactose[2]
CAS Number 4481-08-7[2]
Other Names D-Digitalose, 3-Methyl-D-fucose[2]
Molecular Formula C₇H₁₄O₅[2]
Molar Mass 178.184 g·mol⁻¹[2]
Melting Point 106 °C (223 °F; 379 K)[2]

Experimental Protocols

This section details the methodologies for the chemical synthesis of this compound and its isolation from natural sources.

Chemical Synthesis of D-Digitalose

While a variety of synthetic routes for deoxy sugars have been developed, a stereoselective synthesis of a protected derivative of the L-enantiomer of digitoxose (B191001) has been described, which can be adapted for D-Digitalose.[3] The following is a generalized workflow based on established carbohydrate chemistry principles:

  • Starting Material: The synthesis typically begins with a readily available D-galactose derivative.

  • Protection of Hydroxyl Groups: Key hydroxyl groups on the galactose starting material are selectively protected to allow for modifications at specific positions. This often involves the use of protecting groups such as benzyl (B1604629) or silyl (B83357) ethers.

  • Deoxygenation at C-6: The C-6 hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently removed via reduction, often using a hydride reagent like lithium aluminum hydride.

  • Methylation at C-3: The hydroxyl group at the C-3 position is selectively methylated, for example, using sodium hydride and methyl iodide.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield D-Digitalose.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to obtain pure D-Digitalose.

Isolation of this compound from Natural Sources

This compound is a component of cardiac glycosides found in plants of the Digitalis genus, such as Digitalis purpurea (foxglove).[4][5] The isolation of this compound involves the extraction of the parent glycosides followed by hydrolysis to cleave the sugar moieties.

1. Extraction of Cardiac Glycosides:

  • Plant Material Preparation: Dried and finely powdered leaves of Digitalis purpurea are used as the starting material.[5]

  • Solvent Extraction: The powdered leaves are extracted with an organic solvent, typically ethanol (B145695) or methanol, which may be mixed with water.[5][6] This can be done through maceration, soxhlet extraction, or ultrasonication to enhance efficiency.[5]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.[5][7]

  • Purification of Glycosides: The crude extract is then subjected to further purification steps, such as liquid-liquid fractionation and column chromatography, to isolate the desired cardiac glycosides.[8]

2. Hydrolysis of Cardiac Glycosides:

  • Acid Hydrolysis: The purified cardiac glycosides are subjected to acid-catalyzed hydrolysis to break the glycosidic bonds and release the constituent sugars.[9][10] This is typically achieved by heating the glycosides in a dilute mineral acid solution (e.g., 0.05 N mineral acid in 50% aqueous methanol).[10]

  • Neutralization and Extraction: After hydrolysis, the reaction mixture is neutralized. The aglycones (the non-sugar portion of the glycosides) are typically insoluble in water and can be removed by filtration or extraction with an organic solvent.

  • Isolation and Purification of this compound: The aqueous layer containing the liberated sugars, including this compound, is then concentrated. The individual sugars are separated and purified using chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), to yield pure this compound.[8]

Signaling and Biosynthetic Pathways

This compound plays a crucial role as a structural component of biologically active molecules and is itself the product of a specific biosynthetic pathway.

Biosynthesis of TDP-D-Digitoxose

In many organisms, sugars are activated for use in glycosylation reactions by being attached to a nucleotide diphosphate (B83284), such as thymidine (B127349) diphosphate (TDP). The biosynthesis of TDP-D-digitoxose is a multi-step enzymatic process.[11][12]

TDP_Digitoxose_Biosynthesis Glucose-1-Phosphate Glucose-1-Phosphate TDP-D-Glucose TDP-D-Glucose Glucose-1-Phosphate->TDP-D-Glucose TDP-Glucose Pyrophosphorylase TDP-4-keto-6-deoxy-D-Glucose TDP-4-keto-6-deoxy-D-Glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-Glucose TDP-Glucose 4,6-dehydratase TDP-4-keto-2,6-dideoxy-D-Glucose TDP-4-keto-2,6-dideoxy-D-Glucose TDP-4-keto-6-deoxy-D-Glucose->TDP-4-keto-2,6-dideoxy-D-Glucose 2,3-dehydratase TDP-3-keto-2,6-dideoxy-D-Glucose TDP-3-keto-2,6-dideoxy-D-Glucose TDP-4-keto-2,6-dideoxy-D-Glucose->TDP-3-keto-2,6-dideoxy-D-Glucose 3-ketoreductase (eryBII) TDP-D-Digitoxose TDP-D-Digitoxose TDP-3-keto-2,6-dideoxy-D-Glucose->TDP-D-Digitoxose 4-ketoreductase (UrdR)

Caption: Biosynthetic pathway of TDP-D-Digitoxose.

Mechanism of Action of Cardiac Glycosides

This compound is a key component of cardiac glycosides like digoxin, which exert their therapeutic effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[4][13][14] This inhibition leads to a cascade of events that ultimately increases the force of heart muscle contraction.[1][4]

Cardiac_Glycoside_Mechanism cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ (Increased) NaK_ATPase->Na_in Reduced Na+ efflux NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ (Increased) NaCa_Exchanger->Ca_in Decreased Ca2+ efflux Cardiac_Glycoside Cardiac Glycoside (e.g., Digoxin) Cardiac_Glycoside->NaK_ATPase Inhibits Na_in->NaCa_Exchanger Reduces gradient for Na+ influx SR Sarcoplasmic Reticulum Ca_in->SR Increased Ca2+ uptake Contraction Increased Myocardial Contraction SR->Contraction Increased Ca2+ release

Caption: Signaling pathway for cardiac glycoside action.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Digitalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Digitalose (6-Deoxy-3-O-methyl-D-galactose) is a naturally occurring deoxy sugar and a methyl ether of D-fucose.[1] It is a crucial component of various cardiac glycosides, such as thevetin (B85951) and emicymarin, which are of significant interest in pharmacology and drug development.[1] First isolated in 1892 through the hydrolysis of Digitalinum verum, its chemical structure was later elucidated in 1943.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of D-Digitalose, including detailed experimental protocols and spectroscopic data, to support ongoing research and development efforts.

Physicochemical Properties

The fundamental physical and chemical properties of D-Digitalose are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of D-Digitalose
PropertyValueReference
IUPAC Name 6-Deoxy-3-O-methyl-D-galactose[1]
Other Names 3-Methyl-D-fucose[1]
CAS Number 4481-08-7
Molecular Formula C₇H₁₄O₅[1]
Molecular Weight 178.18 g/mol
Appearance White crystalline solid
Melting Point 106 °C[1]
Solubility Soluble in water
Optical Rotation [α]D²² +105° (c=1.0, H₂O)
Table 2: Spectroscopic Data of D-Digitalose
Spectroscopic TechniqueKey Data Points
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
Mass Spectrometry Theoretical exact mass of a signature peak: m/z 161.0808
Infrared (IR) Spectroscopy Data not available in the search results.

Chemical Properties and Reactivity

D-Digitalose, as a deoxy sugar, exhibits reactivity characteristic of this class of carbohydrates. The presence of a methyl ether at the C-3 position influences its chemical behavior, particularly its stability and participation in glycosidic bond formation.

Stability and Degradation

Information regarding the specific chemical stability and degradation pathways of D-Digitalose is not extensively detailed in the available literature. However, as a monosaccharide, it is susceptible to degradation under strong acidic or basic conditions and at elevated temperatures. The stability of the glycosidic linkages it forms in natural products is a key factor in the bioavailability and metabolism of cardiac glycosides.

Chemical Reactions

D-Digitalose participates in reactions typical of monosaccharides, including:

  • Glycosylation: The anomeric hydroxyl group can react with alcohols, including other monosaccharides, to form glycosides. This is the basis for its incorporation into cardiac glycosides.

  • Oxidation: The aldehyde group in the open-chain form can be oxidized.

  • Reduction: The aldehyde group can be reduced to a primary alcohol.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and utilization of D-Digitalose in research.

Determination of Reducing Power by Bertrand's Method

This method is a classic titrimetric analysis used to quantify reducing sugars.

Principle: A known amount of the sugar sample is heated with an alkaline solution of a copper(II) salt (Fehling's solution). The reducing sugar reduces the Cu²⁺ ions to Cu⁺ ions, which precipitate as copper(I) oxide (Cu₂O). The amount of unreacted Cu²⁺ or the amount of precipitated Cu₂O is then determined by titration.

Reagents:

  • Fehling's Solution A: Dissolve 34.639 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water and make up to 500 mL.

  • Fehling's Solution B: Dissolve 173 g of Rochelle salt (potassium sodium tartrate) and 50 g of sodium hydroxide (B78521) (NaOH) in distilled water and make up to 500 mL.

  • Standard D-Digitalose solution (e.g., 1 mg/mL).

  • Sulfuric acid (H₂SO₄), concentrated.

  • Potassium permanganate (B83412) (KMnO₄) solution, standardized.

Procedure:

  • Pipette a known volume of the D-Digitalose solution into a conical flask.

  • Add equal volumes of Fehling's solution A and B.

  • Heat the mixture to boiling and maintain at this temperature for a defined period (e.g., 2 minutes).

  • Allow the red precipitate of Cu₂O to settle.

  • Filter the precipitate through a sintered glass crucible and wash with hot distilled water until the washings are neutral.

  • Dissolve the precipitate in a known excess of a standard solution of ferric sulfate acidified with sulfuric acid.

  • Titrate the resulting ferrous sulfate solution with a standardized solution of potassium permanganate.

  • A blank titration should be performed without the sugar sample.

  • The amount of D-Digitalose is calculated from the volume of KMnO₄ consumed.

Visualizations

Hydrolysis of Cardiac Glycosides to Yield D-Digitalose

The isolation of D-Digitalose from its natural sources, primarily cardiac glycosides, is a fundamental procedure for its study. The following diagram illustrates a general workflow for this process.

Hydrolysis_Workflow Start Cardiac Glycoside (e.g., Thevetin) Acid_Hydrolysis Acid Hydrolysis (e.g., HCl, H₂SO₄) Start->Acid_Hydrolysis Cleavage of glycosidic bond Neutralization Neutralization (e.g., BaCO₃) Acid_Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration Chromatography Chromatographic Separation (e.g., Column Chromatography) Filtration->Chromatography Separation of sugars and aglycone Evaporation Solvent Evaporation Chromatography->Evaporation Crystallization Crystallization Evaporation->Crystallization End Pure D-Digitalose Crystallization->End

Caption: General workflow for the isolation of D-Digitalose via acid hydrolysis of cardiac glycosides.

Conclusion

This technical guide consolidates the available information on the physical and chemical properties of D-Digitalose. While fundamental data such as molecular weight and melting point are well-established, there remains a need for more comprehensive spectroscopic and reactivity data. The provided experimental protocol for determining reducing power offers a starting point for quantitative analysis. Further research to fully elucidate the spectroscopic characteristics and chemical behavior of D-Digitalose will be invaluable for its application in medicinal chemistry and drug discovery.

References

Digitalose: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose is a naturally occurring deoxy sugar, specifically a 6-deoxy-3-O-methyl-D-galactose, which is a constituent of various cardiac glycosides.[1] These glycosides are of significant interest in pharmacology due to their cardioactive properties. This compound itself is not cardioactive but plays a crucial role in the solubility and pharmacokinetic properties of the parent glycoside. This technical guide provides a comprehensive overview of the natural sources of this compound and outlines the methodologies for its isolation and purification for research and drug development purposes.

Natural Sources of this compound

This compound is found as a sugar moiety in cardiac glycosides, primarily within plants of the Digitalis genus. The total concentration of cardiac glycosides in the leaves of these plants typically ranges from 0.1% to 0.6%.

The primary glycoside containing this compound is Verodoxin . Upon hydrolysis, verodoxin yields the aglycone gitaloxigenin and the sugar this compound. Verodoxin is found in Digitalis purpurea (the common foxglove). While Digitalis lanata is a major source of other important cardiac glycosides like digoxin, Digitalis purpurea is the more relevant source for glycosides containing this compound.

Other plants known to contain a wide variety of cardiac glycosides, and therefore potential, albeit less characterized, sources of unique glycosidic sugars like this compound, include:

  • Thevetia peruviana (Yellow Oleander)

  • Nerium oleander (Oleander)

  • Convallaria majalis (Lily of the Valley)

  • Strophanthus species

It is important to note that the specific composition and concentration of these glycosides can vary significantly based on the plant's genetics, growing conditions, and harvesting time.

Quantitative Data

Specific quantitative data on the yield of this compound from its natural sources is not extensively reported in publicly available literature. The focus of most quantitative analyses has been on the parent cardiac glycosides due to their pharmacological activity. The data presented below is for the total cardiac glycoside content in Digitalis species, which provides a general indication of the potential starting material concentration for this compound isolation.

Plant SourcePlant PartTotal Cardiac Glycoside Content (% of dry weight)Primary this compound-Containing Glycoside
Digitalis purpureaLeaves0.2 - 0.45%Verodoxin
Digitalis lanataLeaves0.1 - 0.6%Not a primary source of this compound-containing glycosides

Isolation and Purification of this compound

The isolation of this compound is a multi-step process that involves the extraction of the parent cardiac glycoside from the plant material, followed by hydrolysis to cleave the sugar moiety, and subsequent purification of the liberated this compound.

Experimental Workflow for this compound Isolation

G Generalized Workflow for this compound Isolation A Plant Material Collection and Preparation (e.g., Digitalis purpurea leaves) B Extraction of Cardiac Glycosides (e.g., with ethanol (B145695)/water mixture) A->B C Purification of Glycoside Extract (e.g., removal of tannins, chlorophyll) B->C D Isolation of Verodoxin (e.g., via chromatography) C->D E Acid Hydrolysis of Verodoxin D->E F Separation of Aglycone and Sugar (e.g., liquid-liquid extraction) E->F G Purification of this compound (e.g., chromatography) F->G H Characterization and Analysis (e.g., TLC, GC-MS, NMR) G->H

Caption: Generalized workflow for the isolation of this compound from plant sources.

Detailed Experimental Protocols

The following are generalized protocols based on established methods for the extraction of cardiac glycosides and the analysis of monosaccharides. These should be optimized for specific laboratory conditions and research goals.

1. Extraction of Cardiac Glycosides from Digitalis purpurea

  • Objective: To extract the crude cardiac glycosides, including verodoxin, from dried plant material.

  • Materials:

  • Procedure:

    • Macerate 100 g of powdered Digitalis purpurea leaves in 500 mL of 70% ethanol for 24-48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the ethanolic extract. Re-extract the plant material with another 250 mL of 70% ethanol to ensure maximum recovery.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

    • Redissolve the residue in 200 mL of distilled water.

    • To precipitate tannins and other impurities, add 10% lead acetate solution dropwise until no further precipitation is observed.

    • Filter the mixture to remove the precipitate.

    • To the filtrate, add 10% sodium phosphate or sodium sulfate solution to precipitate the excess lead.

    • Filter the solution to remove the lead precipitate. The resulting clear solution contains the crude cardiac glycosides.

2. Acid Hydrolysis of Cardiac Glycosides

  • Objective: To cleave the glycosidic bond of verodoxin to release this compound.

  • Materials:

    • Crude cardiac glycoside extract (or purified verodoxin)

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

    • Barium carbonate or Sodium hydroxide (B78521) for neutralization

    • pH indicator paper

  • Procedure:

    • The crude glycoside extract is dissolved in a suitable volume of water or aqueous ethanol.

    • Add a mineral acid (e.g., 0.1 M H₂SO₄) to the solution.

    • Heat the mixture in a water bath at 80-100°C for 1-2 hours. The optimal time and temperature should be determined empirically to maximize the yield of the sugar without causing its degradation.

    • After cooling, neutralize the reaction mixture by adding barium carbonate (if using H₂SO₄) or a dilute solution of sodium hydroxide (if using HCl) until the pH is neutral.

    • Filter the mixture to remove the precipitated salt. The filtrate now contains the liberated sugars (including this compound) and the water-insoluble aglycones.

3. Separation and Purification of this compound

  • Objective: To separate this compound from the aglycones and other sugars in the hydrolysate.

  • Materials:

    • Hydrolysate from the previous step

    • Organic solvent (e.g., chloroform (B151607), ethyl acetate)

    • Separatory funnel

    • Chromatography supplies (e.g., silica (B1680970) gel for TLC or column chromatography)

  • Procedure:

    • Liquid-Liquid Extraction: Transfer the neutralized hydrolysate to a separatory funnel. Extract the mixture several times with an organic solvent like chloroform or ethyl acetate. The aglycones will partition into the organic phase, while the water-soluble sugars, including this compound, will remain in the aqueous phase.

    • Chromatographic Purification:

      • The aqueous layer containing the sugars is concentrated under reduced pressure.

      • The resulting sugar mixture can be separated by column chromatography on silica gel or by preparative thin-layer chromatography (TLC).

      • TLC Analysis: The separation can be monitored by TLC on silica gel plates using a solvent system such as ethyl acetate:pyridine:water (2:1:2 v/v/v). The spots can be visualized using a spray reagent like aniline (B41778) phthalate, which is specific for sugars.

      • The fractions corresponding to this compound are collected, combined, and concentrated to yield the purified sugar.

4. Characterization of this compound

  • Objective: To confirm the identity and purity of the isolated this compound.

  • Methods:

    • Thin-Layer Chromatography (TLC): Co-chromatography with an authentic standard of this compound.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The purified sugar is derivatized (e.g., trimethylsilylation) to make it volatile for GC analysis. The retention time and mass spectrum are compared with a standard.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the isolated sugar and confirm its identity as this compound.

Signaling Pathways and Logical Relationships

This compound itself is not known to have a direct signaling pathway. Its biological relevance stems from its role as a component of cardiac glycosides. The entire glycoside molecule, not the sugar part alone, is responsible for the pharmacological effect, which is the inhibition of the Na+/K+-ATPase pump in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca²+ exchanger, leading to an increase in intracellular calcium concentration and, consequently, increased cardiac contractility.

The logical relationship in the context of this compound's function can be visualized as a hierarchical structure where this compound is a key structural component of the active molecule.

G Functional Hierarchy of this compound cluster_0 Molecular Level cluster_1 Cellular Level This compound This compound (6-deoxy-3-O-methyl-D-galactose) CardiacGlycoside Cardiac Glycoside (e.g., Verodoxin) This compound->CardiacGlycoside is a component of Aglycone Aglycone (e.g., Gitaloxigenin) Aglycone->CardiacGlycoside is a component of Target Na+/K+-ATPase Pump CardiacGlycoside->Target binds to and inhibits Effect Inhibition of Pump Activity Target->Effect leads to

Caption: Functional hierarchy showing this compound as a structural part of the active cardiac glycoside.

Conclusion

This compound is an important deoxy sugar found in certain cardiac glycosides, primarily in plants of the Digitalis genus. While specific quantitative data for this compound is scarce, this guide provides a framework for its isolation and characterization based on established phytochemical methods. The provided protocols for extraction, hydrolysis, and purification offer a solid starting point for researchers aiming to study this compound for various applications, from synthetic chemistry to its role in the overall activity of cardiac glycosides. Further research is warranted to quantify the this compound content in various natural sources and to develop optimized and validated isolation protocols.

References

The Biosynthesis Pathway of TDP-Digitoxose in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Deoxysugars are pivotal components of numerous bioactive natural products, including antibiotics and anticancer agents. Digitoxose (B191001), a 2,6-dideoxyhexose, is particularly significant. Its activated form, thymidine (B127349) diphosphate (B83284) (TDP)-digitoxose, serves as the glycosyl donor for incorporation into these complex molecules. Understanding its biosynthesis is critical for endeavors in synthetic biology and drug development. This technical guide provides an in-depth exploration of the bacterial biosynthetic pathways for the two primary isomers, TDP-L-digitoxose and TDP-D-digitoxose. It details the enzymatic steps, presents available quantitative data, outlines key experimental protocols for pathway characterization, and visualizes the core processes for enhanced clarity.

Introduction to TDP-Digitoxose Biosynthesis

The biological activity of many natural products is profoundly influenced by their glycosylation patterns. Deoxysugars, which lack one or more hydroxyl groups, are a common and critical feature of these glycans. Digitoxose is a 2,6-dideoxy sugar found in a variety of important secondary metabolites, such as the cardiac glycosides from Digitalis species and bacterial antibiotics like kijanimicin and jadomycin (B1254412) B.[1] In bacteria, digitoxose is synthesized as a nucleotide-activated sugar, TDP-digitoxose, which is the substrate for glycosyltransferase enzymes that attach the sugar to an aglycone scaffold.

The biosynthesis originates from the central metabolite glucose-1-phosphate and proceeds through a series of enzymatic transformations. Bacteria have evolved distinct pathways to produce two different stereoisomers, TDP-L-digitoxose and TDP-D-digitoxose.[1] These pathways share a common set of initial reactions before diverging, a strategy that allows for the generation of structural diversity from a common pool of intermediates.[1] Reconstituting these pathways in vitro has been challenging due to the instability of some intermediates and the final TDP-sugar products.[1]

The Biosynthetic Pathway of TDP-L-Digitoxose

The biosynthesis of TDP-L-digitoxose is a six-step enzymatic process that has been particularly studied in the kijanimicin-producing bacterium Actinomadura kijaniata.[1] The pathway begins with the formation of a key, common intermediate, TDP-4-keto-6-deoxy-D-glucose.

The six steps are as follows:

  • Activation: Glucose-1-phosphate is activated with thymidine triphosphate (TTP) by a glucose-1-phosphate thymidylyltransferase to form TDP-D-glucose.

  • Dehydration (C4, C6): The enzyme TDP-glucose 4,6-dehydratase, such as RmlB, catalyzes the NAD⁺-dependent oxidation at C4 followed by dehydration to yield the crucial branch-point intermediate, TDP-4-keto-6-deoxy-D-glucose.[2][3]

  • Dehydration (C2, C3): A 2,3-dehydratase (e.g., KijB1) removes the C2 hydroxyl group and generates a ketone at C3, forming TDP-3,4-diketo-2,6-dideoxy-D-glucose.[1][4]

  • Reduction (C3): The C3 keto group is reduced by an NADPH-dependent C3-ketoreductase, such as KijD10.[1]

  • Epimerization (C5): A C5 epimerase (e.g., KijD11) inverts the stereochemistry at the C5 position, committing the intermediate to the L-series.

  • Reduction (C4): Finally, the C4 keto group is reduced by a C4-ketoreductase (e.g., KijC2) to yield the final product, TDP-L-digitoxose.

Below is a diagram illustrating the biosynthetic pathway to TDP-L-digitoxose.

TDP_L_Digitoxose_Pathway cluster_enzymes G1P Glucose-1-Phosphate E1 Thymidylyltransferase G1P->E1 TDP_Glc TDP-D-Glucose E2 4,6-Dehydratase (e.g., RmlB) TDP_Glc->E2 TDP_4k6d_Glc TDP-4-keto-6-deoxy- D-glucose E3 2,3-Dehydratase (e.g., KijB1) TDP_4k6d_Glc->E3 TDP_34dk26dd_Glc TDP-3,4-diketo-2,6-dideoxy- D-glucose E4 C3-Ketoreductase (e.g., KijD10) TDP_34dk26dd_Glc->E4 Int4 TDP-4-keto-2,6-dideoxy- D-glucose E5 C5-Epimerase (e.g., KijD11) Int4->E5 Int5 TDP-4-keto-2,6-dideoxy- L-mannose E6 C4-Ketoreductase (e.g., KijC2) Int5->E6 TDP_L_Dig TDP-L-Digitoxose E1->TDP_Glc TTP -> PPi E2->TDP_4k6d_Glc NAD⁺ -> NADH -H₂O E3->TDP_34dk26dd_Glc -H₂O E4->Int4 NADPH -> NADP⁺ E5->Int5 E6->TDP_L_Dig NADPH -> NADP⁺

Biosynthesis of TDP-L-Digitoxose.

The Biosynthetic Pathway of TDP-D-Digitoxose

The formation of TDP-D-digitoxose involves a five-step pathway. It shares the first three steps with the L-isomer pathway, starting from glucose-1-phosphate and proceeding to the formation of the TDP-3,4-diketo-2,6-dideoxy-D-glucose intermediate. The divergence occurs at the subsequent reduction steps, where different stereochemical outcomes are generated.

The key differences from the L-pathway are:

  • Step 4 (Reduction C3): The C3-ketoreductase in this pathway reduces the keto group to a hydroxyl group in an axial configuration. This is distinct from the C3-reduction in the L-pathway.

  • Step 5 (Reduction C4): The resulting intermediate is then acted upon by a C4-ketoreductase to yield the final product, TDP-D-digitoxose. Notably, this pathway does not involve a C5-epimerization step, thus retaining the D-configuration of the sugar.

TDP_D_Digitoxose_Pathway cluster_enzymes TDP_4k6d_Glc TDP-4-keto-6-deoxy- D-glucose E3 2,3-Dehydratase TDP_4k6d_Glc->E3 TDP_34dk26dd_Glc TDP-3,4-diketo-2,6-dideoxy- D-glucose E4_D C3-Ketoreductase (axial-specific) TDP_34dk26dd_Glc->E4_D Int4_D TDP-4-keto-2,6-dideoxy- D-glucose (axial C3-OH) E5_D C4-Ketoreductase Int4_D->E5_D TDP_D_Dig TDP-D-Digitoxose E3->TDP_34dk26dd_Glc -H₂O E4_D->Int4_D NADPH -> NADP⁺ E5_D->TDP_D_Dig NADPH -> NADP⁺

Divergent pathway to TDP-D-Digitoxose.

Quantitative Data on Pathway Enzymes

A thorough kinetic characterization of every enzyme in the specific TDP-digitoxose pathway is not yet fully available in the literature. However, kinetic data for homologous enzymes from other deoxysugar biosynthetic pathways provide valuable benchmarks. The TDP-glucose 4,6-dehydratase (RmlB) is a well-studied enzyme that represents the committed step for many deoxysugar pathways.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (nmol·min⁻¹·mg⁻¹)k_cat_ (s⁻¹)Source
dTDP-glucose 4,6-dehydrataseSalmonella entericadTDP-D-glucose32335~0.24[5]
dTDP-glucose 4,6-dehydrataseEscherichia colidTDP-D-glucose427930~0.67[5]

Note: V_max values were converted from µmol·min⁻¹·µg⁻¹ to nmol·min⁻¹·mg⁻¹ for consistency. k_cat was estimated assuming a molecular weight of ~43 kDa per subunit.[5]

Experimental Protocols

The characterization of deoxysugar biosynthetic pathways relies on a combination of molecular biology, protein biochemistry, and analytical chemistry. The following sections provide generalized protocols for key experimental procedures.

Protocol: Recombinant Enzyme Expression and Purification

The enzymes of the TDP-digitoxose pathway are typically produced recombinantly in E. coli with an affinity tag (e.g., a hexahistidine tag) to facilitate purification.

  • Cloning: Amplify the gene of interest from the source organism's genomic DNA and clone it into a suitable expression vector (e.g., pET series) with an N- or C-terminal His₆-tag.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression host, such as BL21(DE3).

  • Expression:

    • Inoculate a 5-10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume (e.g., 1 L) of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 12-18 hours to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Lyse the cells by sonication on ice or using a French press.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.[6][7]

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.[8]

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.[7]

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Analysis: Verify protein purity and concentration using SDS-PAGE and a Bradford or BCA assay. Store the purified enzyme at -80°C.

Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Protein Biochemistry cluster_analysis Functional Analysis A Gene Amplification (PCR) B Cloning into Expression Vector A->B C Transformation into E. coli Host B->C D Cell Culture & Induction (IPTG) C->D E Cell Lysis (Sonication) D->E F Purification (Ni-NTA Chromatography) E->F G Purity Check (SDS-PAGE) F->G H In Vitro Reaction (Enzyme + Substrate) G->H I Product Analysis (HPLC / MS) H->I J Kinetic Assays H->J

References

The Historical Discovery and Characterization of Digitalose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Digitalose, a naturally occurring deoxy sugar, is a crucial component of various pharmacologically significant cardiac glycosides. First identified in the late 19th century, its precise chemical structure and biological role have been the subject of extensive research. This technical guide provides an in-depth overview of the historical discovery, structural elucidation, and characterization of this compound. It details the experimental methodologies for its isolation and analysis, presents its physicochemical properties in a structured format, and illustrates its role within the broader context of cardiac glycoside signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Overview

The journey to understanding this compound began in the late 19th century with the investigation of glycosides from Digitalis species, plants long recognized for their medicinal properties.

Initial Discovery

In 1892, the German chemist Kiliani first reported the isolation of a novel sugar moiety obtained from the acid hydrolysis of Digitalinum verum, a cardiac glycoside.[1][2] This marked the initial discovery of the compound that would later be named this compound. Further research in the following decades identified this compound as a constituent of other cardiac glycosides, such as thevetin (B85951) and emicymarin.[2]

Structural Elucidation

The definitive chemical structure of this compound was determined in 1943 by Otto Schmidt.[1][2] Through meticulous chemical degradation and analysis, Schmidt established that this compound is a methyl ether of D-fucose, with the systematic name 6-Deoxy-3-O-methyl-D-galactose.[2] This elucidation was a significant step in understanding the structure-activity relationships of the cardiac glycosides of which it is a part. The synthesis of this compound was later achieved by Reber and Reichstein in 1946, further confirming its structure.[1]

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound have been determined through various analytical methods. These properties are essential for its isolation, identification, and synthesis.

PropertyValueReference(s)
Chemical Formula C₇H₁₄O₅[1]
Molar Mass 178.18 g·mol⁻¹[1]
Melting Point 106 °C (freshly prepared), 115 °C (after 3 days), 119 °C (after 4 months)[1]
Appearance Rosettes of needles from ethyl acetate[1]
Solubility Soluble in water[1]
Optical Rotation [α]²⁷₅₄₆₁ +109° (c=1.7, 15 min) → +126° (17 hrs); [α]D²² +106° (17 hrs)[1]
Percent Composition C: 47.19%, H: 7.92%, O: 44.90%[1]
IUPAC Name 6-Deoxy-3-O-methyl-D-galactose[2]
Other Names D-Digitalose, 3-Methyl-D-fucose[1][2]

Experimental Protocols

The isolation and characterization of this compound involve a series of well-defined experimental procedures.

Isolation of this compound via Hydrolysis of Cardiac Glycosides

This compound is typically obtained by the cleavage of the glycosidic bond in a parent cardiac glycoside. The following is a generalized protocol for its isolation from a source such as Digitalinum verum or emicymarin.

Workflow for Isolation and Purification of this compound

G start Start: Cardiac Glycoside Source (e.g., Digitalinum verum) hydrolysis Acid Hydrolysis (e.g., dilute H₂SO₄ or HCl) start->hydrolysis neutralization Neutralization (e.g., BaCO₃ or ion exchange resin) hydrolysis->neutralization extraction Solvent Extraction (to remove aglycone) neutralization->extraction purification Purification of Aqueous Layer (e.g., column chromatography) extraction->purification crystallization Crystallization (e.g., from ethyl acetate) purification->crystallization end End: Pure this compound Crystals crystallization->end G start Start: Purified this compound Sample derivatization Derivatization (e.g., with PMP or 2-AA) start->derivatization hplc HPLC Separation (Reversed-phase C18 column) derivatization->hplc detection Detection (UV or Fluorescence) hplc->detection quantification Quantification (Comparison with standard) detection->quantification end End: Quantitative Result quantification->end G cluster_membrane Cell Membrane cluster_cytosol Cytosol cg Cardiac Glycoside (with this compound) pump Na⁺/K⁺-ATPase cg->pump Inhibition na_in ↑ Intracellular Na⁺ pump->na_in leads to exchanger Na⁺/Ca²⁺ Exchanger ca_in ↑ Intracellular Ca²⁺ exchanger->ca_in leading to na_in->exchanger Reduces gradient for er Endoplasmic Reticulum (Ca²⁺ release) ca_in->er downstream Downstream Effects: - ↑ Cardiac Contractility - Apoptosis - Cell Cycle Arrest ca_in->downstream er->downstream

References

Digitalose: A Key Sugar Moiety in Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose, a deoxy sugar, is a crucial component of a specific class of cardiac glycosides, naturally occurring compounds renowned for their potent effects on cardiac muscle. First reported in 1892 following the hydrolysis of Digitalinum verum, its chemical structure as a methyl ether of D-fucose was fully elucidated in 1943.[1] This guide provides a comprehensive overview of this compound as a constituent of cardiac glycosides, detailing their chemical properties, the signaling pathways they modulate, and the experimental protocols for their study.

Chemical Composition and Properties of this compound-Containing Cardiac Glycosides

This compound is a key structural feature in several cardiac glycosides, influencing their pharmacokinetic and pharmacodynamic properties. Thevetin A and Thevetin B, isolated from the seeds of the yellow oleander (Thevetia peruviana), are prominent examples of this compound-containing cardiac glycosides.[2][3] Another notable example is Emicymarin, found in the seeds of Strophanthus eminii.[4]

The table below summarizes the key quantitative data for this compound and its associated cardiac glycosides.

CompoundMolecular FormulaMolecular Weight ( g/mol )Percent CompositionSource
This compound C₇H₁₄O₅178.18C: 47.19%, H: 7.92%, O: 44.90%Hydrolysis of various cardiac glycosides[5]
Thevetin A C₄₂H₆₄O₁₉872.95C: 57.79%, H: 7.39%, O: 34.82%Thevetia peruviana (Yellow Oleander) seeds[2][3]
Thevetin B C₄₂H₆₆O₁₈858.97C: 58.72%, H: 7.74%, O: 33.53%Thevetia peruviana (Yellow Oleander) seeds[6]
Emicymarin C₃₅H₅₂O₁₄696.78C: 60.33%, H: 7.52%, O: 32.15%Strophanthus eminii seeds[4]
Neriifolin C₃₀H₄₆O₈534.68C: 67.39%, H: 8.67%, O: 23.94%Thevetia peruviana, Cerbera odollam[3]
Cerberin C₃₂H₄₈O₉576.72C: 66.64%, H: 8.39%, O: 24.97%Cerbera odollam (Suicide Tree)[7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all cardiac glycosides, including those containing this compound, is the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiomyocytes.[8] This inhibition leads to a cascade of events that ultimately increases the force of heart muscle contraction.

dot

cluster_pump CG Cardiac Glycoside (e.g., Thevetin) NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NCX Na+/Ca²⁺ Exchanger (Reversed) Na_in->NCX Stimulation Ca_in ↑ Intracellular Ca²⁺ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Increased Uptake Ca_release ↑ Ca²⁺ Release SR->Ca_release Contraction ↑ Myocardial Contraction Ca_release->Contraction

Caption: General mechanism of action of cardiac glycosides.

Beyond this primary mechanism, cardiac glycosides are known to modulate several intracellular signaling pathways, which may contribute to their therapeutic and toxic effects. These pathways include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Some cardiac glycosides have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[6]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is crucial for cell growth, proliferation, and survival. There is evidence that cardiac glycosides can modulate PI3K/Akt signaling.

  • MAPK (Mitogen-Activated Protein Kinase): The MAPK cascade is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Crosstalk between Na+/K+-ATPase signaling and the MAPK pathway has been observed.[4]

  • JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription): This pathway is critical for cytokine signaling and immune responses. Some studies suggest that cardiac glycosides can influence JAK/STAT signaling.

The precise manner in which this compound-containing glycosides like Thevetin A and B specifically interact with and modulate these pathways is an active area of research.

dot

cluster_pathways Downstream Signaling Pathways CG This compound-Containing Cardiac Glycosides NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition NFkB NF-κB NaK_ATPase->NFkB Modulation PI3K_Akt PI3K/Akt NaK_ATPase->PI3K_Akt Modulation MAPK MAPK NaK_ATPase->MAPK Modulation JAK_STAT JAK/STAT NaK_ATPase->JAK_STAT Modulation Cellular_Effects Cellular Effects (Proliferation, Apoptosis, Inflammation) NFkB->Cellular_Effects PI3K_Akt->Cellular_Effects MAPK->Cellular_Effects JAK_STAT->Cellular_Effects

Caption: Overview of signaling pathways modulated by cardiac glycosides.

Experimental Protocols

The isolation, identification, and quantification of this compound-containing cardiac glycosides are critical for research and drug development. The following sections outline detailed methodologies for these processes.

Protocol 1: Extraction of Cardiac Glycosides from Thevetia peruviana Seeds

This protocol describes the solvent extraction of glycosides from yellow oleander seeds.

Materials:

Procedure:

  • Defatting: The powdered seed material is first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus for several hours to remove oils and lipids.

  • Extraction:

    • The defatted material is then air-dried.

    • A mixture of 70% methanol in water is a commonly used solvent for extraction.[9] An 8:2 mixture of methanol and ethanol has also been shown to be effective.[10]

    • The extraction can be performed by maceration (soaking the material in the solvent for 24-48 hours with occasional agitation) or by sonication (using an ultrasonic bath for approximately 30-60 minutes) to increase efficiency.[9]

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like Solid Phase Extraction (SPE) with a C18 cartridge to remove polar impurities before HPLC analysis.[9]

dot

start Powdered Seeds defat Defatting (Petroleum Ether) start->defat extract Solvent Extraction (e.g., 70% Methanol) defat->extract filter_concentrate Filtration & Concentration (Rotary Evaporator) extract->filter_concentrate crude_extract Crude Glycoside Extract filter_concentrate->crude_extract spe Solid Phase Extraction (SPE) (Optional Purification) crude_extract->spe final_sample Purified Sample for Analysis spe->final_sample

Caption: Workflow for the extraction of cardiac glycosides.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the separation and quantification of Thevetin A and B using a C18 reversed-phase column.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water (often with a small amount of acid, e.g., 0.05% trifluoroacetic acid).[9]

    • Solvent B: Acetonitrile or Methanol.[9]

  • Gradient Program: A typical gradient might start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the concentration of Solvent B over 20-30 minutes. The exact gradient will need to be optimized for the specific column and sample.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified Thevetin A and B of known concentrations in the initial mobile phase to generate a calibration curve.

  • Sample Preparation: Reconstitute the dried extract from Protocol 1 in a known volume of the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

    • Inject the standard solutions in order of increasing concentration.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to Thevetin A and B in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each glycoside in the sample by comparing the peak areas with the calibration curve.

Conclusion

This compound is a significant sugar moiety found in a number of clinically relevant cardiac glycosides. Understanding the chemical properties, biological activities, and analytical methods for these compounds is essential for researchers in pharmacology, natural product chemistry, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound-containing cardiac glycosides. Further research is warranted to fully elucidate the specific roles of these compounds in modulating intracellular signaling pathways and to develop more targeted and safer therapeutic agents.

References

Spectroscopic Profile of Digitalose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and MS Data for Drug Development Professionals

Introduction

Digitalose (6-deoxy-3-O-methyl-D-galactose) is a naturally occurring deoxy sugar and a constituent of various cardiac glycosides, which are a class of compounds historically used in the treatment of heart conditions. The precise structural elucidation and spectroscopic characterization of this compound are crucial for understanding its role within these larger bioactive molecules and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals.

Spectroscopic Data of this compound

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of molecules. For this compound, mass spectrometric data is primarily available from studies of cardiac glycosides where it exists as a sugar residue.

Table 1: Mass Spectrometry Data for this compound Fragment

ParameterValueSource
Theoretical Exact Mass ([M-H]⁻) 177.0768 g/mol Inferred
Theoretical Exact Mass ([M+Na]⁺) 201.0733 g/mol Inferred

Note: These values are calculated based on the molecular formula of this compound (C₇H₁₄O₅) and have been referenced in studies involving the mass spectrometric analysis of cardiac glycosides where this compound is a known component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is essential for structural elucidation. While specific, complete spectra for pure this compound are not widely published, the expected chemical shifts for ¹H and ¹³C nuclei can be predicted based on the known structure and data from similar methylated and deoxygenated monosaccharides.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-1~4.5-5.2d
H-2~3.5-4.0m
H-3~3.4-3.8m
H-4~3.6-4.1m
H-5~3.7-4.2m
H-6 (CH₃)~1.1-1.3d
OCH₃~3.4-3.6s

Note: These are approximate ranges. The anomeric proton (H-1) will show distinct chemical shifts and coupling constants for the α and β anomers. The exact values are dependent on the solvent, temperature, and pH.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

CarbonPredicted Chemical Shift (ppm)
C-1~95-105
C-2~70-80
C-3~75-85
C-4~70-80
C-5~70-80
C-6 (CH₃)~15-20
OCH₃~55-65

Note: The chemical shift of the anomeric carbon (C-1) is particularly sensitive to the anomeric configuration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl, methyl, and ether functional groups.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3600-3200O-HStretching (broad)
~2970-2850C-H (sp³)Stretching
~1460-1370C-HBending
~1150-1050C-OStretching (ether and alcohol)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a carbohydrate such as this compound. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift calibration.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

    • 2D NMR: To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the dry this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol, water). For electrospray ionization (ESI), the concentration is typically in the low µg/mL to ng/mL range.

  • Data Acquisition:

    • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.

    • Analysis: Acquire the mass spectrum in both positive and negative ion modes to detect different adducts (e.g., [M+Na]⁺, [M-H]⁻).

    • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry on the molecular ion to induce fragmentation and analyze the resulting fragment ions.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Mix Dissolve & Mix Sample->Mix Solvent Deuterated Solvent Solvent->Mix NMR NMR Spectrometer Mix->NMR H1 1H NMR NMR->H1 C13 13C NMR NMR->C13 TwoD 2D NMR (COSY, HSQC, etc.) NMR->TwoD Process Processing & Referencing H1->Process C13->Process TwoD->Process Assign Spectral Assignment Process->Assign Structure Structure Elucidation Assign->Structure

Figure 1. General workflow for NMR spectroscopic analysis of this compound.

Experimental_Workflow_IR_MS cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry IR_Sample Prepare Sample (KBr/ATR) IR_Acq Acquire IR Spectrum IR_Sample->IR_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis MS_Sample Prepare Solution MS_Acq Acquire Mass Spectrum (ESI/MALDI) MS_Sample->MS_Acq MS_MS_Acq Perform Tandem MS MS_Acq->MS_MS_Acq MS_Analysis Determine Molecular Weight & Fragmentation MS_MS_Acq->MS_Analysis Digitalose_Sample This compound Sample Digitalose_Sample->IR_Sample Digitalose_Sample->MS_Sample

Figure 2. General workflows for IR and MS analysis of this compound.

Conclusion

This technical guide summarizes the currently available and predicted spectroscopic data for this compound. While complete, experimentally-derived spectra for the isolated molecule are not widely disseminated in the public domain, the information provided herein offers a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. The outlined experimental protocols and workflows provide a solid foundation for the in-house spectroscopic characterization of this compound and related compounds. Further research to isolate and fully characterize pure this compound would be a valuable contribution to the field.

Unraveling the Stereochemical Intricacies of D-Digitalose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of D-Digitalose, a crucial monosaccharide component of various cardiac glycosides. This document will delve into the structural details, stereochemical configuration, and relevant experimental data, offering valuable insights for professionals in the fields of chemical research, pharmacology, and drug development.

Introduction to D-Digitalose

D-Digitalose, systematically known as 6-Deoxy-3-O-methyl-D-galactose , is a naturally occurring deoxysugar. Its presence as a glycone moiety in cardiac glycosides, such as those found in the Digitalis plant species, is of significant pharmacological interest. The stereochemistry of D-Digitalose is a critical determinant of the overall three-dimensional structure of these glycosides, which in turn dictates their binding affinity to the Na+/K+-ATPase enzyme and their resulting therapeutic or toxic effects.

Stereochemical Configuration

The definitive stereochemistry of D-Digitalose is encoded in its International Chemical Identifier (InChI):

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1

This notation unambiguously defines the spatial arrangement of atoms at each of the four chiral centers within the open-chain form of the molecule.

Chiral Centers and R/S Configuration

Based on the InChI string and Cahn-Ingold-Prelog priority rules, the absolute configurations of the chiral centers in the open-chain form of D-Digitalose are as follows:

Carbon AtomConfiguration
C2R
C3S
C4S
C5R

Note: Carbon atoms are numbered starting from the aldehyde group (C1).

Fischer and Haworth Projections

To visually represent the stereochemistry, the Fischer and Haworth projections of D-Digitalose are presented below. The Fischer projection depicts the open-chain form, while the Haworth projection illustrates the cyclic hemiacetal forms (α and β anomers) that exist in solution.

Figure 1: Fischer Projection of D-Digitalose

Figure 2: Haworth Projections of D-Digitalose

Quantitative Stereochemical Data

Optical Rotation
ParameterValueConditions
Specific RotationData not available in a complete and verifiable format.-
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted Ranges)

¹H-NMR (Proton NMR) - Predicted Chemical Shifts (ppm)

ProtonPredicted Range (ppm)Multiplicity (Predicted)
H-1 (anomeric)4.5 - 5.5d
H-23.5 - 4.5m
H-33.5 - 4.5m
H-43.5 - 4.5m
H-53.5 - 4.5m
H-6 (CH₃)1.1 - 1.4d
OCH₃3.3 - 3.6s

¹³C-NMR (Carbon-13 NMR) - Predicted Chemical Shifts (ppm)

CarbonPredicted Range (ppm)
C-1 (anomeric)95 - 105
C-265 - 75
C-375 - 85
C-465 - 75
C-570 - 80
C-6 (CH₃)15 - 20
OCH₃55 - 60

Experimental Protocols for Stereochemical Determination

The determination of the stereochemistry of a novel or synthesized sugar like D-Digitalose relies on a combination of spectroscopic and analytical techniques. The following outlines the general methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and relative stereochemistry of the sugar.

Methodology:

  • Sample Preparation: Dissolve a pure sample of the sugar (1-10 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • ¹H-NMR Spectroscopy:

    • Acquire a one-dimensional ¹H-NMR spectrum to observe the chemical shifts, multiplicities (splitting patterns), and coupling constants of the protons.

    • The anomeric proton (H-1) typically appears as a doublet in the region of 4.5-5.5 ppm. The magnitude of the coupling constant between H-1 and H-2 (JH1,H2) is diagnostic of the anomeric configuration (typically ~1-4 Hz for α and ~7-9 Hz for β in pyranose rings).

  • ²D-NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides crucial information about the relative stereochemistry.

Polarimetry

Objective: To measure the optical rotation of the sugar, which is a characteristic physical property of a chiral molecule.

Methodology:

  • Sample Preparation: Prepare a solution of the sugar of a precisely known concentration (c) in a suitable solvent (e.g., water, ethanol).

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent.

  • Measurement:

    • Fill a polarimeter cell of a known path length (l) with the sample solution.

    • Measure the observed angle of rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (c * l)

Biosynthesis Pathway of D-Digitalose in Cardiac Glycosides

D-Digitalose is synthesized in plants as a nucleotide-activated sugar, typically UDP-D-digitalose, which then serves as a donor for glycosyltransferases in the biosynthesis of cardiac glycosides. The pathway involves several enzymatic steps starting from common sugar precursors.

Biosynthesis_Pathway Primary Metabolism Primary Metabolism Glucose-1-Phosphate Glucose-1-Phosphate Primary Metabolism->Glucose-1-Phosphate UDP-Glucose UDP-Glucose Glucose-1-Phosphate->UDP-Glucose UDP-Glucose Pyrophosphorylase UDP-4-keto-6-deoxy-Glucose UDP-4-keto-6-deoxy-Glucose UDP-Glucose->UDP-4-keto-6-deoxy-Glucose UDP-Glucose 4,6-dehydratase UDP-6-deoxy-D-galactose UDP-6-deoxy-D-galactose UDP-4-keto-6-deoxy-Glucose->UDP-6-deoxy-D-galactose Epimerase/Reductase UDP-D-Digitalose UDP-D-Digitalose UDP-6-deoxy-D-galactose->UDP-D-Digitalose Methyltransferase Cardiac Glycoside\n(e.g., Digitoxin) Cardiac Glycoside (e.g., Digitoxin) UDP-D-Digitalose->Cardiac Glycoside\n(e.g., Digitoxin) Glycosyltransferase Aglycone Aglycone Aglycone->Cardiac Glycoside\n(e.g., Digitoxin)

Figure 3: Simplified Biosynthesis of D-Digitalose Moiety

Conclusion

The stereochemistry of D-Digitalose is a fundamental aspect of its chemical identity and biological function within cardiac glycosides. A thorough understanding of its absolute configuration, conformational preferences, and spectroscopic properties is indispensable for researchers and professionals engaged in the study and development of cardiac glycoside-based therapeutics. This guide provides a foundational framework for this understanding and highlights the key experimental approaches for its stereochemical elucidation. Further research to obtain and publish high-resolution NMR data for D-Digitalose would be a valuable contribution to the field.

Digitalose: A Comprehensive Technical Guide to a Biologically Significant Deoxy Sugar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitalose, a naturally occurring 6-deoxy-3-O-methyl-D-galactose, is a critical component of various pharmacologically active cardiac glycosides found in plants of the Digitalis genus. As a deoxy sugar, its unique chemical structure imparts specific physicochemical and biological properties that are integral to the therapeutic and toxicological profiles of the glycosides it forms. This technical guide provides an in-depth exploration of this compound, covering its chemical and physical properties, natural occurrence, and biosynthesis. It further details its relationship with other significant deoxy sugars, such as digitoxose (B191001), rhamnose, fucose, and 2-deoxy-D-glucose, through comparative analysis of their properties and biological activities. Detailed experimental protocols for the isolation, synthesis, and analysis of this compound are provided, alongside a discussion of the signaling pathways affected by this compound-containing cardiac glycosides. This guide aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and pharmacology.

Introduction to this compound and Deoxy Sugars

Deoxy sugars are carbohydrates that have had at least one hydroxyl group replaced with a hydrogen atom.[1] This structural modification significantly alters their properties compared to their hydroxylated counterparts, influencing their reactivity, conformational flexibility, and interactions with biological macromolecules.[1] Prominent examples of deoxy sugars include 2-deoxy-D-ribose, the backbone of deoxyribonucleic acid (DNA), and L-fucose and L-rhamnose, which are important components of various glycoconjugates.[1]

This compound is a monodeoxy sugar with the systematic name 6-deoxy-3-O-methyl-D-galactose.[2] Its structure is characterized by the absence of a hydroxyl group at the C-6 position and the presence of a methyl ether at the C-3 position of a galactose scaffold. It is most notably found as a constituent of cardiac glycosides, a class of naturally occurring steroids with profound effects on heart muscle.[3] The sugar moieties of these glycosides, including this compound, play a crucial role in their pharmacokinetic and pharmacodynamic properties, affecting their solubility, bioavailability, and binding affinity to their molecular target, the Na+/K+-ATPase pump.[2]

Physicochemical Properties of this compound and Other Deoxy Sugars

The physicochemical properties of deoxy sugars are fundamental to their biological function and analytical characterization. The following table summarizes key quantitative data for this compound and other relevant deoxy sugars for comparative analysis.

PropertyThis compound (6-deoxy-3-O-methyl-D-galactose)Digitoxose (2,6-dideoxy-D-ribo-hexose)L-Rhamnose (6-deoxy-L-mannose)L-Fucose (6-deoxy-L-galactose)2-Deoxy-D-glucose
Molecular Formula C₇H₁₄O₅[2]C₆H₁₂O₄[4]C₆H₁₂O₅[5]C₆H₁₂O₅[6]C₆H₁₂O₅[7]
Molecular Weight ( g/mol ) 178.18[2]148.16[4]164.16[5]164.16[6]164.16[7]
Melting Point (°C) 106-119~11091-95[5]150-153[6]146-147[7]
Optical Rotation ([α]D) +109° to +126° (water)+46.3° (water)+8.2° (water)-75.5° (water)[6]+46.5° (water)
Solubility in Water SolubleSoluble521.5 g/L (40 °C)[5]Soluble (50 mg/mL)[6]Soluble (330 mg/mL)[8]

Natural Occurrence and Biosynthesis

Natural Sources of this compound

This compound is primarily found in plants of the genus Digitalis, most notably Digitalis purpurea (purple foxglove) and Digitalis lanata.[3] It exists as a component of complex cardiac glycosides, where it is linked to a steroidal aglycone. Examples of this compound-containing cardiac glycosides include thevetin (B85951) and emicymarin.[3]

Biosynthesis of this compound and Deoxy Sugars

The biosynthesis of the aglycone portion of cardiac glycosides in Digitalis species is proposed to start from cholesterol and proceeds through a series of enzymatic modifications to form the steroidal core.[9] The biosynthesis of the deoxy sugar moieties, including this compound, occurs separately and they are subsequently attached to the aglycone by glycosyltransferases.

While the specific enzymatic pathway for D-digitalose biosynthesis in Digitalis is not fully elucidated, the general biosynthesis of 6-deoxyhexoses in bacteria provides a model. This process typically starts with a nucleotide-diphosphate (NDP)-sugar, such as NDP-D-glucose. A series of enzymatic reactions, including dehydration, epimerization, and reduction, leads to the formation of the NDP-6-deoxyhexose, which then serves as the donor for glycosyltransferases. The 3-O-methylation of this compound would be a subsequent step catalyzed by a methyltransferase.

Biosynthesis_of_Deoxy_Sugar NDP-D-Glucose NDP-D-Glucose NDP-4-keto-6-deoxy-D-glucose NDP-4-keto-6-deoxy-D-glucose NDP-D-Glucose->NDP-4-keto-6-deoxy-D-glucose Dehydratase NDP-6-deoxy-D-hexose NDP-6-deoxy-D-hexose NDP-4-keto-6-deoxy-D-glucose->NDP-6-deoxy-D-hexose Epimerase/Reductase NDP-Digitalose_precursor NDP-Digitalose_precursor NDP-6-deoxy-D-hexose->NDP-Digitalose_precursor Methyltransferase Cardiac Glycoside Cardiac Glycoside NDP-Digitalose_precursor->Cardiac Glycoside Glycosyltransferase Aglycone Aglycone Aglycone->Cardiac Glycoside

Caption: Generalized biosynthetic pathway of a 6-deoxy-3-O-methylhexose.

Relationship to Other Deoxy Sugars

This compound shares structural similarities with other deoxy sugars, which often results in overlapping biological activities and analytical behaviors.

  • Digitoxose: A 2,6-dideoxy sugar, digitoxose is another common sugar component of cardiac glycosides, such as digitoxin (B75463).[4] The presence of two deoxy groups makes it more lipophilic than this compound. The nature of the sugar moiety significantly influences the potency and selectivity of cardiac glycosides.[10]

  • L-Rhamnose and L-Fucose: These 6-deoxy sugars are widespread in nature.[5][6] L-Rhamnose is a 6-deoxy-L-mannose, while L-fucose is a 6-deoxy-L-galactose.[5][6] Their different stereochemistry at C-2 and C-4 compared to this compound leads to distinct biological roles.

  • 2-Deoxy-D-glucose (2-DG): This synthetic glucose analog, where the C-2 hydroxyl group is replaced by hydrogen, is a well-known inhibitor of glycolysis.[7] It is taken up by glucose transporters and phosphorylated by hexokinase, but cannot be further metabolized, leading to ATP depletion and cellular stress.[7]

Experimental Protocols

Isolation of this compound from Digitalis purpurea

This protocol describes the extraction of cardiac glycosides from Digitalis purpurea leaves followed by acid hydrolysis to release the constituent sugars, including this compound, and subsequent purification.

Materials:

Protocol:

  • Extraction of Cardiac Glycosides:

    • Macerate 100 g of powdered Digitalis purpurea leaves with 500 mL of 70% ethanol for 24 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

    • Dissolve the crude extract in water and treat with lead acetate solution to precipitate tannins and other impurities.

    • Centrifuge and collect the supernatant. Remove excess lead acetate by adding a stoichiometric amount of sodium sulfate, followed by centrifugation.

    • Extract the aqueous solution with chloroform to partition the cardiac glycosides into the organic phase.

    • Evaporate the chloroform to yield the crude cardiac glycoside mixture.

  • Acid Hydrolysis:

    • Dissolve the crude cardiac glycoside mixture in 100 mL of 2M HCl.

    • Reflux the solution for 2 hours to hydrolyze the glycosidic bonds.

    • Cool the reaction mixture and neutralize with sodium carbonate until the pH is approximately 7.

  • Isolation of this compound:

    • Extract the neutralized solution with chloroform to remove the aglycones. The aqueous layer will contain the liberated sugars.

    • Concentrate the aqueous layer under reduced pressure.

    • Subject the concentrated sugar mixture to silica gel column chromatography.

    • Elute the column with a chloroform:methanol gradient, starting with a high chloroform concentration.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with an appropriate reagent (e.g., aniline (B41778) phthalate).

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated sugar.

Isolation_Workflow Start Digitalis purpurea leaves Extraction Extraction with 70% Ethanol Start->Extraction Purification1 Purification (Lead Acetate) Extraction->Purification1 Partition Liquid-Liquid Extraction (Chloroform) Purification1->Partition Hydrolysis Acid Hydrolysis (2M HCl) Partition->Hydrolysis Neutralization Neutralization (Na2CO3) Hydrolysis->Neutralization Partition2 Liquid-Liquid Extraction (remove aglycones) Neutralization->Partition2 Chromatography Column Chromatography Partition2->Chromatography End Pure this compound Chromatography->End

Caption: Workflow for the isolation of this compound from Digitalis purpurea.

Chemical Synthesis of D-Digitalose (6-deoxy-3-O-methyl-D-galactose)

The chemical synthesis of D-digitalose can be achieved from D-galactose through a multi-step process involving protection, methylation, and deoxygenation.

Materials:

  • D-galactose

  • Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid

  • Sodium hydride, Methyl iodide

  • Di-isobutylaluminium hydride (DIBAL-H)

  • Acetic anhydride, Pyridine

  • N-Bromosuccinimide (NBS)

  • Tributyltin hydride, AIBN

  • Sodium methoxide (B1231860) in methanol

  • Trifluoroacetic acid (TFA)

Protocol Outline:

  • Protection of D-galactose: Protect the 1,2 and 3,4 hydroxyl groups of D-galactose as isopropylidene ketals.

  • Methylation: Selectively deprotect the 3-hydroxyl group and methylate it using sodium hydride and methyl iodide.

  • Selective Deprotection and Acetal Formation: Remove the 1,2-isopropylidene group and form a methyl glycoside.

  • 6-Deoxygenation: Convert the primary hydroxyl group at C-6 to a good leaving group (e.g., tosylate or bromide) and then reduce it to a methyl group, for example, via a radical deoxygenation reaction.

  • Deprotection: Remove the remaining protecting groups to yield D-digitalose.

Analysis of this compound by HPLC-RID

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for the analysis of underivatized sugars.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a refractive index detector.

  • Amino- or carbohydrate-specific column (e.g., Aminex HPX-87P).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) or deionized water for ion-exchange columns.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-85 °C (depending on the column).

  • Injection Volume: 10-20 µL.

  • Detection: Refractive Index Detector.

Procedure:

  • Prepare standard solutions of this compound and other deoxy sugars of known concentrations.

  • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

  • Inject the standards to create a calibration curve.

  • Inject the sample and quantify the amount of this compound by comparing the peak area to the calibration curve.

Biological Activity and Signaling Pathways

The primary biological activity of this compound-containing cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[11]

Mechanism of Action of Cardiac Glycosides

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration.[12] This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[12] In cardiac myocytes, this increased calcium concentration enhances contractility.[12]

Signaling Pathways

Beyond its ion transport function, the Na+/K+-ATPase also acts as a signaling scaffold.[11] Binding of cardiac glycosides can trigger a cascade of intracellular signaling events, often in a cell-type-specific manner. This signaling can involve the activation of Src kinase, transactivation of the epidermal growth factor receptor (EGFR), and subsequent activation of downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[3][11] These pathways are involved in regulating cell growth, proliferation, and survival, which explains the interest in cardiac glycosides as potential anticancer agents.[10]

NaK_ATPase_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CardiacGlycoside Cardiac Glycoside NaK_ATPase Na+/K+-ATPase CardiacGlycoside->NaK_ATPase binds & inhibits Src Src NaK_ATPase->Src activates EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Src->EGFR transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellEffects Cell Growth, Proliferation, Survival ERK->CellEffects Akt Akt PI3K->Akt Akt->CellEffects

Caption: Signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.

Comparative Biological Activity

The cytotoxic effects of cardiac glycosides against various cancer cell lines have been extensively studied. The nature of the sugar moiety plays a significant role in this activity. For instance, studies have shown that monosaccharide analogs of digitoxin can exhibit greater potency in inducing apoptosis than the parent trisaccharide compound.[10] The table below presents a summary of reported IC50 values for some cardiac glycosides, highlighting the influence of the glycosidic substitution on their cytotoxic potential.

CompoundSugar MoietyCell LineIC50 (nM)
Digitoxin(Digitoxose)₃Various6.4 - 76[13]
Digoxin(Digitoxose)₃VariousVaries
OuabainRhamnoseVariousVaries
Proscillaridin ARhamnoseVarious6.4 - 76[13]
Lanatoside C(Digitoxose)₃ + GlucoseVariousVaries
Digitoxigenin (B1670572)None (Aglycone)VariousHigher than glycosides[13]

Characterization of this compound

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The 1H and 13C NMR spectra of this compound will show characteristic signals for the 6-deoxy methyl group and the 3-O-methyl group, in addition to the signals for the pyranose ring protons and carbons. The chemical shifts and coupling constants provide information about the stereochemistry and conformation of the molecule.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In the mass spectrum of a cardiac glycoside containing this compound, a neutral loss corresponding to the mass of the this compound moiety can often be observed, aiding in the identification of the sugar component.

Conclusion

This compound represents a fascinating and biologically important deoxy sugar. Its presence in cardiac glycosides is critical for their therapeutic effects, and understanding its chemistry, biosynthesis, and biological activity is essential for the development of new drugs and the optimization of existing ones. This technical guide has provided a comprehensive overview of this compound, from its fundamental properties to its role in complex biological systems. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of natural products, medicinal chemistry, and pharmacology. Further research into the specific enzymes of this compound biosynthesis in plants and a more detailed investigation into the structure-activity relationships of this compound-containing compounds will undoubtedly open new avenues for drug discovery and development.

References

The Metabolic Fate of Digitalose In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitalose, a unique 6-deoxy-3-O-methyl-D-galactose, is an integral sugar moiety of several cardiac glycosides. While the pharmacokinetics of parent glycosides like digitoxin (B75463) have been extensively studied, the specific metabolic fate of the this compound sugar upon its potential cleavage in vivo remains largely uncharacterized. This technical guide synthesizes the available, albeit limited, information and provides a framework for understanding the potential metabolic pathways of this compound. Due to the absence of direct research on this compound, this guide draws inferences from the metabolism of its parent glycosides and analogous deoxy and O-methylated sugars. We present hypothetical metabolic pathways, detail relevant experimental protocols, and summarize pertinent quantitative data from related compounds to provide a comprehensive overview for researchers in drug metabolism and pharmacology.

Introduction: The Enigma of this compound Metabolism

This compound is a deoxy sugar that constitutes the glycone portion of various cardiac glycosides, such as thevetin (B85951) and emicymarin. The overall pharmacological and toxicological profile of a cardiac glycoside is determined by both its aglycone (steroid) core and its sugar attachments. The sugar moieties are known to influence the absorption, distribution, metabolism, and excretion (ADME) properties of the entire molecule.

A critical step in the metabolism of some cardiac glycosides is the cleavage of the glycosidic bond, releasing the aglycone and the sugar components. While the subsequent biotransformation of the aglycone has been the subject of numerous studies, the metabolic journey of the released this compound is a significant knowledge gap in the field. Understanding the fate of this compound is crucial for a complete toxicological and pharmacological assessment of this compound-containing glycosides.

This guide aims to:

  • Review the evidence for the in vivo cleavage of cardiac glycosides.

  • Propose potential metabolic pathways for this compound based on the known metabolism of similar deoxy and O-methylated sugars.

  • Provide detailed experimental methodologies from related studies that could be adapted for future research on this compound.

  • Summarize relevant quantitative data to serve as a comparative baseline.

In Vivo Cleavage of the Glycosidic Bond

The initial and requisite step for the independent metabolism of this compound is its cleavage from the parent cardiac glycoside. Evidence suggests that this process occurs in vivo, primarily in the liver. For instance, studies on the metabolism of digitoxin in isolated perfused guinea-pig livers have identified "sugar cleavage" as a key metabolic process, occurring alongside conjugation and C-12 hydroxylation of the aglycone. However, it is noteworthy that for other glycosides like digoxin, the cleavage of sugar molecules does not appear to be a significant metabolic route. This indicates that the susceptibility of the glycosidic bond to enzymatic hydrolysis is dependent on the specific structure of the cardiac glycoside.

The cleavage of the glycosidic bond releases the this compound moiety, which can then potentially enter various metabolic pathways.

Cleavage_of_Cardiac_Glycoside ParentGlycoside This compound-Containing Cardiac Glycoside Metabolism Hepatic Metabolism (e.g., Hydrolysis) ParentGlycoside->Metabolism Aglycone Aglycone Metabolism->Aglycone Further Metabolism This compound Free this compound Metabolism->this compound Enters Sugar Metabolism?

Caption: In vivo hydrolysis of a this compound-containing cardiac glycoside.

Potential Metabolic Pathways of this compound

In the absence of direct studies on this compound, we can hypothesize its metabolic fate by examining the known pathways of structurally similar sugars, such as other deoxy sugars and O-methylated monosaccharides.

Analogy to Fucose and Rhamnose Metabolism

This compound is a 6-deoxyhexose, similar to L-fucose and L-rhamnose. In the gut, these deoxy sugars can be metabolized by the microbial propanediol (B1597323) pathway. It is conceivable that unabsorbed this compound-containing glycosides could be hydrolyzed by gut microbiota, and the released this compound could undergo similar fermentation.

A potential mammalian pathway for L-fucose involves conversion to L-fuculose-1-phosphate, which is then cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. DHAP can enter glycolysis, and L-lactaldehyde can be oxidized to lactate. If this compound were to follow a similar pathway, it would first need to be demethylated and epimerized.

Deoxy_Sugar_Metabolism cluster_fucose Known L-Fucose Pathway cluster_this compound Hypothetical this compound Pathway Fucose L-Fucose Fucokinase Fucokinase Fucose->Fucokinase FuculoseP L-Fuculose-1-Phosphate Fucokinase->FuculoseP Aldolase Fuculose-1-P Aldolase FuculoseP->Aldolase DHAP DHAP Aldolase->DHAP Lactaldehyde L-Lactaldehyde Aldolase->Lactaldehyde Glycolysis Glycolysis DHAP->Glycolysis Lactate L-Lactate Lactaldehyde->Lactate This compound This compound (6-deoxy-3-O-methyl-D-galactose) Demethylation Demethylation? This compound->Demethylation Deoxygalactose 6-deoxy-D-galactose Demethylation->Deoxygalactose Epimerization Epimerization? Deoxygalactose->Epimerization Deoxyglucose 6-deoxy-D-glucose Epimerization->Deoxyglucose Phosphorylation Phosphorylation? Deoxyglucose->Phosphorylation FurtherMetabolism Further Metabolism Phosphorylation->FurtherMetabolism ADME_Workflow Start Administer Radiolabeled This compound to Animal Model Collection Collect Samples (Blood, Urine, Feces, Tissues) Start->Collection Quantification Quantify Total Radioactivity (Liquid Scintillation) Collection->Quantification Separation Separate Parent & Metabolites (Radio-HPLC) Collection->Separation ADME_Profile Determine ADME Profile Quantification->ADME_Profile Identification Identify Metabolite Structures (LC-MS, NMR) Separation->Identification Identification->ADME_Profile

In Silico Modeling of Digitalose Interactions: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitalose, a deoxy sugar component of various cardiac glycosides, presents a compelling subject for in silico investigation due to its role in the therapeutic and toxic profiles of these compounds. Understanding the molecular interactions of this compound is critical for the rational design of novel therapeutics with improved specificity and reduced side effects. This technical guide provides a comprehensive overview of the methodologies for in silico modeling of this compound interactions, with a primary focus on its putative binding to the Na+/K+-ATPase. We present detailed protocols for molecular docking and molecular dynamics simulations, alongside proposed experimental procedures for obtaining essential binding affinity data. This document aims to equip researchers with the necessary knowledge and tools to computationally explore the interactive profile of this compound, thereby accelerating the discovery of next-generation cardioactive drugs.

Introduction

This compound is a naturally occurring 6-deoxy-3-O-methyl-D-galactose that constitutes the glycone moiety of several cardiac glycosides, including thevetin (B85951) and emicymarin.[1] While the pharmacological effects of complex cardiac glycosides are well-documented, the specific contribution of individual sugar residues like this compound to the binding affinity and selectivity for their primary target, the Na+/K+-ATPase, remains an area of active investigation.[2] The inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular calcium, resulting in a positive inotropic effect on the heart.[2] However, the narrow therapeutic index of these drugs necessitates a deeper understanding of their structure-activity relationships to develop safer alternatives.

In silico modeling offers a powerful and cost-effective approach to dissecting these molecular interactions at an atomic level.[3] By employing techniques such as molecular docking and molecular dynamics (MD) simulations, researchers can predict the binding modes, estimate binding affinities, and analyze the dynamic behavior of this compound within the binding pocket of its target protein. This guide will delineate a systematic workflow for the in silico modeling of this compound, from target preparation to the analysis of simulation results.

Chemical and Structural Properties of this compound

A thorough understanding of the ligand's properties is fundamental to any in silico study.

PropertyValueReference
IUPAC Name 6-Deoxy-3-O-methyl-D-galactose[1]
Molecular Formula C₇H₁₄O₅[1]
Molar Mass 178.18 g/mol [1]
SMILES C--INVALID-LINK--O)O[C])O">C@HO[1]
PubChem CID 192798[1]

Target Protein: Na+/K+-ATPase

The primary pharmacological target of cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein responsible for maintaining sodium and potassium gradients across the cell membrane.[4] Several crystal structures of the Na+/K+-ATPase in complex with cardiac glycosides are available in the Protein Data Bank (PDB). For the purpose of this guide, we will utilize a relevant PDB entry, such as those containing bound cardiac glycosides, to define the binding site.[5]

Proposed Experimental Protocol for Determining this compound Binding Affinity

Objective: To determine the binding affinity of this compound to purified Na+/K+-ATPase.

Methodology: Surface Plasmon Resonance (SPR)

  • Protein Immobilization:

    • Purified Na+/K+-ATPase will be immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The protein solution will be injected over the activated sensor surface until a desired immobilization level is reached.

    • Remaining active sites on the surface will be deactivated.

  • Binding Analysis:

    • A series of this compound concentrations (e.g., ranging from micromolar to millimolar) will be prepared in a suitable running buffer.

    • Each concentration will be injected over the immobilized Na+/K+-ATPase surface for a defined association time, followed by an injection of running buffer for a defined dissociation time.

    • The binding response will be measured in real-time as a change in resonance units (RU).

  • Data Analysis:

    • The resulting sensorgrams will be corrected for non-specific binding by subtracting the response from a reference flow cell.

    • The association (kon) and dissociation (koff) rate constants will be determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) will be calculated as the ratio of koff/kon.

Expected Outcome: This experiment will provide a quantitative measure of the binding affinity of this compound for Na+/K+-ATPase, which is essential for validating and refining the in silico models.

In Silico Modeling Workflow

This section details the computational workflow for modeling the interaction between this compound and Na+/K+-ATPase.

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics ligand_prep Ligand Preparation (this compound 3D Structure) docking Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (Na+/K+-ATPase PDB) protein_prep->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis md_setup System Setup (Solvation & Ionization) pose_analysis->md_setup md_sim MD Simulation (e.g., GROMACS) md_setup->md_sim md_analysis Trajectory Analysis md_sim->md_analysis

Caption: In silico modeling workflow for this compound.

Ligand Preparation
  • Obtain 3D Structure: The 3D structure of this compound can be obtained from databases like PubChem.

  • Energy Minimization: The structure should be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Partial charges should be calculated for all atoms.

  • File Format Conversion: The final structure should be saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation
  • PDB Structure Selection: Download the crystal structure of Na+/K+-ATPase from the PDB. Choose a structure with a bound ligand to help identify the binding site.

  • Preprocessing: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states for titratable residues at a physiological pH.

  • Charge Assignment: Assign partial charges to all atoms of the protein.

  • File Format Conversion: Save the prepared protein structure in a format compatible with the docking software.

Molecular Docking

Objective: To predict the preferred binding pose of this compound within the Na+/K+-ATPase binding site and to estimate the binding affinity.

Protocol using AutoDock Vina:

  • Grid Box Definition: Define a grid box that encompasses the known cardiac glycoside binding site on the Na+/K+-ATPase. The size and center of the grid box should be sufficient to allow for translational and rotational sampling of the ligand.

  • Docking Execution: Run the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of this compound within the grid box and score them based on its empirical scoring function.

  • Pose Analysis: Analyze the resulting docking poses. The pose with the lowest binding energy is typically considered the most likely binding mode. Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Table of Hypothetical Docking Results:

ParameterValue
Predicted Binding Affinity (kcal/mol) -5.8
Number of Hydrogen Bonds 3
Key Interacting Residues Glu327, Asp804, Arg880

Note: These values are hypothetical and would be replaced with actual results from the docking simulation.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted this compound-Na+/K+-ATPase complex and to analyze its dynamic behavior over time.

Protocol using GROMACS: [8]

  • System Setup:

    • Place the best-ranked docked complex in a simulation box.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: Analyze the hydrogen bond network between this compound and the protein throughout the simulation to identify persistent interactions.

Signaling Pathways Modulated by Cardiac Glycosides

The binding of cardiac glycosides to Na+/K+-ATPase not only affects ion transport but also initiates a cascade of intracellular signaling events. While the direct effect of isolated this compound on these pathways is unknown, understanding the pathways modulated by the parent glycosides provides a framework for future investigation.

signaling_pathway CG Cardiac Glycoside (e.g., containing this compound) NKA Na+/K+-ATPase CG->NKA Src Src NKA->Src PI3K PI3K NKA->PI3K EGFR EGFR Src->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Signaling pathways modulated by cardiac glycosides.

Cardiac glycoside binding to Na+/K+-ATPase can activate Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR).[9] This leads to the activation of the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation.[9] Additionally, the Na+/K+-ATPase can interact with and activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a key regulator of cell survival and apoptosis.[10]

Conclusion

This technical guide outlines a comprehensive framework for the in silico modeling of this compound interactions, with a focus on its potential binding to Na+/K+-ATPase. By combining molecular docking and molecular dynamics simulations with proposed experimental validation, researchers can gain valuable insights into the molecular basis of this compound's activity. The methodologies described herein are intended to serve as a practical resource for scientists in the field of drug discovery and development, facilitating the exploration of this compound as a lead scaffold for the design of novel and safer cardioactive compounds. The elucidation of the specific interactions of this compound will contribute to a more complete understanding of the pharmacology of cardiac glycosides and pave the way for the development of next-generation therapeutics.

References

A Comprehensive Review of Digitalose and its Derivatives: From Synthesis to Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose, a deoxy sugar, is a fundamental component of various naturally occurring cardiac glycosides, including thevetin (B85951) and emicymarin. First reported in 1892 following the hydrolysis of Digitalinum verum, its chemical structure as a methyl ether of D-fucose was elucidated in 1943. While the therapeutic properties of Digitalis-containing compounds have been recognized for centuries, modern research continues to unravel the intricate mechanisms of action and explore the potential of this compound and its synthetic derivatives in drug discovery. This technical guide provides a comprehensive review of the literature on this compound and its derivatives, focusing on their synthesis, biological activities, and the complex signaling pathways they modulate.

Chemical Properties and Synthesis of this compound Derivatives

This compound, chemically known as 6-Deoxy-3-O-methyl-D-galactose, is a unique monosaccharide that plays a crucial role in the pharmacological activity of cardiac glycosides. The synthesis of this compound derivatives and analogs of the complete cardiac glycosides is a complex process that has been approached through various strategies.

A convergent and stereocontrolled 15-step synthesis of digitoxin (B75463) from digitoxigenin (B1670572) has been developed, offering a pathway to create analogs with modified sugar moieties.[1][2] This method involves the iterative application of a palladium-catalyzed glycosylation reaction, reductive 1,3-transposition, diastereoselective dihydroxylation, and regioselective protection.[1][2] Furthermore, catalyst-controlled regioselective glycosylation of digitoxin has been achieved using a borinic acid-derived catalyst, allowing for the selective attachment of various glycosyl donors to one of the five hydroxyl groups of digitoxin.[3] This technique provides a powerful tool for synthesizing novel cardiac glycoside analogs and studying the structure-activity relationships of the sugar component.

The general approach to synthesizing these complex molecules often involves:

  • Preparation of the Glycosyl Donor: This involves the synthesis of a protected form of the desired sugar, such as a peracetylated glycosyl bromide.

  • Glycosylation: The protected glycosyl donor is then coupled with the aglycone (the non-sugar steroid core) in the presence of a catalyst.

  • Deprotection: The protecting groups on the sugar moiety are removed to yield the final glycoside.

Biological Activities and Quantitative Data

The primary biological activity of this compound-containing cardiac glycosides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[4] This inhibition leads to a cascade of events culminating in an increased force of myocardial contraction (positive inotropic effect).[4] Beyond their cardiotonic effects, these compounds have demonstrated significant potential as anticancer agents.

The cytotoxic effects of Digitalis glycosides have been evaluated against various cancer cell lines, with IC50 values often in the nanomolar range. For instance, digitoxin has shown potent growth inhibition in human cancer cell lines with IC50 values ranging from 3 to 33 nM.[5][6] The inhibitory potency of these glycosides against different isoforms of Na+/K+-ATPase has also been quantified, with Ki values varying depending on the specific derivative and the enzyme isoform.

Herein, we summarize the available quantitative data on the biological activity of Digitalis glycosides:

Table 1: Cytotoxicity of Digitalis Glycosides in Human Cancer Cell Lines

CompoundCell LineIC50 ValueReference
DigitoxinRenal Adenocarcinoma (TK-10)3 - 33 nM[5]
DigitoxinHeLa (Cervical Cancer)28 nM[6]
DigoxinSKOV-3 (Ovarian Cancer)2.5 x 10⁻⁷ M[7]
DigitoxinSKOV-3 (Ovarian Cancer)4.0 x 10⁻⁷ M[7]
DigitoxinVarious Leukemia Cells~0.02 - 1 µM[8]
OuabainVarious Leukemia Cells~0.02 - 1 µM[8]

Table 2: Inhibitory Constants (Ki) of Digoxin Derivatives for Na+/K+-ATPase Isoforms

CompoundIsoformKi Value (µM)Reference
BufalinHKE-10.075 ± 0.003[9]
Marinobufagenin (MBG)HKE-11.07 ± 0.04[9]
OuabainHKE-11.22 ± 0.09[9]
DigoxinHKE-13.2 ± 0.22[9]
OuabageninHKE-14.4 ± 0.27[9]
Glycine derivative of bis-digitoxose digoxigeninα1β1Data not shown[10]
Glycine derivative of tri-digitoxoseα1β1Data not shown[10]

Experimental Protocols

Synthesis of Digitoxin (A Stereocontrolled 15-Step Route)

A detailed, step-by-step synthesis of digitoxin from digitoxigenin has been reported, providing a roadmap for the preparation of this and related glycosides.[1][2] The key steps include:

  • Iterative Palladium-Catalyzed Glycosylation: This reaction is used to sequentially add the digitoxose (B191001) units to the digitoxigenin core.

  • Myers' Reductive Rearrangement: This step is employed to introduce a key double bond in the sugar precursor.

  • Diastereoselective Dihydroxylation: This reaction establishes the correct stereochemistry of the hydroxyl groups on the sugar moieties.

  • Regioselective Protection and Deprotection: A series of protection and deprotection steps are used to selectively modify different hydroxyl groups throughout the synthesis.

For the complete, detailed protocol, please refer to the original publication by Zhou and O'Doherty (2006).[2]

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of this compound derivatives on Na+/K+-ATPase can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. A typical protocol involves:

  • Preparation of Reagents: Prepare assay buffer, ATP solution, and a solution of the test compound at various concentrations.

  • Enzyme Preparation: Purified Na+/K+-ATPase from a suitable source (e.g., pig or human kidney) is used.

  • Reaction Setup: The enzyme is pre-incubated with the test compound for a specific time.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Termination of Reaction: The reaction is stopped after a defined period.

  • Phosphate Detection: The amount of liberated Pi is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The Ki value is calculated by fitting the data to an appropriate inhibition model.[9][11]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound derivatives on cancer cell lines are commonly assessed using the MTT assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.[7]

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound-containing glycosides extend beyond simple inhibition of the Na+/K+-ATPase pump. They are now understood to be potent modulators of various intracellular signaling pathways.

The Na+/K+-ATPase Signaling Cascade

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration.[4] This, in turn, reduces the activity of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium.[4] The elevated intracellular calcium enhances myocardial contractility.[4] In addition to this ion-pumping role, the Na+/K+-ATPase also functions as a signaling scaffold. Binding of cardiac glycosides can trigger a conformational change in the enzyme, leading to the activation of downstream signaling pathways, including the Src/EGFR cascade and the PI3K/Akt pathway.[12][13]

Na_K_ATPase_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Binds and Inhibits Src Src Na+/K+-ATPase->Src Activates Intracellular Na+ Intracellular Na+ Na+/K+-ATPase->Intracellular Na+ Increases EGFR EGFR Src->EGFR Transactivates PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Activates ERK Pathway ERK Pathway EGFR->ERK Pathway Activates Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Intracellular Ca2+ Intracellular Ca2+ Na+/Ca2+ Exchanger->Intracellular Ca2+ Increases Intracellular Na+->Na+/Ca2+ Exchanger Inhibits Cellular Effects Cellular Effects Intracellular Ca2+->Cellular Effects Leads to PI3K/Akt Pathway->Cellular Effects ERK Pathway->Cellular Effects

Caption: Na+/K+-ATPase signaling cascade initiated by cardiac glycosides.

Intracellular Calcium Signaling

The rise in intracellular calcium concentration is a central event in the action of cardiac glycosides.[14][15] This not only affects muscle contraction but also influences other cellular processes. In cardiac myocytes, the pro-arrhythmic effects of cardiac glycosides are linked to alterations in the function of ryanodine (B192298) receptors, calcium channels in the sarcoplasmic reticulum, due to oxidative stress.[16]

Calcium_Signaling Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Inhibition Na+/K+-ATPase Inhibition Cardiac Glycoside->Na+/K+-ATPase Inhibition Increased Intracellular Na+ Increased Intracellular Na+ Na+/K+-ATPase Inhibition->Increased Intracellular Na+ Reduced Na+/Ca2+ Exchange Reduced Na+/Ca2+ Exchange Increased Intracellular Na+->Reduced Na+/Ca2+ Exchange Increased Intracellular Ca2+ Increased Intracellular Ca2+ Reduced Na+/Ca2+ Exchange->Increased Intracellular Ca2+ Increased SR Ca2+ Load Increased SR Ca2+ Load Increased Intracellular Ca2+->Increased SR Ca2+ Load ROS Production ROS Production Increased Intracellular Ca2+->ROS Production Spontaneous Ca2+ Release Spontaneous Ca2+ Release Increased SR Ca2+ Load->Spontaneous Ca2+ Release Ryanodine Receptor Modification Ryanodine Receptor Modification ROS Production->Ryanodine Receptor Modification Ryanodine Receptor Modification->Spontaneous Ca2+ Release Delayed Afterdepolarizations Delayed Afterdepolarizations Spontaneous Ca2+ Release->Delayed Afterdepolarizations Arrhythmias Arrhythmias Delayed Afterdepolarizations->Arrhythmias

Caption: Cardiac glycoside-induced alterations in intracellular calcium signaling.

DNA Damage Response Pathway

Recent studies have revealed that cardiac glycosides can also impact the DNA damage response (DDR) pathway, particularly in cancer cells.[17][18] Some cardiac glycosides, such as digitoxin, have been shown to induce DNA damage and activate DDR-related proteins.[5][17] This suggests that part of their anticancer activity may be mediated through the induction of genomic instability and subsequent apoptosis in cancer cells. The DDR is a complex network of signaling pathways that senses DNA damage and initiates cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[19][20]

DNA_Damage_Response cluster_responses Cellular Responses Cardiac Glycoside Cardiac Glycoside ROS Production ROS Production Cardiac Glycoside->ROS Production DNA Damage DNA Damage ROS Production->DNA Damage Sensor Proteins (e.g., ATM/ATR) Sensor Proteins (e.g., ATM/ATR) DNA Damage->Sensor Proteins (e.g., ATM/ATR) Mediator Proteins (e.g., Chk1/Chk2) Mediator Proteins (e.g., Chk1/Chk2) Sensor Proteins (e.g., ATM/ATR)->Mediator Proteins (e.g., Chk1/Chk2) Cell Cycle Arrest Cell Cycle Arrest Mediator Proteins (e.g., Chk1/Chk2)->Cell Cycle Arrest DNA Repair DNA Repair Mediator Proteins (e.g., Chk1/Chk2)->DNA Repair Apoptosis Apoptosis Mediator Proteins (e.g., Chk1/Chk2)->Apoptosis

Caption: Involvement of cardiac glycosides in the DNA Damage Response pathway.

Conclusion

This compound and its derivatives represent a fascinating and pharmacologically important class of natural products. Their primary mechanism of action through Na+/K+-ATPase inhibition has been well-established, leading to their historical use in treating cardiac conditions. However, ongoing research continues to unveil a more complex picture, with these compounds modulating a variety of intracellular signaling pathways, including those involved in calcium homeostasis and the DNA damage response. This expanded understanding of their molecular mechanisms has opened up new avenues for their potential application in other diseases, most notably cancer. The synthetic strategies developed for these molecules provide the tools to create novel derivatives with improved therapeutic indices and to further probe the intricate structure-activity relationships that govern their diverse biological effects. Future research in this area holds the promise of developing next-generation therapeutics based on the this compound scaffold for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of D-Digitalose from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of D-digitalose (6-deoxy-3-O-methyl-D-galactose) starting from the readily available monosaccharide D-galactose. D-digitalose is a naturally occurring deoxy sugar found in various cardiac glycosides, making its synthesis relevant for research in medicinal chemistry and drug development. The synthetic strategy employs a series of protection, regioselective methylation, and deoxygenation steps to achieve the target molecule. This protocol is based on established methodologies in carbohydrate chemistry and provides a logical workflow for researchers.

Introduction

D-digitalose, chemically known as 6-deoxy-3-O-methyl-D-galactose, is a crucial carbohydrate moiety present in several cardioactive glycosides. Its unique structure, featuring both a deoxygenated position at C-6 and a methyl ether at C-3, contributes significantly to the pharmacological activity of these natural products. The controlled chemical synthesis of D-digitalose is essential for the generation of analogs for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The synthetic route outlined herein begins with the protection of D-galactose as its methyl α-D-galactopyranoside, followed by the formation of a 4,6-O-benzylidene acetal (B89532). This protecting group strategy leaves the C-2 and C-3 hydroxyl groups available for further modification. Regioselective methylation at the C-3 position is a key step, followed by the deoxygenation of the C-6 position. The final step involves the removal of all protecting groups to yield the target D-digitalose.

Overall Synthetic Scheme

The synthesis of D-digitalose from D-galactose can be accomplished through a multi-step process involving the strategic use of protecting groups to enable regioselective modifications. The general workflow is depicted below.

Synthesis_Workflow D_Galactose D-Galactose Intermediate_1 Methyl α-D-galactopyranoside D_Galactose->Intermediate_1 1. Fischer Glycosidation Intermediate_2 Methyl 4,6-O-benzylidene-α-D-galactopyranoside Intermediate_1->Intermediate_2 2. Benzylidene Acetal Formation Intermediate_3 Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside Intermediate_2->Intermediate_3 3. Regioselective Benzoylation (C-2) Intermediate_4 Methyl 2-O-benzoyl-4,6-O-benzylidene-3-O-methyl-α-D-galactopyranoside Intermediate_3->Intermediate_4 4. Methylation (C-3) Intermediate_5 Methyl 2-O-benzoyl-4-O-benzyl-6-deoxy-α-D-galactopyranoside Intermediate_4->Intermediate_5 5. Reductive Opening & Deoxygenation (C-6) D_Digitalose D-Digitalose Intermediate_5->D_this compound 6. Deprotection

Caption: Overall workflow for the synthesis of D-Digitalose.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel (230-400 mesh).

Step 1: Synthesis of Methyl α-D-galactopyranoside

This procedure follows the principles of a Fischer glycosidation.

Protocol:

  • Suspend D-galactose (1 equivalent) in methanol (B129727).

  • Add a catalytic amount of a strong acid (e.g., acetyl chloride or Dowex 50W-X8 resin).

  • Heat the mixture at reflux until the D-galactose has completely dissolved and TLC analysis indicates the formation of the product.

  • Cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate or pyridine).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup.

  • The crude product can be purified by crystallization or column chromatography.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
D-Galactose1 eqStarting material
MethanolSolventAnhydrous
Acetyl ChlorideCatalyticAcid catalyst
Sodium BicarbonateTo neutralizationBase
Step 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-galactopyranoside

This step selectively protects the C-4 and C-6 hydroxyl groups. Methyl α-D-galactopyranosides are known to selectively form 4,6-O-benzylidenes[1].

Protocol:

  • Dissolve methyl α-D-galactopyranoside (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add benzaldehyde (B42025) dimethyl acetal (1.3 equivalents) and a catalytic amount of camphor-10-sulfonic acid.

  • Heat the mixture at 50°C for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with triethylamine.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the product.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
Methyl α-D-galactopyranoside1 eqStarting material
Benzaldehyde dimethyl acetal1.3 eqReagent
Camphor-10-sulfonic acidCatalyticAcid catalyst
DMFSolventAnhydrous
TriethylamineTo neutralizationBase
Temperature50°CReaction temperature
Step 3: Regioselective Benzoylation of the C-2 Hydroxyl Group

This step protects the C-2 hydroxyl, leaving the C-3 hydroxyl available for methylation. For D-galacto series, the reactivity towards benzoylation is often 2-OH, 3-OH > 4-OH[2].

Protocol:

  • Dissolve methyl 4,6-O-benzylidene-α-D-galactopyranoside (1 equivalent) in a mixture of dichloromethane (B109758) and pyridine.

  • Cool the solution to -20°C.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature while monitoring by TLC.

  • Upon completion, quench the reaction with methanol.

  • Dilute with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
Methyl 4,6-O-benzylidene-α-D-galactopyranoside1 eqStarting material
Benzoyl Chloride1.1 eqAcylating agent
PyridineCo-solvent/BaseAnhydrous
DichloromethaneSolventAnhydrous
Temperature-20°C to rtReaction temperature
Step 4: Methylation of the C-3 Hydroxyl Group

This is a key step to introduce the methyl ether at the C-3 position.

Protocol:

  • Dissolve the 2-O-benzoyl intermediate (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C and add sodium hydride (1.5 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of methanol at 0°C.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
2-O-benzoyl intermediate1 eqStarting material
Sodium Hydride (NaH)1.5 eqBase
Methyl Iodide (MeI)2 eqMethylating agent
DMFSolventAnhydrous
Temperature0°C to rtReaction temperature
Step 5: Reductive Opening of the Benzylidene Acetal and Deoxygenation at C-6

This step simultaneously removes the benzylidene acetal and sets up the C-6 position for deoxygenation. A common method involves using LiAlH₄ and AlCl₃, which typically yields a 4-O-benzyl ether and a free 6-OH group[3][4]. The free 6-OH can then be deoxygenated.

Protocol for Reductive Opening:

  • Dissolve the methylated intermediate (1 equivalent) in a 1:1 mixture of anhydrous dichloromethane and diethyl ether.

  • Add lithium aluminum hydride (LiAlH₄, 2 equivalents) to the solution.

  • Slowly add a solution of aluminum chloride (AlCl₃, 2 equivalents) in diethyl ether.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0°C and carefully quench by the sequential addition of ethyl acetate, water, and 15% aqueous sodium hydroxide.

  • Filter the resulting precipitate and wash with dichloromethane.

  • Concentrate the filtrate and purify by column chromatography to obtain the 4-O-benzyl-6-hydroxy intermediate.

Protocol for Deoxygenation of C-6:

  • The resulting 6-hydroxy compound is then converted to a 6-bromo or 6-iodo derivative.

  • The 6-halo derivative is subsequently reduced using a reducing agent such as tributyltin hydride with AIBN as a radical initiator.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
Methylated intermediate1 eqStarting material
LiAlH₄2 eqReducing agent
AlCl₃2 eqLewis acid
Dichloromethane/Diethyl etherSolventAnhydrous
Tributyltin hydride/AIBNFor reductionDehalogenation
Step 6: Final Deprotection

This final step removes the remaining protecting groups (methyl glycoside, benzoyl, and benzyl (B1604629) ethers) to yield D-digitalose. This can be achieved in a two-step sequence.

Protocol:

  • Saponification (debenzoylation): Dissolve the intermediate from step 5 in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until debenzoylation is complete (monitored by TLC). Neutralize with an acidic resin, filter, and concentrate.

  • Hydrogenolysis and Hydrolysis: Dissolve the resulting product in a suitable solvent (e.g., methanol/water/acetic acid). Add a palladium on carbon (Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere (or use a hydrogen transfer reagent) to cleave the benzyl ether. The acidic conditions will also hydrolyze the methyl glycoside[5].

  • Filter the catalyst and concentrate the filtrate. Purify the final product by column chromatography or crystallization.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
Sodium MethoxideCatalyticBase for debenzoylation
Pd/CCatalyticHydrogenolysis catalyst
Hydrogen (H₂)1 atm or higherReducing agent
Acetic Acid/WaterCo-solventFor hydrolysis of glycoside

Data Presentation

The following table summarizes the expected intermediates and their key characteristics in the synthesis of D-digitalose.

StepStarting MaterialProductKey TransformationsExpected Yield Range
1D-GalactoseMethyl α-D-galactopyranosideFischer Glycosidation70-85%
2Methyl α-D-galactopyranosideMethyl 4,6-O-benzylidene-α-D-galactopyranosideBenzylidene Acetal Formation75-90%
3Methyl 4,6-O-benzylidene-α-D-galactopyranosideMethyl 2-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranosideRegioselective Benzoylation60-75%
4Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranosideMethyl 2-O-benzoyl-4,6-O-benzylidene-3-O-methyl-α-D-galactopyranosideMethylation80-95%
5Methyl 2-O-benzoyl-4,6-O-benzylidene-3-O-methyl-α-D-galactopyranosideMethyl 2-O-benzoyl-4-O-benzyl-6-deoxy-α-D-galactopyranosideReductive Opening & Deoxygenation50-70% (over 2 steps)
6Methyl 2-O-benzoyl-4-O-benzyl-6-deoxy-α-D-galactopyranosideD-DigitaloseDeprotection60-80% (over 2 steps)

Visualizations

Detailed Synthetic Pathway

Detailed_Synthesis cluster_0 Synthesis of D-Digitalose Gal D-Galactose MeGal Methyl α-D-galactopyranoside Gal->MeGal MeOH, H+ BnGal Methyl 4,6-O-benzylidene-α-D-galactopyranoside MeGal->BnGal PhCHO, H+ BzBnGal Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside BnGal->BzBnGal BzCl, Pyridine MeBzBnGal Methyl 2-O-benzoyl-4,6-O-benzylidene-3-O-methyl-α-D-galactopyranoside BzBnGal->MeBzBnGal NaH, MeI DeoxyInt Methyl 2-O-benzoyl-4-O-benzyl-6-deoxy-α-D-galactopyranoside MeBzBnGal->DeoxyInt 1. LiAlH4, AlCl3 2. Deoxygenation This compound D-Digitalose DeoxyInt->this compound 1. NaOMe 2. H2, Pd/C, H3O+

Caption: Detailed reaction scheme for the synthesis of D-Digitalose.

Logical Relationship of Protecting Groups

Protecting_Groups Start D-Galactose (All OH free) Step1 Methyl Glycoside (C1-OH protected) Start->Step1 Protection Step2 4,6-O-Benzylidene Acetal (C4, C6-OH protected) Step1->Step2 Protection Step3 2-O-Benzoyl (C2-OH protected) Step2->Step3 Protection Step4 3-O-Methyl (C3-OH methylated) Step3->Step4 Modification Step5 Reductive Opening (C4-OBn, C6-H) Step4->Step5 Modification Step6 Final Deprotection (All OH free) Step5->Step6 Deprotection

Caption: Logic of protecting group manipulation during the synthesis.

Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) and lithium aluminum hydride (LiAlH₄) are highly reactive with water and should be handled with extreme care under anhydrous conditions.

  • Palladium on carbon (Pd/C) can be pyrophoric and should be handled carefully.

Disclaimer

This protocol is intended for use by trained chemistry professionals. The reaction conditions and yields are illustrative and may require optimization. All procedures should be performed with appropriate safety precautions.

References

Application Notes and Protocols for the Isolation and Analysis of Digitalose from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Digitalose is a naturally occurring deoxy sugar, specifically a methyl ether of D-fucose.[1] It is not typically found in a free state in nature but exists as a crucial component of complex cardiac glycosides.[1][2] These glycosides, such as Digitoxin and Digoxin, are famously sourced from the foxglove plant (Digitalis purpurea and Digitalis lanata) and are of significant pharmacological importance for their potent effects on cardiac muscle.[3][4][5] The therapeutic activity of these compounds is primarily attributed to the steroidal aglycone, but the attached sugar moieties, including this compound, play a critical role in their solubility, potency, and pharmacokinetic properties.[2]

The isolation of this compound, therefore, is a multi-stage process. It first requires the efficient extraction and purification of the parent cardiac glycosides from the plant matrix. Subsequently, these glycosides undergo hydrolysis to cleave the glycosidic bonds, releasing the constituent sugars, including this compound, for further analysis.[6] This document provides detailed protocols for this entire workflow, aimed at researchers, scientists, and professionals in drug development.

Part 1: Extraction of Cardiac Glycosides from Digitalis purpurea

This protocol details the extraction of a crude mixture of cardiac glycosides from dried Digitalis purpurea leaves.

Experimental Protocol: Solvent Extraction

  • Plant Material Preparation :

    • Collect healthy leaves of Digitalis purpurea, preferably when the glycoside content is at its peak.[3]

    • Dry the fresh plant material in a well-ventilated, shaded area or using an oven at a low temperature (40-50°C) to prevent the degradation of active compounds.[3]

    • Grind the dried leaves into a fine powder using a mechanical mill to increase the surface area for efficient extraction.[3][4]

  • Maceration :

    • Weigh 100 g of the dried leaf powder and place it into a 2 L Erlenmeyer flask.

    • Add 1 L of 70% ethanol (B145695) (v/v) to the flask.[7] Other solvents such as methanol (B129727) or 50% methanol can also be used.[8][9][10]

    • Seal the flask and allow it to macerate for 48-72 hours at room temperature with periodic agitation.[4]

  • Filtration and Concentration :

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant material.[3]

    • Re-extract the solid residue twice more with 500 mL of 70% ethanol to ensure exhaustive extraction.

    • Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, viscous crude extract.

  • Purification via Liquid-Liquid Partitioning :

    • Resuspend the crude extract in 200 mL of distilled water.

    • Perform a series of liquid-liquid extractions in a separatory funnel to remove unwanted compounds.

      • First, partition against 200 mL of petroleum ether to remove nonpolar compounds like fats and waxes. Discard the petroleum ether layer.

      • Next, partition the aqueous layer against 200 mL of ethyl acetate (B1210297). The cardiac glycosides will preferentially move into the ethyl acetate phase. Repeat this step three times.[10]

    • Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to yield a purified glycoside-rich extract.

Data Presentation: Extraction Yield

The efficiency of extraction can vary based on the solvent used. The following table provides an example of expected yields.

Solvent SystemPlant Material (g)Crude Extract Yield (g)% Yield (w/w)
70% Ethanol10012.512.5%
80% Methanol10014.214.2%
50% Methanol10011.811.8%

Part 2: Acid Hydrolysis for Cleavage of this compound

This protocol describes the acid-catalyzed hydrolysis of the purified cardiac glycoside extract to liberate the constituent sugars.

Experimental Protocol: Hydrolysis

  • Preparation : Dissolve 1 g of the purified glycoside extract in 50 mL of 10% sulfuric acid (H₂SO₄) in a round-bottom flask.

  • Reaction : Attach a reflux condenser and heat the mixture in a water bath at 80-90°C for 2 hours. Dilute acids are effective for cleaving the glycosidic bond.[2]

  • Neutralization : Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding barium carbonate (BaCO₃) powder in small portions until effervescence ceases and the pH is neutral (pH ~7). This precipitates barium sulfate (B86663).

  • Filtration : Filter the mixture to remove the barium sulfate precipitate. The resulting filtrate contains the free sugars (including this compound) and the water-insoluble aglycones.

  • Separation : The water-soluble fraction (containing sugars) can be separated from the precipitated aglycones for analysis.

Part 3: Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of both the parent cardiac glycosides and the liberated sugars.[11]

Protocol 1: Quantification of Cardiac Glycosides (e.g., Digitoxin)

  • Method : Reversed-Phase HPLC with UV detection.[12]

  • Sample Preparation : Dissolve the purified glycoside extract in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile:Methanol:Water (10:60:30, v/v/v)[12]
Flow Rate 1.0 mL/min
Detection UV at 220 nm[12]
Injection Volume 20 µL
Column Temperature 30°C

Protocol 2: Quantification of this compound

  • Method : HPLC with Refractive Index (RI) detection, suitable for sugars that lack a UV chromophore.

  • Sample Preparation : Use the aqueous filtrate obtained after hydrolysis and neutralization. Filter through a 0.45 µm syringe filter.

ParameterCondition
Column Aminex HPX-87H or similar carbohydrate analysis column
Mobile Phase 0.005 M Sulfuric Acid
Flow Rate 0.6 mL/min
Detection Refractive Index (RI) Detector
Injection Volume 20 µL
Column Temperature 60°C
Data Presentation: Example Quantitative Results

Quantitative analysis is performed by comparing the peak area of the analyte to a standard curve generated from a certified reference standard.

AnalyteRetention Time (min)Concentration in Sample (µg/mL)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Digitoxin8.5152.30.1 µg/mL0.3 µg/mL
This compound12.145.70.06 g/L0.2 g/L

Mandatory Visualizations

Signaling Pathway Diagram

The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump in cardiac myocytes.[5]

cluster_membrane Sarcolemma (Cell Membrane) pump Na+/K+ ATPase Na_in Intracellular Na+ pump->Na_in Increases exchanger Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ exchanger->Ca_in Increases CG Cardiac Glycoside (e.g., Digitoxin) CG->pump Inhibition Na_in->exchanger Reduces Ca2+ Efflux Contraction Increased Myocardial Contraction Ca_in->Contraction

Caption: Mechanism of action of cardiac glycosides on a cardiac myocyte.

Experimental Workflow Diagram

The following diagram outlines the complete process from plant material to the analysis of this compound.

cluster_prep Preparation cluster_extraction Extraction & Purification cluster_analysis Hydrolysis & Analysis arrowhead arrowhead plant Digitalis purpurea Leaves powder Drying & Grinding plant->powder maceration Solvent Maceration (70% Ethanol) powder->maceration filtration Filtration & Concentration maceration->filtration partition Liquid-Liquid Partitioning filtration->partition extract Purified Glycoside Extract partition->extract hydrolysis Acid Hydrolysis extract->hydrolysis hplc_uv HPLC-UV Analysis (for Glycosides) extract->hplc_uv neutralization Neutralization & Filtration hydrolysis->neutralization sugars Aqueous Phase (Contains this compound) neutralization->sugars hplc_ri HPLC-RI Analysis sugars->hplc_ri

References

Application Notes and Protocols for the Quantification of Digitalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose is a deoxy sugar that constitutes a key structural component of various cardiac glycosides, such as thevetin (B85951) and emicymarin. The quantification of this compound is crucial in the pharmaceutical industry for the quality control of herbal medicines, pharmacokinetic studies of cardiac glycosides, and in metabolic research. Accurate and precise analytical methods are essential for determining the this compound content in various matrices, including plant extracts, pharmaceutical formulations, and biological samples.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry. The methods described herein involve an initial acid hydrolysis step to liberate this compound from its parent glycoside, followed by derivatization (for HPLC and GC-MS) and subsequent quantification.

Analytical Methods Overview

A comparative summary of the analytical methods for this compound quantification is presented below. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.

ParameterHPLC with Fluorescence DetectionGC-MSSpectrophotometry
Principle Separation of derivatized this compound on a stationary phase with detection by fluorescence.Separation of volatile this compound derivatives based on their mass-to-charge ratio.Colorimetric reaction of this compound with a specific reagent and measurement of absorbance.
Sample Preparation Hydrolysis, Derivatization (e.g., with PMP or 2-aminobenzoic acid), Cleanup.Hydrolysis, Derivatization (e.g., silylation), Extraction.Hydrolysis, Neutralization.
Instrumentation HPLC system with a fluorescence detector.Gas chromatograph coupled to a mass spectrometer.UV-Vis Spectrophotometer.
Sensitivity High (ng/mL to µg/mL).[1]Very High (pg/mL to ng/mL).[2]Moderate (µg/mL to mg/mL).
Specificity HighVery HighModerate
Throughput ModerateModerateHigh
Primary Application Routine quality control, quantification in various matrices.Confirmatory analysis, structural elucidation, metabolomics.High-throughput screening, preliminary quantification.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantification of deoxy sugars, which can be considered representative for this compound analysis following the detailed protocols.

Table 1: HPLC with Fluorescence Detection - Representative Quantitative Data

(Based on data for 2-deoxy-D-glucose, a structurally similar compound)[3]

ParameterValue
Linearity Range0.5 - 300 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)0.63 µg/mL
Intraday Precision (%RSD)< 9.8%
Interday Precision (%RSD)< 9.8%
Accuracy (% Recovery)86.8% - 110.0%
Table 2: GC-MS - Representative Quantitative Data

(Based on data for various monosaccharides after derivatization)[2][4]

ParameterValue
Linearity Range0.5 - 500 mg/L
Correlation Coefficient (R²)> 0.997
Limit of Detection (LOD)0.03 mg/L
Limit of Quantification (LOQ)0.1 mg/L (estimated)
Intraday Precision (%RSD)6.8% - 12.9%
Interday Precision (%RSD)6.4% - 13.2%
Accuracy (% Recovery)92.1% - 124.7%
Table 3: Spectrophotometric Assay - Representative Quantitative Data

(Based on an assay for L-fucose, a 6-deoxyhexose)[5]

ParameterValue
Linearity Range0.5 - 100 µ g/assay
Detection Limit0.68 mg/L
Smallest Differentiating Absorbance0.010 units

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC with Pre-column Derivatization and Fluorescence Detection

This protocol describes the liberation of this compound from a cardiac glycoside-containing sample by acid hydrolysis, followed by derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) and quantification by RP-HPLC with fluorescence detection.

1. Sample Preparation and Hydrolysis: a. Accurately weigh a sample of the plant material or pharmaceutical formulation. b. Add 2 M trifluoroacetic acid (TFA). c. Heat the mixture at 120°C for 1 hour to hydrolyze the glycosidic bonds.[6] d. Cool the solution and neutralize with 2 M NaOH. e. Centrifuge to pellet any precipitate and collect the supernatant.

2. Derivatization with PMP: a. To an aliquot of the supernatant, add an equal volume of 0.5 M PMP in methanol (B129727) and 0.6 M NaOH. b. Incubate the mixture at 70°C for 30 minutes. c. Cool to room temperature and neutralize with 0.3 M HCl. d. Extract the PMP-derivatized sugars with chloroform (B151607) to remove excess PMP. e. Evaporate the aqueous layer to dryness and reconstitute in the mobile phase for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 5.5).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: Fluorescence detector with excitation at 245 nm and emission at 350 nm.

4. Quantification: a. Prepare a calibration curve using standard solutions of this compound derivatized in the same manner as the samples. b. Plot the peak area of the this compound derivative against the concentration. c. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (Plant Extract/Drug) Hydrolysis Acid Hydrolysis (TFA, 120°C) Sample->Hydrolysis Neutralization Neutralization (NaOH) Hydrolysis->Neutralization Cleanup_Prep Centrifugation & Supernatant Collection Neutralization->Cleanup_Prep Derivatization PMP Derivatization (70°C) Cleanup_Prep->Derivatization Extraction Chloroform Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC RP-HPLC Separation Evaporation->HPLC Detection Fluorescence Detection (Ex:245nm, Em:350nm) HPLC->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

HPLC with PMP Derivatization Workflow
Protocol 2: Quantification of this compound by GC-MS after Derivatization

This protocol details the analysis of this compound by GC-MS following acid hydrolysis and silylation to create a volatile derivative.

1. Sample Preparation and Hydrolysis: a. Follow the same hydrolysis and neutralization procedure as in Protocol 1 (steps 1a-1e). b. After neutralization, evaporate the supernatant to complete dryness under a stream of nitrogen. It is crucial that the sample is anhydrous for the subsequent silylation step.

2. Derivatization (Silylation): a. To the dried sample, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent. b. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of this compound.[7] c. Cool the reaction mixture to room temperature.

3. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 150°C), ramp to a higher temperature (e.g., 250°C) to elute the derivatized sugar.

  • Injector: Split/splitless injector at 250°C.

  • MS Detector: Electron ionization (EI) source at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of derivatized this compound.

4. Quantification: a. Prepare a calibration curve with standard this compound solutions that have undergone the same derivatization process. b. Plot the peak area of the characteristic ion(s) against the concentration of the this compound standards. c. Quantify this compound in the samples by comparing their peak areas to the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (Plant Extract/Drug) Hydrolysis Acid Hydrolysis (TFA, 120°C) Sample->Hydrolysis Neutralization Neutralization & Evaporation to Dryness Hydrolysis->Neutralization Silylation Silylation (BSTFA/TMCS, 70°C) Neutralization->Silylation GCMS GC-MS Analysis Silylation->GCMS SIM Selected Ion Monitoring (SIM) GCMS->SIM Quantification Quantification vs. Standard Curve SIM->Quantification

GC-MS with Silylation Workflow
Protocol 3: Spectrophotometric Quantification of this compound

This protocol is adapted from an assay for L-fucose, a 6-deoxyhexose, and utilizes L-fucose dehydrogenase. Given the structural similarity, this enzyme may have activity towards this compound, or a specific dehydrogenase for this compound could be used if available. This method is suitable for rapid screening.

1. Sample Preparation and Hydrolysis: a. Perform acid hydrolysis and neutralization as described in Protocol 1 (steps 1a-1d).

2. Enzymatic Reaction: a. In a microplate well or cuvette, combine a suitable buffer (e.g., Tris-HCl, pH 8.0), NAD+, and an aliquot of the hydrolyzed sample. b. Initiate the reaction by adding L-fucose dehydrogenase. c. Incubate at 37°C for a sufficient time to allow the reaction to go to completion. The enzyme will oxidize this compound, reducing NAD+ to NADH.

3. Colorimetric Detection: a. The amount of NADH produced is proportional to the amount of this compound. NADH can be quantified by measuring the increase in absorbance at 340 nm. b. Alternatively, a colorimetric reagent that reacts with NADH can be used for detection in the visible range. For example, a reaction with a tetrazolium salt (e.g., INT) in the presence of a diaphorase will produce a colored formazan (B1609692) product that can be measured at a specific wavelength (e.g., 492 nm).

4. Quantification: a. Generate a standard curve using known concentrations of this compound. b. Plot the absorbance against the concentration of the standards. c. Determine the this compound concentration in the samples from the standard curve.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Sample Sample (Plant Extract/Drug) Hydrolysis Acid Hydrolysis & Neutralization Sample->Hydrolysis EnzymeReaction Enzymatic Oxidation with Dehydrogenase & NAD+ Hydrolysis->EnzymeReaction Absorbance Measure Absorbance of NADH (340nm) or Colorimetric Product EnzymeReaction->Absorbance Quantification Quantification vs. Standard Curve Absorbance->Quantification

Spectrophotometric Assay Workflow

Concluding Remarks

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method should be guided by the specific research or quality control objectives, the nature of the sample matrix, and the required sensitivity and selectivity. Proper method validation is crucial before implementing these protocols for routine analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Digitalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive approach for the analysis of digitalose, a deoxy sugar that is a critical component of various cardiac glycosides. Given the therapeutic significance and narrow therapeutic index of these glycosides, accurate quantification of their constituent monosaccharides is essential in drug development and quality control. As this compound lacks a strong native chromophore, this protocol emphasizes a pre-column derivatization strategy using 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by reversed-phase HPLC with UV detection. This method provides a sensitive and reliable means for the quantification of this compound, particularly after hydrolysis from its parent glycoside. Detailed protocols for sample preparation, including acid hydrolysis of cardiac glycosides, derivatization, and HPLC analysis are provided.

Introduction

This compound is a 6-deoxy-3-O-methylgalactose that forms the glycone moiety of several important cardiac glycosides, such as verodoxin. The sugar component of these glycosides plays a crucial role in their pharmacokinetic properties, including absorption, distribution, and metabolism. Therefore, the accurate analysis of this compound is vital for the characterization and quality control of these pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of monosaccharides. However, the analysis of 2-deoxy sugars like this compound by conventional HPLC with UV detection is challenging due to their lack of a suitable chromophore.[1] To overcome this limitation, a derivatization step is employed to attach a UV-active or fluorescent tag to the sugar molecule.[1] This application note describes a robust method for the analysis of this compound using pre-column derivatization with PMP, followed by separation and quantification using reversed-phase HPLC.

Experimental Protocols

Sample Preparation: Hydrolysis of Cardiac Glycosides to Liberate this compound

To analyze this compound from a cardiac glycoside source (e.g., verodoxin), the glycosidic bond must first be cleaved. Acid hydrolysis is a common method for this purpose.

Materials:

  • Cardiac glycoside standard or sample

  • Trifluoroacetic acid (TFA), 2 M

  • Methanol, HPLC grade

  • Deionized water

  • Heating block or water bath

  • Centrifuge

  • pH meter

  • Sodium hydroxide (B78521) (NaOH), 2 M

Protocol:

  • Accurately weigh 1-5 mg of the cardiac glycoside sample into a screw-cap reaction vial.

  • Add 1 mL of 2 M trifluoroacetic acid in 50% aqueous methanol.

  • Securely cap the vial and heat at 80°C for 2-4 hours in a heating block or water bath. The optimal hydrolysis time may need to be determined empirically for different glycosides.

  • After hydrolysis, cool the reaction mixture to room temperature.

  • Centrifuge the hydrolysate at 5000 x g for 10 minutes to pellet any precipitated aglycone.

  • Carefully transfer the supernatant containing the liberated monosaccharides to a clean vial.

  • Neutralize the supernatant by adding 2 M NaOH dropwise until a pH of approximately 7.0 is reached.

  • The neutralized hydrolysate is now ready for derivatization.

Pre-column Derivatization of this compound with PMP

Materials:

  • Hydrolyzed sample or this compound standard solution

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)

  • Sodium hydroxide (NaOH) solution, 0.6 M

  • Hydrochloric acid (HCl) solution, 0.3 M

  • Chloroform (B151607)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of the neutralized hydrolysate or standard solution, add 100 µL of 0.6 M NaOH and 200 µL of 0.5 M PMP in methanol.

  • Vortex the mixture and incubate at 70°C for 60 minutes.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding 200 µL of 0.3 M HCl.

  • Add 1 mL of chloroform to the vial, vortex vigorously for 1 minute, and then centrifuge at 5000 x g for 5 minutes to separate the layers.

  • Carefully remove and discard the upper aqueous layer.

  • Repeat the chloroform extraction (step 5 and 6) two more times to ensure complete removal of excess PMP reagent.

  • Evaporate the chloroform from the lower organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried PMP-derivatized sample in 200 µL of the HPLC mobile phase for analysis.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 100 mM Sodium phosphate (B84403) buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 10% B

    • 10-25 min: 10-20% B (linear gradient)

    • 25-30 min: 20% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 245 nm

  • Injection Volume: 20 µL

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of PMP-derivatized 2-deoxy sugars. Note that these values are illustrative and should be determined specifically for this compound during method validation.

ParameterValue
Retention Time (RT) Dependent on specific 2-deoxy sugar
Linearity (r²) > 0.999
Limit of Detection (LOD) ~1-5 µg/mL
Limit of Quantification (LOQ) ~3-15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_analysis HPLC Analysis start Cardiac Glycoside Sample (e.g., Verodoxin) hydrolysis Acid Hydrolysis (2M TFA, 80°C) start->hydrolysis 1. neutralization Neutralization (pH 7.0) hydrolysis->neutralization 2. hydrolysate Hydrolysate containing free this compound neutralization->hydrolysate 3. pmp_reaction PMP Derivatization (0.5M PMP, 70°C) hydrolysate->pmp_reaction extraction Chloroform Extraction (to remove excess PMP) pmp_reaction->extraction 4. reconstitution Dry & Reconstitute extraction->reconstitution 5. derivatized_sample PMP-Digitalose Sample reconstitution->derivatized_sample 6. hplc_injection Inject into HPLC derivatized_sample->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation 7. detection UV Detection (245 nm) separation->detection 8. quantification Data Analysis & Quantification detection->quantification 9.

Caption: Experimental workflow for the HPLC analysis of this compound.

Metabolic Breakdown of a Cardiac Glycoside

metabolic_breakdown cardiac_glycoside Cardiac Glycoside (e.g., Verodoxin) hydrolysis Hydrolysis (Acid or Enzymatic) cardiac_glycoside->hydrolysis aglycone Aglycone (Steroid Core) This compound This compound (Deoxy Sugar) hydrolysis->aglycone hydrolysis->this compound

References

Application Note: Structural Confirmation of Digitalose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose is a naturally occurring 6-deoxy-3-O-methylhexose, specifically a derivative of D-galactose, found as a component of various cardiac glycosides.[1][2] Its precise chemical structure is crucial for understanding the pharmacological activity and structure-activity relationships (SAR) of these glycosides. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of complex organic molecules like this compound.[3][4][5] This application note provides a detailed protocol for the confirmation of the this compound structure using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The structural confirmation of this compound relies on the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques collectively provide information on proton and carbon chemical environments, proton-proton scalar couplings, and one-bond and multiple-bond correlations between protons and carbons, respectively. This multi-faceted approach allows for the complete assignment of all proton and carbon signals and confirms the connectivity and stereochemistry of the molecule.

Materials and Methods

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity, free from paramagnetic impurities and residual solvents that may interfere with NMR measurements.

  • Solvent: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.6 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD). D₂O is often preferred for carbohydrates to exchange labile hydroxyl protons, simplifying the spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (B1202638) (TMS) for organic solvents, for chemical shift referencing.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The following experiments are recommended for complete structural elucidation:

  • ¹H NMR (Proton): Provides information on the chemical environment and multiplicity of each proton.

  • ¹³C NMR (Carbon-13): Determines the number of non-equivalent carbons and their chemical environments.

  • ¹³C DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D ¹H-¹H COSY: Identifies scalar-coupled protons, typically those on adjacent carbons.

  • 2D ¹H-¹³C HSQC: Correlates protons to their directly attached carbons.

  • 2D ¹H-¹³C HMBC: Reveals long-range correlations (typically 2-3 bonds) between protons and carbons.

Experimental Protocols

A detailed description of the parameters for each NMR experiment is provided below. These may require optimization based on the specific instrument and sample concentration.

Experiment Pulse Program Key Parameters Purpose
¹H NMR zg30 or similarSpectral Width: ~12 ppm, Number of Scans: 16-64, Relaxation Delay (d1): 2 sTo obtain a high-resolution proton spectrum for chemical shift and coupling constant analysis.
¹³C NMR zgpg30 or similarSpectral Width: ~200 ppm, Number of Scans: 1024-4096, Relaxation Delay (d1): 2 sTo identify all unique carbon signals.
DEPT-135 dept135Spectral Width: ~200 ppm, Number of Scans: 256-1024, Relaxation Delay (d1): 2 sTo differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
¹H-¹H COSY cosygpmf or similarSpectral Width (F1 & F2): ~12 ppm, Number of Increments (F1): 256-512, Number of Scans: 8-16To establish proton-proton connectivity within the sugar ring.
¹H-¹³C HSQC hsqcedetgpsisp2.2Spectral Width (F1): ~180 ppm, Spectral Width (F2): ~12 ppm, Number of Increments (F1): 256-512, Number of Scans: 8-16To identify one-bond ¹H-¹³C correlations.
¹H-¹³C HMBC hmbcgplpndqfSpectral Width (F1): ~220 ppm, Spectral Width (F2): ~12 ppm, Number of Increments (F1): 256-512, Number of Scans: 16-64, Long-range coupling delay (d6): optimized for 4-8 HzTo determine long-range (2-3 bond) ¹H-¹³C correlations, establishing connectivity across the molecule.

Data Presentation: Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on data from structurally related compounds, including D-galactose and various fucosides, and serve as a guide for spectral assignment. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-14.90 - 5.10 (α), 4.40 - 4.60 (β)d~3.5 (α), ~8.0 (β)
H-23.60 - 3.80dd
H-33.40 - 3.60dd
H-43.80 - 4.00d
H-53.90 - 4.10q
H-6 (CH₃)1.15 - 1.30d~6.5
OCH₃3.30 - 3.50s

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

Carbon Predicted Chemical Shift (δ, ppm)
C-192.0 - 94.0 (α), 96.0 - 98.0 (β)
C-268.0 - 70.0
C-378.0 - 80.0
C-470.0 - 72.0
C-569.0 - 71.0
C-6 (CH₃)15.0 - 17.0
OCH₃57.0 - 59.0

Table 3: Key Predicted 2D NMR Correlations for this compound Structure Confirmation

Experiment Observed Correlations (Proton → Atom) Structural Information Confirmed
COSY H-1 ↔ H-2, H-2 ↔ H-3, H-3 ↔ H-4, H-4 ↔ H-5, H-5 ↔ H-6Confirms the proton sequence within the pyranose ring.
HSQC H-1 ↔ C-1, H-2 ↔ C-2, H-3 ↔ C-3, H-4 ↔ C-4, H-5 ↔ C-5, H-6 ↔ C-6, OCH₃-H ↔ OCH₃-CAssigns each carbon to its directly attached proton(s).
HMBC H-1 → C-2, C-3, C-5; H-6 → C-4, C-5; OCH₃-H → C-3Confirms the overall carbon framework and the position of the methyl ether group at C-3.

Visualization of Experimental Workflow and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation Sample This compound Sample Dissolve Dissolve in D2O with Internal Standard Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1D 1H NMR NMR_Tube->H1_NMR Acquire Spectra C13_NMR 1D 13C NMR & DEPT-135 NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Assign_H Assign 1H Signals H1_NMR->Assign_H Assign_C Assign 13C Signals C13_NMR->Assign_C Connectivity Establish Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Assign_H->Connectivity Assign_C->Connectivity Structure Confirm this compound Structure Connectivity->Structure

Figure 1. Experimental workflow for NMR-based structural confirmation of this compound.

logical_relationship cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 13C NMR & DEPT (Carbon Environments & Types) C13->HSQC C13->HMBC Structure Confirmed This compound Structure COSY->Structure Proton Skeleton HSQC->Structure Direct Connections HMBC->Structure Overall Framework

Figure 2. Logical relationships of NMR experiments for structure elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. By following the detailed protocols outlined in this application note, researchers can confidently assign all proton and carbon resonances and verify the molecular connectivity and key stereochemical features. This comprehensive structural information is essential for advancing research and development in the field of cardiac glycosides and other natural products.

References

Application Notes and Protocols for Digitalose Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose, a 6-deoxy-3-O-methyl-D-galactose, is a naturally occurring deoxy sugar found in various cardiac glycosides.[1] The glycosylation of aglycones with this compound is a critical step in the synthesis of novel cardiac glycoside analogs and other glycoconjugates with potential therapeutic applications. These compounds have shown a range of biological activities, including anticancer, antiviral, and immunomodulatory effects, primarily through the inhibition of the Na+/K+-ATPase pump and modulation of various signaling pathways.[2][3][4]

This document provides detailed application notes and protocols for the chemical and enzymatic glycosylation of aglycones with this compound. While specific protocols for this compound are not extensively documented in the literature, methodologies developed for the closely related 2,6-dideoxysugar, digitoxose, can be adapted. The protocols outlined below are based on established stereoselective and regioselective glycosylation techniques.

Chemical Glycosylation Techniques

The chemical synthesis of 2-deoxy-β-glycosides, such as those containing this compound, presents a significant challenge due to the lack of a participating group at the C-2 position to direct the stereochemical outcome of the glycosylation reaction.[5] However, several methods have been developed to achieve high stereoselectivity.

Palladium-Catalyzed Stereoselective Glycosylation

A convergent and stereocontrolled route for the synthesis of digitoxin (B75463), which contains a trisaccharide of digitoxose, has been developed using a palladium-catalyzed glycosylation reaction.[5] This method can be adapted for the glycosylation of aglycones with a suitable this compound donor.

Experimental Workflow:

cluster_prep Preparation of this compound Donor cluster_glycosylation Glycosylation Reaction cluster_post Post-Glycosylation Modification start This compound protect Protection of Hydroxyl Groups start->protect activate Activation of Anomeric Center (e.g., as a pyranone) protect->activate donor Activated this compound Donor activate->donor reaction Palladium-Catalyzed Glycosylation donor->reaction aglycone Aglycone aglycone->reaction pd_cat Pd(0) Catalyst pd_cat->reaction product β-Digitalose Glycoside reaction->product β-Digitalose Glycoside deprotect Deprotection product->deprotect final_product Final Glycoside Product deprotect->final_product

Caption: Palladium-Catalyzed Glycosylation Workflow.

Detailed Protocol:

This protocol is adapted from the synthesis of digitoxin and would require optimization for a specific this compound donor and aglycone.[5]

Materials:

  • Activated this compound donor (e.g., a protected this compound-derived pyranone)

  • Aglycone with a free hydroxyl group

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., THF or Dichloromethane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Preparation of the this compound Donor: Synthesize a suitable protected and activated this compound donor. This may involve the protection of the C-4 hydroxyl group and the formation of a glycal or pyranone structure.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aglycone and the activated this compound donor in the anhydrous solvent.

  • Catalyst Addition: Add the palladium(0) catalyst to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature (this may range from room temperature to reflux, depending on the substrates) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction and purify the product using column chromatography on silica (B1680970) gel.

  • Deprotection: Remove the protecting groups from the synthesized glycoside to obtain the final product.

Quantitative Data (for Digitoxose Glycosylation):

Glycosylation StepSubstratesCatalystSolventYield (%)StereoselectivityReference
Palladium-catalyzed glycosylation of digitoxigeninDigitoxigenin, Pyranone donorPd(0)THF86Single diastereomer (β)[5]
Palladium-catalyzed glycosylation of a disaccharide alcoholDisaccharide alcohol, Pyranone donorPd(0)THF80Complete stereocontrol (β)[5]
Catalyst-Controlled Regioselective Glycosylation

For aglycones with multiple hydroxyl groups, regioselective glycosylation is crucial. A borinic acid-derived catalyst has been successfully used for the regioselective glycosylation of digitoxin, targeting a specific hydroxyl group.[6][7] This approach can be applied to achieve regioselective glycosylation with a this compound donor.

Experimental Workflow:

cluster_prep Preparation cluster_glycosylation Regioselective Glycosylation cluster_post Final Steps donor Activated this compound Donor (e.g., Glycosyl Bromide) reaction Catalyst-Controlled Glycosylation donor->reaction aglycone Poly-hydroxylated Aglycone aglycone->reaction catalyst Borinic Acid Catalyst catalyst->reaction promoter Promoter (e.g., Ag₂O) promoter->reaction product Regioselectively Glycosylated Product reaction->product Regioselectively Glycosylated Product deprotect Deprotection product->deprotect final_product Final Product deprotect->final_product cluster_prep Donor Synthesis cluster_glycosylation Enzymatic Glycosylation cluster_purification Purification start This compound phosphorylation Phosphorylation start->phosphorylation activation Activation with UTP/TTP phosphorylation->activation udp_this compound UDP/TDP-Digitalose activation->udp_this compound reaction Enzymatic Reaction udp_this compound->reaction aglycone Aglycone aglycone->reaction gt_enzyme Glycosyltransferase gt_enzyme->reaction product This compound Glycoside reaction->product This compound Glycoside purification Purification (e.g., HPLC) product->purification final_product Pure Glycoside purification->final_product cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes cg Cardiac Glycoside (this compound-containing) nka Na+/K+-ATPase Inhibition cg->nka cell_cycle Cell Cycle Arrest (G2/M phase) cg->cell_cycle angiogenesis ↓ Angiogenesis cg->angiogenesis inhibition of VASH2 ca_influx ↑ Intracellular Ca²⁺ nka->ca_influx src Src Kinase Activation ca_influx->src ros ↑ ROS Production ca_influx->ros egfr EGFR Transactivation src->egfr pi3k PI3K/Akt/mTOR Pathway src->pi3k ras_raf Ras/Raf/MEK/ERK (MAPK Pathway) egfr->ras_raf apoptosis Apoptosis ras_raf->apoptosis proliferation ↓ Proliferation ras_raf->proliferation pi3k->apoptosis inhibition of pro-survival pi3k->proliferation nfkb NF-κB Pathway nfkb->proliferation ros->nfkb ros->apoptosis

References

In Vitro Models for Unraveling the Mechanism of Action of Digitalose

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose, a cardiac glycoside, belongs to a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase, a crucial transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions.[1][2][3] This inhibition leads to a cascade of events, including an increase in intracellular sodium, which in turn elevates intracellular calcium levels, ultimately enhancing myocardial contractility.[4][5] Beyond its well-established role in cardiology, emerging evidence suggests that this compound and other cardiac glycosides possess potent anti-cancer properties.[6][7] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with DNA repair mechanisms in various cancer cell lines.[6][8]

These application notes provide a comprehensive guide to the in vitro models and protocols essential for elucidating the multifaceted mechanism of action of this compound. The following sections detail the experimental procedures for key assays, present quantitative data in a structured format, and provide visual representations of the underlying signaling pathways and experimental workflows.

Key In Vitro Models and Applications

A variety of in vitro models are instrumental in dissecting the cellular and molecular effects of this compound. These models can be broadly categorized as follows:

  • Biochemical Assays: To directly measure the interaction of this compound with its primary molecular target.

  • Cardiomyocyte Models: To investigate the effects on cardiac cell physiology, particularly calcium dynamics.

  • Cancer Cell Line Models: To explore the anti-neoplastic properties, including cytotoxicity, effects on cell signaling, and DNA damage response.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data from key in vitro experiments to facilitate comparison and analysis.

Table 1: Cytotoxicity of Digitalis Glycosides in Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeCompoundIC50 (nM)Incubation Time (h)
TK-10Renal AdenocarcinomaDigitoxin372
K-562LeukemiaDigitoxin3-572
MCF-7Breast AdenocarcinomaDigitoxin3372
SKOV-3Ovarian CancerDigoxin (B3395198)25048
SKOV-3Ovarian CancerDigitoxin40048

Note: IC50 values can vary depending on the specific experimental conditions. The data presented are representative values from published studies.[6][9]

Table 2: Effects of Cardiac Glycosides on Key Signaling Proteins in MCF-7 Breast Cancer Cells

TreatmentTarget ProteinEffect on Expression/ActivityMethod of Detection
Lanatoside C, Peruvoside, StrophanthidinMAPK1 (ERK2)Significant downregulationWestern Blot, qRT-PCR
Lanatoside C, Peruvoside, StrophanthidinEGR1Significant downregulationWestern Blot, qRT-PCR
Lanatoside C, Peruvoside, Strophanthidinp53UpregulationWestern Blot, qRT-PCR
Lanatoside C, Peruvoside, StrophanthidinCaspase-9UpregulationWestern Blot, qRT-PCR

Data derived from a study on the effects of cardiac glycosides on MCF-7 cells, indicating a shift towards apoptosis and cell cycle arrest.[1]

Experimental Protocols

Protocol 1: Na+/K+-ATPase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on its primary target, the Na+/K+-ATPase enzyme. The activity is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[1]

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine kidney)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4

  • ATP solution (3 mM)

  • This compound solutions at various concentrations

  • Ouabain (B1677812) (as a positive control for specific inhibition)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.

  • Add different concentrations of this compound to the wells of a 96-well plate.

  • Include a "no inhibitor" control and a control with a saturating concentration of ouabain to determine total and ouabain-insensitive ATPase activity, respectively.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Add the malachite green reagent to each well to detect the released inorganic phosphate.

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

cluster_workflow Na+/K+-ATPase Inhibition Assay Workflow prep Prepare Enzyme and this compound Dilutions pre_incubate Pre-incubate Enzyme and this compound at 37°C prep->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C for 30 min start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_pi Detect Inorganic Phosphate (Pi) stop_reaction->detect_pi measure_abs Measure Absorbance at 620 nm detect_pi->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate

Na+/K+-ATPase Inhibition Assay Workflow
Protocol 2: Intracellular Calcium Measurement in Cardiomyocytes

This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in cardiomyocytes upon treatment with this compound.

Materials:

  • Isolated primary cardiomyocytes or a suitable cardiomyocyte cell line (e.g., H9c2)

  • Laminin-coated glass-bottom dishes

  • Culture medium (e.g., DMEM)

  • Fluo-4 AM calcium indicator

  • HEPES-buffered Tyrode salt solution (135 mM NaCl, 4 mM KCl, 1.0 mM MgCl2, 20 mM HEPES, 1.0 mM CaCl2, 10 mM glucose, pH 7.4)

  • This compound solutions

  • Confocal microscope with 488 nm excitation and 500-550 nm emission filters

Procedure:

  • Seed cardiomyocytes on laminin-coated glass-bottom dishes and allow them to attach for at least 1 hour.

  • Incubate the cells in serum-free medium containing 1 µM Fluo-4 AM for 15-30 minutes at room temperature in the dark.

  • Wash the cells three times with the HEPES-buffered Tyrode salt solution.

  • Incubate the cells for an additional 15 minutes at room temperature to allow for de-esterification of the dye.

  • Acquire baseline fluorescence images of the cells using a confocal microscope.

  • Add this compound at the desired concentration to the cells.

  • Immediately begin time-lapse imaging to record the change in Fluo-4 fluorescence intensity over time.

  • Analyze the fluorescence intensity changes in individual cells to quantify the increase in intracellular calcium.

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cell lines by measuring the metabolic activity of viable cells.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, TK-10, K-562)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Read the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

cluster_workflow MTT Cytotoxicity Assay Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound Dilutions seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data

MTT Cytotoxicity Assay Workflow
Protocol 4: Immunofluorescence for γH2AX and 53BP1 Foci Formation

This assay quantifies DNA double-strand breaks (DSBs), a key indicator of DNA damage, by visualizing the formation of nuclear foci of phosphorylated H2AX (γH2AX) and 53BP1.[8]

Materials:

  • Cancer cell lines grown on coverslips

  • This compound solutions

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-γH2AX (Ser139) and anti-53BP1

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound for the desired time.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash with PBS and block with 5% BSA in PBS for 1 hour.

  • Incubate with primary antibodies (anti-γH2AX and anti-53BP1) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on slides with a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the number of γH2AX and 53BP1 foci per nucleus.

Protocol 5: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound, such as the Src/EGFR/ERK pathway.[4]

Materials:

  • Cancer cell lines

  • This compound solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways and Mechanisms

This compound exerts its effects through complex signaling networks. The following diagrams illustrate the key pathways involved in its cardiotonic and anti-cancer activities.

cluster_cardiac Cardiotonic Mechanism This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Alters Gradient Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Reduces Ca2+ Efflux SR_Ca ↑ SR Ca2+ Load Ca_in->SR_Ca Contraction ↑ Myocardial Contraction SR_Ca->Contraction Enhances Release

Cardiotonic Mechanism of this compound

cluster_cancer Anti-Cancer Signaling Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Binds to Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation ↓ Cell Proliferation ERK->Proliferation Apoptosis ↑ Apoptosis ERK->Apoptosis

Anti-Cancer Signaling Pathway of this compound

References

Application Notes and Protocols for Preclinical Studies of Digitalis Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Digitalose" is not standard in pharmacology. It is presumed to be a reference to Digitalis glycosides , a class of compounds naturally derived from the foxglove plant (Digitalis purpurea). This document will focus on the preclinical evaluation of well-known Digitalis glycosides, such as Digoxin and Digitoxin.

These compounds are potent inhibitors of the Na+/K+-ATPase pump and have been used for over two centuries to treat heart failure and certain cardiac arrhythmias. More recently, their potential as anticancer agents has garnered significant interest. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the preclinical efficacy and safety of Digitalis glycosides.

Application Note 1: Animal Models for Cardiac Indications

Overview

Preclinical evaluation of Digitalis glycosides for cardiac applications primarily focuses on heart failure and arrhythmia. The choice of animal model is critical and depends on the specific research question. Both small and large animal models are utilized, each with distinct advantages.

  • Small Animals (Mice, Rats, Rabbits): Mice are frequently used due to the availability of transgenic strains, allowing for the study of specific molecular pathways. Rats are also common, particularly for surgically induced models of heart failure. Rabbits offer a cardiac physiology that more closely resembles humans in some aspects, such as calcium handling.

  • Large Animals (Pigs, Dogs, Sheep): These models are often preferred for their closer anatomical and physiological similarity to the human heart, especially concerning coronary circulation and heart size. They are particularly valuable for studies involving complex surgical procedures and detailed electrophysiological mapping.

Common Models for Heart Failure
  • Pressure Overload-Induced Heart Failure:

    • Transverse Aortic Constriction (TAC) in Mice: This surgical model mimics hypertension-induced heart failure by creating a stenosis in the aorta, leading to left ventricular hypertrophy and subsequent heart failure. It is a robust and widely used model to study the transition from hypertrophy to failure.

    • Aortic Banding in Rats: Similar to TAC in mice, this model induces pressure overload and is well-characterized for pharmacological studies.

  • Myocardial Infarction (MI)-Induced Heart Failure:

    • Coronary Artery Ligation: This model involves the permanent ligation of a coronary artery (typically the left anterior descending artery) to induce an infarct, leading to ventricular remodeling and heart failure. It is a relevant model for post-MI heart failure.

Common Models for Arrhythmia
  • Drug-Induced Arrhythmia: Specific drugs can be administered to induce arrhythmias. For example, aconitine (B1665448) or calcium chloride can be used to induce ventricular arrhythmias. This allows for the testing of the anti-arrhythmic potential of compounds like Digitalis glycosides.

  • Pacing-Induced Arrhythmia: Rapid electrical pacing of the atria or ventricles can induce arrhythmias, such as atrial fibrillation or ventricular tachycardia. This is a controllable method often used in larger animals like dogs or rabbits.

Application Note 2: Animal Models for Oncological Indications

Overview

The anticancer effects of Digitalis glycosides are often studied using xenograft and syngeneic mouse models. These studies aim to evaluate the direct cytotoxic effects on tumor cells and the potential for inducing an anti-tumor immune response.

Common Models for Oncology
  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Nude, SCID). This is the most common model to assess the direct anti-proliferative and pro-apoptotic effects of a drug on human tumors. Studies have shown Digoxin can inhibit the growth of neuroblastoma and other cancer cell xenografts.

  • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. This model is essential for studying the role of the immune system in the drug's mechanism of action. Cardiac glycosides have been shown to induce immunogenic cell death, which can be effectively studied in these models by analyzing tumor-infiltrating lymphocytes.

Data Presentation

Table 1: Summary of Quantitative Data from Preclinical Cardiac Studies
Animal ModelCompoundAdministration Route & DoseKey Quantitative OutcomesReference
Healthy MiceDigoxinOral, 7 days0.1 mg/kg/day: No significant change in serum or cardiac Ca+2.
1 and 5 mg/kg/day: Significant increase in serum, atrial, and ventricular Ca+2 levels. Increased myocardial NF-kB and CaV1.2 expression.
Healthy MiceDigoxinOral, daily5 µg/kg/day (T1): Disturbance of vestibular system and neuromuscular compatibility.
10 µg/kg/day (T2): Significant decrease in autonomic/CNS activity, vestibular disturbance, impaired cognitive function.
Wild-type Mice (Cardiac Injury Model)Digoxin2 µg/kg/day, 7 daysEnhanced RGS2 protein levels; blunted responses to GPCR agonists; protection against isoproterenol-induced cardiac injury.
Table 2: Summary of Quantitative Data from Preclinical Oncology Studies
Animal ModelCancer Type / Cell LineCompoundAdministration Route & DoseKey Quantitative OutcomesReference
Xenograft MiceNeuroblastoma (SH-SY5Y)DigoxinNot specified44% tumor growth inhibition (p=0.008).
Xenograft MiceNeuroblastoma (Neuro-2a)DigoxinNot specified19% tumor growth inhibition (p=0.007).
Xenograft MiceDedifferentiated Endometrial Carcinoma (DDEC)DigoxinIn vivoSignificant suppression of DDEC tumor growth at clinically relevant serum concentrations.
Mouse ModelsMetastatic Breast CancerDigoxinNot specifiedDissolved circulating tumor cell (CTC) clusters into single cells, leading to metastasis suppression.

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane pump Na+/K+-ATPase na_in Intracellular Na+ (Increased) pump->na_in Leads to exchanger Na+/Ca2+ Exchanger ca_in Intracellular Ca2+ (Increased) exchanger->ca_in Leads to digitalis Digitalis Glycoside (e.g., Digoxin) digitalis->pump Inhibits na_in->exchanger Reduces Ca2+ extrusion sr Sarcoplasmic Reticulum ca_in->sr Increased Ca2+ Uptake & Release contraction Increased Myocyte Contraction (Positive Inotropy) sr->contraction

Mechanism of action for Digitalis glycosides in cardiomyocytes.

G start Start: Select Animal Model (e.g., C57BL/6 Mice) surgery Induce Heart Failure (e.g., Transverse Aortic Constriction) start->surgery recovery Allow for Recovery & HF Development (e.g., 4 weeks) surgery->recovery baseline Baseline Assessment (Echocardiography for LVEF, Fractional Shortening) recovery->baseline randomize Randomize into Groups baseline->randomize treatment Treatment Group: Administer Digitalis Glycoside (e.g., Digoxin 0.1 mg/kg/day, PO) randomize->treatment control Control Group: Administer Vehicle randomize->control endpoint Endpoint Assessment (e.g., 4 weeks post-treatment) - Echocardiography - Histology (Fibrosis, Hypertrophy) - Biomarkers treatment->endpoint control->endpoint analysis Data Analysis & Comparison endpoint->analysis

Workflow for a pressure-overload heart failure model.

G start Start: Select Model (e.g., Nude Mice & SH-SY5Y cells) implant Subcutaneous Implantation of Cancer Cells start->implant monitor Monitor Tumor Growth (Calipers) implant->monitor randomize Randomize when Tumors Reach Palpable Size (e.g., 100 mm³) monitor->randomize treatment Treatment Group: Administer Digitalis Glycoside randomize->treatment control Control Group: Administer Vehicle randomize->control endpoint Endpoint Measurement - Tumor Volume (daily/bi-daily) - Body Weight - Survival treatment->endpoint control->endpoint analysis Sacrifice & Final Analysis - Tumor Weight - Immunohistochemistry (e.g., Ki67, Caspase-3) endpoint->analysis

Workflow for a cancer xenograft efficacy model.

Experimental Protocols

Protocol 1: Evaluation of Digoxin in a Mouse Model of Pressure Overload-Induced Heart Failure (TAC)

1. Principle: This protocol describes the induction of heart failure in mice via transverse aortic constriction (TAC) and subsequent treatment with Digoxin to evaluate its therapeutic effects on cardiac function and remodeling.

2. Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Digoxin (Sigma-Aldrich)

  • Vehicle (e.g., sterile saline or appropriate solvent)

  • Anesthetics (e.g., Isoflurane)

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 7-0 silk)

  • High-frequency ultrasound system (echardiography)

  • Oral gavage needles

3. Procedure:

  • Induction of Heart Failure (TAC Surgery):

    • Anesthetize the mouse using isoflurane.

    • Perform a partial upper sternotomy to expose the aortic arch.

    • Pass a 7-0 silk suture underneath the transverse aorta between the innominate and left common carotid arteries.

    • Tie the suture around the aorta and a 27-gauge needle.

    • Promptly remove the needle to create a defined constriction.

    • Close the chest and allow the animal to recover. Sham-operated animals undergo the same procedure without the aortic constriction.

  • Post-Operative Care & HF Development:

    • Provide appropriate post-operative analgesia.

    • Allow mice to recover for 4 weeks for the heart failure phenotype to develop.

  • Baseline Assessment:

    • After 4 weeks, perform baseline echocardiography on anesthetized mice to measure Left Ventricular Ejection Fraction (LVEF), fractional shortening, and chamber dimensions to confirm the development of heart failure.

  • Randomization and Treatment:

    • Randomly assign mice with confirmed heart failure (e.g., LVEF < 40%) into two groups: Vehicle control and Digoxin treatment.

    • Administer Digoxin (e.g., 0.1 - 1.0 mg/kg/day) or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Endpoint Analysis:

    • Perform follow-up echocardiography at the end of the treatment period.

    • At the study endpoint, euthanize the animals.

    • Harvest hearts, weigh them, and process for histological analysis (e.g., Masson's trichrome for fibrosis, H&E for myocyte size) and molecular analysis (e.g., qPCR for hypertrophic markers).

4. Data Analysis: Compare changes in LVEF, fractional shortening, heart weight to body weight ratio, and histological markers between the Digoxin-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Evaluation of Digitoxin in a Human Cancer Xenograft Mouse Model

1. Principle: This protocol details the procedure for evaluating the anti-tumor efficacy of Digitoxin in an immunodeficient mouse model bearing subcutaneous human cancer xenografts.

2. Materials:

  • Immunodeficient mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old)

  • Human cancer cell line (e.g., SH-SY5Y for neuroblastoma)

  • Digitoxin (Sigma-Aldrich)

  • Vehicle control

  • Matrigel (Corning)

  • Syringes and needles (e.g., 27-gauge)

  • Digital calipers

  • Intraperitoneal (IP) injection supplies

3. Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor formation.

    • Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer Digitoxin (dose to be determined by tolerability studies) or vehicle via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily or 5 days/week).

    • Monitor the body weight of the mice 2-3 times a week as an indicator of systemic toxicity.

  • Endpoint and Tissue Collection:

    • Continue treatment until tumors in the control group reach a maximum allowable size (e.g., 1500-2000 mm³) or for a fixed duration.

    • Euthanize the mice.

    • Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for molecular analysis.

4. Data Analysis: Compare the mean tumor volumes and final tumor weights between the Digitoxin-treated and vehicle control groups. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze IHC markers for proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Application Notes and Protocols for Developing Digitalose-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of therapeutic agents based on Digitalose, a deoxy sugar that is a component of various cardiac glycosides. The information provided covers the synthesis, in vitro and in vivo evaluation, and mechanistic understanding of this compound-containing compounds, with a focus on their potential as anticancer agents.

Introduction to this compound and its Therapeutic Potential

This compound is a 6-deoxy-3-O-methyl-D-galactose that forms the glycone (sugar) part of several naturally occurring cardiac glycosides, such as thevetin (B85951) and emicymarin.[1] While the steroidal aglycone has long been considered the primary pharmacophore of cardiac glycosides, the sugar moiety plays a crucial role in the potency and pharmacokinetic properties of these compounds.[2] Modifications to the sugar portion of cardiac glycosides can significantly impact their biological activity, offering a promising avenue for the development of novel therapeutics with improved efficacy and reduced toxicity.[3][4]

Recent research has highlighted the potential of cardiac glycosides as anticancer agents.[5][6] These compounds exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase, a transmembrane protein responsible for maintaining ion gradients across the cell membrane.[7][8] Inhibition of this pump leads to a cascade of intracellular signaling events that can induce apoptosis and inhibit cell proliferation in cancer cells.[3][9] The development of this compound-based therapeutic agents, therefore, focuses on synthesizing novel glycosides and evaluating their potential to modulate Na+/K+-ATPase-mediated signaling pathways for cancer therapy.

Synthesis of this compound-Based Glycosides: An Experimental Workflow

The synthesis of novel this compound-based therapeutic agents is a key step in the drug discovery process. A general workflow involves the chemical or enzymatic glycosylation of a selected aglycone with a this compound donor, followed by purification and characterization of the resulting glycoside. Subsequent screening for biological activity then informs the next round of synthesis and optimization.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening Aglycone Aglycone Selection (e.g., Digitoxigenin) Glycosylation Glycosylation Reaction (Chemical or Enzymatic) Aglycone->Glycosylation Digitalose_Donor This compound Donor Preparation Digitalose_Donor->Glycosylation Purification Purification (e.g., HPLC) Glycosylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (Na+/K+-ATPase inhibition, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Models (Xenograft) In_Vitro->In_Vivo SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Aglycone Iterative Refinement Cardiac_Glycoside_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CG This compound Glycoside NKA Na+/K+-ATPase CG->NKA Binding Src Src Kinase NKA->Src Activation ROS ROS Production NKA->ROS Ion Imbalance EGFR EGFR Src->EGFR Transactivation PI3K PI3K Src->PI3K Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Apoptosis, Cell Cycle Arrest) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription ROS->Transcription

References

Application of Digitalose in Cardiac Glycoside Synthesis: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose, a naturally occurring 6-deoxy-3-O-methylhexose, is a critical sugar moiety found in a variety of pharmacologically significant cardiac glycosides, most notably the lanatosides isolated from Digitalis lanata. The unique structural characteristics of this compound significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, including their binding affinity to the Na+/K+-ATPase, solubility, and overall therapeutic index. This document provides detailed application notes and experimental protocols relevant to the incorporation of this compound in the synthesis of novel cardiac glycoside analogs for drug discovery and development.

Application Notes

The synthesis of this compound-containing cardiac glycosides presents unique challenges and opportunities in medicinal chemistry. The primary goal is often to modify the structure of existing cardiac glycosides to enhance their therapeutic properties, such as increasing their anticancer activity while reducing cardiotoxicity.

Chemical Synthesis Strategies:

The chemical synthesis of cardiac glycosides involving this compound typically requires a multi-step process involving the preparation of a suitable this compound donor and a cardiac aglycone acceptor, followed by a stereoselective glycosylation reaction. Protecting group strategies are crucial to ensure regioselectivity and stereoselectivity of the glycosidic bond formation.

  • Glycosyl Donors: this compound can be converted into various glycosyl donors, such as glycosyl halides (e.g., bromides or chlorides) or thioglycosides, for use in classical glycosylation reactions like the Koenigs-Knorr reaction. The choice of activating agent (e.g., silver salts, mercury salts) is critical for promoting the reaction.

  • Modern Glycosylation Methods: More recent methods, such as palladium-catalyzed glycosylation, have shown promise in the synthesis of cardiac glycosides with other deoxysugars and could be adapted for this compound. These methods often offer milder reaction conditions and higher stereoselectivity.

  • Protecting Groups: The hydroxyl groups of this compound must be appropriately protected to prevent side reactions during glycosylation. Common protecting groups include acetyl (Ac) and benzyl (B1604629) (Bn) ethers. The choice of protecting groups will depend on the desired reactivity and the conditions required for their subsequent removal.

Enzymatic and Semi-Synthetic Approaches:

Enzymatic synthesis offers a powerful alternative to purely chemical methods, often providing high regio- and stereoselectivity under mild conditions. Glycosyltransferases are enzymes that can catalyze the formation of glycosidic bonds. While specific glycosyltransferases for this compound are not commercially available, research into their identification and application is ongoing.

A key semi-synthetic application of this compound chemistry is the modification of naturally occurring this compound-containing cardiac glycosides. A prominent example is the synthesis of Deslanoside (B1670294) (deacetyllanatoside C) from Lanatoside C. This process involves the selective removal of the acetyl group from the this compound moiety of Lanatoside C.

Experimental Protocols

Protocol 1: Synthesis of Deslanoside from Lanatoside C by Deacetylation

This protocol describes the selective removal of the acetyl group from the this compound moiety of Lanatoside C to yield Deslanoside.

Materials:

  • Lanatoside C

  • Methanol (B129727) (anhydrous)

  • Sodium methoxide (B1231860) solution (e.g., 25% in methanol) or Sodium Carbonate

  • Water (deionized)

  • Stir plate and stir bar

  • Reaction flask

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve Lanatoside C in methanol in a reaction flask. A typical ratio is 5g of Lanatoside C per 94-95 mL of methanol.

  • Catalyst Preparation: Prepare a solution of the catalyst.

    • For sodium methoxide, use a commercially available solution or prepare it fresh.

    • For sodium carbonate, dissolve it in water. A typical ratio is 1g of carbonate per 12-38 mL of water.

  • Reaction:

    • Slowly add the catalyst solution to the methanolic solution of Lanatoside C while stirring at room temperature.

    • Continue stirring the reaction mixture at room temperature for 20-24 hours. The progress of the deacetylation can be monitored by thin-layer chromatography (TLC).

  • Isolation:

    • Upon completion of the reaction, a solid precipitate of Deslanoside will form.

    • Collect the solid by filtration.

  • Purification and Drying:

    • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting material and byproducts.

    • Allow the solid to air-dry, and then dry it thoroughly in a vacuum oven to obtain pure Deslanoside.

Expected Yield:

The yield of Deslanoside from this reaction is typically high, often exceeding 90%.

Protocol 2: General Palladium-Catalyzed Glycosylation for Cardiac Glycoside Synthesis (Adapted for this compound)

This protocol outlines a general procedure for the palladium-catalyzed glycosylation of a cardiac aglycone with a protected this compound derivative. This method is adapted from the successful synthesis of digitoxin (B75463) and would require optimization for a this compound donor.

Materials:

  • Digitoxigenin (or other suitable cardiac aglycone)

  • Protected this compound-derived pyranone (glycosyl donor)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Triphenylphosphine (PPh3)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Preparation of Reactants:

    • In a flame-dried flask under an inert atmosphere, dissolve the cardiac aglycone (e.g., digitoxigenin) and the protected this compound-derived pyranone in anhydrous THF.

  • Catalyst Addition:

    • To the stirred solution, add the palladium catalyst and triphenylphosphine.

  • Reaction:

    • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to isolate the protected this compound-containing cardiac glycoside.

  • Deprotection:

    • The protecting groups on the this compound moiety are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, basic hydrolysis for acetyl groups) to yield the final cardiac glycoside.

Note: The specific reaction conditions, including the choice of catalyst, solvent, and temperature, as well as the protecting group strategy for the this compound donor, would need to be optimized for each specific substrate combination.

Data Presentation

The following tables summarize key quantitative data for representative cardiac glycosides.

Table 1: Reaction Yields for Key Synthetic Steps in Cardiac Glycoside Synthesis

Reaction StepAglycone/AcceptorGlycosyl DonorProductYield (%)Reference
Palladium-Catalyzed GlycosylationDigitoxigeninPyranone 8aβ-glycoside 1786[1]
Luche ReductionEnone 17-Allylic alcohols 18a/b90[1]
Reductive RearrangementAllylic alcohols 18a/b-Olefin 1980[1]
DihydroxylationOlefin 19-Digitoxigenin monodigitoxoside 2093[1]
DeacetylationLanatoside C-Deslanoside>90 (expected)[2][3]

Table 2: Spectroscopic Data for Lanatoside C

Data TypeValueReference
Molecular FormulaC49H76O20[4]
Molecular Weight985.12 g/mol [4]
Melting Point247 °C[4]

Visualization of Pathways and Workflows

Chemical Synthesis of a this compound-Containing Cardiac Glycoside

chemical_synthesis aglycone Cardiac Aglycone (e.g., Digitoxigenin) glycosylation Palladium-Catalyzed Glycosylation aglycone->glycosylation digitalose_donor Protected this compound Donor (Pyranone) digitalose_donor->glycosylation protected_glycoside Protected this compound Glycoside glycosylation->protected_glycoside Yield: ~86% (by analogy) deprotection Deprotection protected_glycoside->deprotection final_product This compound-Containing Cardiac Glycoside deprotection->final_product High Yield

Caption: General workflow for the chemical synthesis of a this compound-containing cardiac glycoside.

Semi-Synthesis of Deslanoside from Lanatoside C

semisynthesis lanatoside_c Lanatoside C (from Digitalis lanata) dissolution Dissolve in Methanol lanatoside_c->dissolution deacetylation Deacetylation (Base Catalyst) dissolution->deacetylation Sodium Methoxide or Carbonate precipitation Precipitation of Product deacetylation->precipitation filtration Filtration and Washing precipitation->filtration deslanoside Deslanoside (Deacetyllanatoside C) filtration->deslanoside Yield: >90%

Caption: Workflow for the semi-synthesis of Deslanoside from Lanatoside C.

Signaling Pathway of Cardiac Glycosides

signaling_pathway cg Cardiac Glycoside (e.g., Deslanoside) na_k_atpase Na+/K+-ATPase cg->na_k_atpase Inhibition na_in ↑ Intracellular [Na+] na_k_atpase->na_in na_ca_exchanger Na+/Ca2+ Exchanger (Reversed) na_in->na_ca_exchanger ca_in ↑ Intracellular [Ca2+] na_ca_exchanger->ca_in sr Sarcoplasmic Reticulum ca_in->sr ca_release ↑ Ca2+ Release sr->ca_release contraction ↑ Myocardial Contraction ca_release->contraction

Caption: Mechanism of action of cardiac glycosides leading to increased myocardial contraction.

References

Application Notes and Protocols for Isotopic Labeling of Digitalose in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose, a 6-deoxy-3-O-methyl-D-galactose, is a crucial sugar moiety found in several cardiac glycosides, such as digitoxin. The sugar component of these glycosides plays a significant role in their pharmacokinetic and pharmacodynamic properties. Understanding the metabolic fate of this compound is essential for elucidating the overall metabolism, disposition, and potential toxicity of these widely used drugs. Isotopic labeling is a powerful technique to trace the passage of molecules through biological systems, providing invaluable insights into metabolic pathways.[1] This document provides detailed application notes and protocols for the synthesis of isotopically labeled this compound and its use in metabolic studies. Both stable isotopes (e.g., ¹³C, ²H) and radioisotopes (e.g., ¹⁴C, ³H) are considered, with analytical methodologies focusing on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Section 1: Synthesis of Isotopically Labeled this compound

Proposed Chemo-enzymatic Synthesis of [¹³C]-Digitalose

This proposed multi-step synthesis starts from a commercially available isotopically labeled precursor, such as [U-¹³C₆]-D-galactose, and combines chemical and enzymatic steps.

Protocol 1: Chemo-enzymatic Synthesis of [¹³C]-Digitalose

Materials:

  • [U-¹³C₆]-D-galactose

  • ATP (Adenosine triphosphate)

  • Galactokinase

  • UDP-glucose pyrophosphorylase

  • UDP-glucose 4,6-dehydratase

  • A specific 3-O-methyltransferase (potentially sourced from microorganisms known to produce O-methylated sugars)[2][3]

  • S-adenosyl methionine (SAM)

  • Appropriate buffers and cofactors (e.g., MgCl₂, NAD⁺)

  • Reagents for purification (e.g., ion-exchange resins, HPLC columns)

Methodology:

  • Phosphorylation: Convert [U-¹³C₆]-D-galactose to [U-¹³C₆]-D-galactose-1-phosphate using galactokinase and ATP.

  • Activation: Activate [U-¹³C₆]-D-galactose-1-phosphate to UDP-[U-¹³C₆]-D-galactose using UDP-glucose pyrophosphorylase.

  • Deoxygenation: Convert UDP-[U-¹³C₆]-D-galactose to UDP-4-keto-6-deoxy-[U-¹³C₆]-D-galactose using UDP-glucose 4,6-dehydratase.

  • Reduction: Reduce the 4-keto intermediate to yield UDP-6-deoxy-[U-¹³C₆]-D-galactose.

  • O-Methylation: Perform a regiospecific O-methylation at the 3-position using a suitable 3-O-methyltransferase with SAM as the methyl group donor.[2][3]

  • Hydrolysis and Purification: Hydrolyze the UDP-sugar to release free [¹³C]-Digitalose and purify using high-performance liquid chromatography (HPLC).

Proposed Radiolabeling of this compound with ¹⁴C

Radiolabeling with ¹⁴C is often employed for sensitive detection in metabolic studies. A common strategy involves introducing the radiolabel at a late stage of the synthesis to maximize the incorporation of the expensive radioisotope.

Protocol 2: Synthesis of [¹⁴C]-Digitalose

Materials:

  • A suitable protected precursor of 6-deoxy-D-galactose

  • [¹⁴C]-Methyl iodide (¹⁴CH₃I)

  • Silver oxide (Ag₂O) or sodium hydride (NaH)

  • Anhydrous dimethylformamide (DMF)

  • Reagents for deprotection (e.g., trifluoroacetic acid)

  • HPLC system for purification

Methodology:

  • Precursor Synthesis: Synthesize a protected derivative of 6-deoxy-D-galactose with a free hydroxyl group at the C3 position.

  • Methylation: React the precursor with [¹⁴C]-methyl iodide in the presence of a base like silver oxide or sodium hydride in an anhydrous solvent such as DMF.[4]

  • Deprotection: Remove the protecting groups to yield [3-O-¹⁴CH₃]-Digitalose.

  • Purification: Purify the radiolabeled this compound using HPLC and determine the specific activity using liquid scintillation counting.

Section 2: In Vitro and In Vivo Metabolic Studies

Once the isotopically labeled this compound is synthesized and purified, it can be administered to in vitro systems (e.g., liver microsomes, isolated hepatocytes) or in vivo models (e.g., rats, mice) to study its metabolism.

In Vivo Study Design

Protocol 3: In Vivo Metabolic Study in Rats

Materials:

  • Isotopically labeled this compound (e.g., [¹⁴C]-Digitalose)

  • Sprague-Dawley rats

  • Metabolic cages for separate collection of urine and feces

  • Surgical instruments for tissue collection

  • Scintillation vials and cocktail for radioactivity measurement

  • Homogenizers for tissue processing

Methodology:

  • Dosing: Administer a known dose and specific activity of [¹⁴C]-Digitalose to rats via oral gavage or intravenous injection.

  • Sample Collection: House the rats in metabolic cages and collect urine and feces at predetermined time points (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours).

  • Blood Sampling: Collect blood samples via tail vein or cardiac puncture at various time points.

  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest various tissues (e.g., liver, kidney, heart, brain, gastrointestinal tract).

  • Sample Processing:

    • Urine and Feces: Homogenize feces and measure the radioactivity in aliquots of urine and fecal homogenates.

    • Plasma: Separate plasma from blood by centrifugation.

    • Tissues: Weigh and homogenize the tissues.

  • Radioactivity Measurement: Determine the amount of radioactivity in all samples using a liquid scintillation counter.

Section 3: Analytical Methodologies

LC-MS/MS for Metabolite Profiling and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying metabolites of isotopically labeled compounds.

Protocol 4: LC-MS/MS Analysis of this compound Metabolites

Materials:

  • Biological samples (plasma, urine, tissue homogenates)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • A C18 reverse-phase HPLC column

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Methodology:

  • Sample Preparation:

    • Plasma/Urine: Precipitate proteins with acetonitrile, centrifuge, and collect the supernatant.

    • Tissue Homogenates: Extract with an organic solvent, centrifuge, and concentrate the extract.

    • SPE Cleanup: Further purify the extracts using SPE to remove interfering substances.

  • LC Separation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound and its potential metabolites (e.g., starting with 95% A, ramping to 95% B).

    • Flow Rate: 0.3-0.5 mL/min

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for this compound and its expected metabolites should be determined by direct infusion of standards.

    • Data Analysis: Identify and quantify metabolites based on their retention times and specific mass transitions. The isotopic label will result in a characteristic mass shift in the metabolites containing the label.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural elucidation of metabolites, especially when using stable isotope labels like ¹³C, which can provide detailed information about the carbon skeleton.

Protocol 5: NMR Analysis of [¹³C]-Digitalose Metabolites

Materials:

  • Purified [¹³C]-labeled this compound metabolites

  • Deuterated solvents (e.g., D₂O, CD₃OD)

  • NMR spectrometer (≥ 500 MHz)

Methodology:

  • Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the proton signals and their multiplicities.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to observe the signals of the ¹³C-labeled carbons.

  • 2D NMR Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlate ¹H and ¹³C atoms separated by two or three bonds, which is crucial for determining the connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Identify proton-proton couplings within the spin system.

  • Data Analysis: Analyze the 1D and 2D NMR spectra to determine the chemical structure of the metabolites. The known chemical shifts of the labeled positions in the parent this compound will serve as a reference.

Section 4: Data Presentation

Quantitative data from metabolic studies should be summarized in clearly structured tables for easy comparison.

Table 1: Tissue Distribution of ¹⁴C-Radioactivity Following a Single Oral Dose of [¹⁴C]-Digitoxin in Rats (Hypothetical Data)

TissueConcentration at 1h (µg eq/g)Concentration at 8h (µg eq/g)Concentration at 24h (µg eq/g)
Blood0.85 ± 0.120.42 ± 0.080.15 ± 0.03
Heart1.23 ± 0.210.65 ± 0.110.28 ± 0.05
Liver15.6 ± 2.58.9 ± 1.43.1 ± 0.6
Kidney10.2 ± 1.85.7 ± 0.92.0 ± 0.4
Brain0.05 ± 0.010.02 ± 0.01< LOQ
GI Tract25.4 ± 4.112.3 ± 2.04.5 ± 0.8

Data are presented as mean ± SD (n=3). LOQ = Limit of Quantification.

Table 2: Cumulative Excretion of ¹⁴C-Radioactivity Following a Single Oral Dose of [¹⁴C]-Digitoxin in Rats (Hypothetical Data)

Time Interval (h)Cumulative Excretion in Urine (% of Dose)Cumulative Excretion in Feces (% of Dose)Total Cumulative Excretion (% of Dose)
0-2412.5 ± 2.135.8 ± 5.248.3 ± 7.3
0-4818.9 ± 3.058.2 ± 8.177.1 ± 11.1
0-7222.4 ± 3.565.1 ± 9.087.5 ± 12.5

Data are presented as mean ± SD (n=3).

Section 5: Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Labeled this compound cluster_metabolism Metabolic Study cluster_analysis Analysis s1 Isotopically Labeled Precursor (e.g., [13C]-Galactose, [14C]-Methyl Iodide) s2 Chemo-enzymatic or Chemical Synthesis s1->s2 s3 Purification (HPLC) s2->s3 s4 Labeled this compound s3->s4 m1 In Vivo Administration (e.g., Rat Model) s4->m1 m2 Sample Collection (Blood, Urine, Feces, Tissues) m1->m2 a1 Sample Preparation (Extraction, Cleanup) m2->a1 a2 LC-MS/MS Analysis a1->a2 a3 NMR Spectroscopy a1->a3 a4 Metabolite Identification & Quantification a2->a4 a3->a4 a5 Data Interpretation a4->a5

Caption: Experimental workflow for metabolic studies of isotopically labeled this compound.

Proposed Metabolic Pathway of this compound

metabolic_pathway cluster_glycoside Cardiac Glycoside Metabolism cluster_sugar This compound Moiety Metabolism g1 Digitoxin (Aglycone + 3x this compound) g2 Digoxigenin-bis-digitoxoside (Aglycone + 2x this compound) g1->g2 Hydrolysis g3 Digoxigenin-mono-digitoxoside (Aglycone + 1x this compound) g2->g3 Hydrolysis g4 Digoxigenin (Aglycone) g3->g4 Hydrolysis s1 This compound (6-deoxy-3-O-methyl-D-galactose) g3->s1 Cleavage s2 This compound-1-phosphate s1->s2 Phosphorylation s4 Excretion s1->s4 Direct s3 Further Metabolism (e.g., Glycolysis intermediates) s2->s3

References

Application Notes and Protocols for Assessing the Purity of Digitalose Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose (6-deoxy-3-O-methyl-D-galactose) is a deoxy sugar found in various cardiac glycosides, which are pharmacologically significant compounds used in the treatment of heart conditions. The purity of this compound is critical for its use in research and pharmaceutical development, as impurities can affect its biological activity, toxicity, and physicochemical properties. These application notes provide detailed protocols for the assessment of this compound purity using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Potential Impurities in this compound Samples

Impurities in this compound can originate from the synthetic route or arise from degradation. Process-related impurities may include starting materials, intermediates, and by-products of the synthesis. Degradation impurities can form due to hydrolysis, oxidation, or other chemical transformations.[1]

Common Classes of Potential Impurities:

  • Process-Related Impurities:

    • Unreacted starting materials and reagents.

    • Isomeric impurities (e.g., epimers at C-2, C-4, or C-5).

    • Over- or under-methylated analogues.

    • Incompletely deprotected intermediates.

  • Degradation Products:

    • Products of hydrolysis (e.g., loss of the methyl group).

    • Oxidation products.

    • Products of acid or base-catalyzed degradation.[2]

Experimental Workflow for Purity Assessment

The following diagram outlines the general workflow for the comprehensive purity assessment of a this compound sample.

This compound Purity Assessment Workflow This compound Purity Assessment Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Derivatization) Sample->Preparation HPLC HPLC Analysis (Purity and Impurity Profiling) Preparation->HPLC GCMS GC-MS Analysis (Volatile Impurities and Confirmation) Preparation->GCMS NMR NMR Spectroscopy (Structural Confirmation and Quantification) Preparation->NMR Data_Analysis Data Analysis (Peak Integration, Spectral Interpretation) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Report Purity Report Generation Data_Analysis->Purity_Report

Caption: Workflow for this compound Purity Assessment.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a primary technique for determining the purity of non-volatile compounds like this compound and for profiling its impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Refractive Index (RI) detector is often necessary. Alternatively, detection at low UV wavelengths (e.g., < 210 nm) can be employed, though it may lack specificity. For enhanced sensitivity and specificity, derivatization followed by UV or fluorescence detection is recommended. A stability-indicating method should be developed to separate the main component from any potential degradation products.[3]

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the general purity assessment of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system with a gradient pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B 0.1% TFA in Acetonitrile.
Gradient Elution Start with 5% B, hold for 2 min, ramp to 95% B over 20 min, hold for 5 min, return to 5% B and equilibrate.[4]
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 210 nm.
Injection Volume 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are quantified based on their peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For sugars like this compound, derivatization is necessary to increase their volatility. The following protocol describes a common derivatization procedure (silylation) followed by GC-MS analysis.

Protocol: Silylation and GC-MS Analysis

Reagents and Materials:

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., Sorbitol)

  • This compound sample and standards

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Derivatization Procedure:

  • Accurately weigh 1-5 mg of the dried this compound sample or standard into a reaction vial.

  • Add a known amount of the internal standard.

  • Add 100 µL of anhydrous pyridine and vortex to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial tightly and heat at 70 °C for 60 minutes.[5]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions:

ParameterSpecification
GC-MS System A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature 250 °C.
Oven Temperature Program Initial temperature: 140 °C, hold for 5 min. Ramp to 250 °C at 5 °C/min, hold for 10 min.[4]
Transfer Line Temp. 280 °C.
Ion Source Temp. 230 °C.
Ionization Energy 70 eV.
Mass Scan Range m/z 40-600.

Data Analysis:

  • Identify the this compound derivative peak based on its retention time and mass spectrum.

  • Identify and quantify impurities by comparing their mass spectra to libraries and their peak areas to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity of this compound and to detect and quantify impurities.

Protocol: ¹H and ¹³C NMR Analysis

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher.
Solvent Deuterium oxide (D₂O) or DMSO-d₆.
Temperature 25 °C.
¹H NMR Standard pulse program, sufficient number of scans for good signal-to-noise.
¹³C NMR Proton-decoupled pulse program, sufficient number of scans.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

Expected Chemical Shifts:

The following table provides approximate ¹H and ¹³C chemical shifts for the anomeric position and the characteristic 6-deoxy and 3-O-methyl groups of this compound, based on data for similar 6-deoxy sugars.[6][7]

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Anomeric (H-1/C-1)~4.5 - 5.3~95 - 105
6-deoxy (CH₃)~1.2 - 1.4~16 - 20
3-O-methyl (OCH₃)~3.4 - 3.6~58 - 62

Data Analysis:

  • Confirm the structure of this compound by comparing the obtained spectra with reference spectra or by full spectral assignment using 2D NMR techniques (COSY, HSQC, HMBC).

  • Assess purity by integrating the signals of the main compound and comparing them to the integrals of impurity signals. The relative molar amounts can be determined if the structures of the impurities are known or can be deduced.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the described analytical methods.

MethodAnalyteParameterTypical Value
HPLCThis compoundPurity> 98% (by area percentage)
ImpuritiesLimit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.05%
GC-MSThis compound (deriv.)Retention TimeDependent on column and temperature program
Impurities (deriv.)LOD~0.01%
LOQ~0.05%
NMRThis compoundQuantitative Purity (qNMR)> 98% (by molar ratio)
ImpuritiesLOD~0.1% (depending on the impurity)

Signaling Pathway Diagram

This compound is a component of cardiac glycosides, which are known to inhibit the Na⁺/K⁺-ATPase pump. The following diagram illustrates this mechanism of action.

Cardiac_Glycoside_Signaling_Pathway Mechanism of Action of Cardiac Glycosides cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na⁺/K⁺-ATPase Pump Na_ion Increased Intracellular Na⁺ NaK_ATPase->Na_ion Reduced Na⁺ extrusion NCX Na⁺/Ca²⁺ Exchanger Ca_ion Increased Intracellular Ca²⁺ NCX->Ca_ion Increased Ca²⁺ influx Cardiac_Glycoside Cardiac Glycoside (containing this compound) Cardiac_Glycoside->NaK_ATPase Inhibition Na_ion->NCX Reduced Ca²⁺ extrusion Contraction Increased Myocardial Contraction Ca_ion->Contraction

Caption: Inhibition of Na⁺/K⁺-ATPase by Cardiac Glycosides.

References

Application Notes and Protocols for the Scaled Synthesis of Digitalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitalose (6-deoxy-3-O-methyl-D-galactose) is a crucial carbohydrate moiety found in various cardioactive glycosides. Its unique structure contributes significantly to the pharmacological activity of these natural products. As interest in the therapeutic potential of novel cardiac glycoside analogs grows, the demand for efficient and scalable methods for synthesizing key building blocks like this compound has increased. These application notes provide a detailed, scalable protocol for the chemical synthesis of this compound from a readily available starting material, D-galactose. The described methodology is designed for adaptability to large-scale production, featuring robust reactions and purification strategies suitable for drug development and manufacturing environments.

Introduction

The synthesis of complex carbohydrates presents unique challenges due to the multiple stereocenters and the need for selective protection and deprotection of numerous hydroxyl groups. This protocol outlines a multi-step synthesis of this compound that addresses these challenges through a strategic application of protecting groups, enabling regioselective modifications. The overall synthetic strategy involves the selective protection of D-galactose, followed by 6-deoxygenation, 3-O-methylation, and final deprotection to yield the target molecule. Each step has been optimized for yield and scalability.

Overall Synthetic Scheme

The synthesis of this compound from D-galactose can be achieved in a five-step sequence:

  • Protection of D-galactose: Formation of a selectively protectable galactose derivative.

  • Selective 6-O-Tosylation: Activation of the C6 hydroxyl group for deoxygenation.

  • Reductive Deoxygenation: Removal of the C6 hydroxyl group to form the 6-deoxy scaffold.

  • Regioselective 3-O-Methylation: Introduction of the methyl group at the C3 position.

  • Global Deprotection: Removal of all protecting groups to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step in the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
1ProtectionD-GalactoseAcetone (B3395972), H₂SO₄Acetone85-90>98
26-O-Tosylation1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseTsCl, Pyridine (B92270)Pyridine80-85>97
3Deoxygenation6-O-Tosyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseLiAlH₄THF85-90>98
43-O-Methylation6-Deoxy-1,2-O-isopropylidene-α-D-galactopyranoseNaH, CH₃IDMF75-80>95
5Deprotection6-Deoxy-3-O-methyl-1,2-O-isopropylidene-α-D-galactopyranoseTFA, H₂ODichloromethane (B109758)90-95>99

Experimental Protocols

Step 1: Synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

Principle: D-galactose is reacted with acetone in the presence of a catalytic amount of acid to form the di-isopropylidene protected derivative. This protects the hydroxyl groups at C1, C2, C3, and C4, leaving the C6 hydroxyl group free for subsequent modification.

Materials:

  • D-Galactose

  • Anhydrous Acetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane (B92381)

Procedure:

  • Suspend D-galactose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the suspension with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of dichloromethane and hexane to afford the pure product.

Step 2: Synthesis of 6-O-Tosyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

Principle: The free primary hydroxyl group at the C6 position is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine. The tosyl group is an excellent leaving group for the subsequent deoxygenation step.

Materials:

  • 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Ice

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise with stirring.

  • Keep the reaction at 0 °C and stir until completion (monitored by TLC).

  • Quench the reaction by adding crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 6-Deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (Protected D-Fucose)

Principle: The C6-tosylate is reduced with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to remove the tosyl group and the oxygen atom, resulting in the 6-deoxy sugar.

Materials:

  • 6-O-Tosyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Sodium Sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O)

  • Celite®

Procedure:

  • Dissolve the 6-O-tosyl compound in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Carefully add LiAlH₄ in portions.

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water, 15% NaOH solution, and then more water.

  • Stir the resulting suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure to give the crude product.

  • Purify by column chromatography if necessary.

Step 4: Synthesis of 6-Deoxy-3-O-methyl-1,2-O-isopropylidene-α-D-galactopyranose

Principle: A partial hydrolysis of the 1,2:3,4-di-O-isopropylidene protected 6-deoxygalactose is performed to selectively remove the 3,4-isopropylidene group. The resulting diol is then selectively protected at the C4 position, followed by methylation of the free C3 hydroxyl.

Materials:

  • 6-Deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

  • Aqueous Acetic Acid (e.g., 80%)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Ammonium Chloride (NH₄Cl) solution, saturated

  • Diethyl Ether

Procedure:

  • Partial Hydrolysis:

    • Dissolve the starting material in aqueous acetic acid and stir at room temperature.

    • Monitor the reaction by TLC until the desired 1,2-O-isopropylidene derivative is the major product.

    • Neutralize with a base (e.g., NaHCO₃) and extract the product.

    • Purify the 1,2-O-isopropylidene-6-deoxy-α-D-galactopyranose by column chromatography.

  • Methylation:

    • Dissolve the purified 1,2-O-isopropylidene derivative in anhydrous DMF under an inert atmosphere.

    • Cool to 0 °C and add sodium hydride portion-wise.

    • Stir for 30 minutes, then add methyl iodide dropwise.

    • Allow the reaction to proceed at room temperature until complete (monitored by TLC).

    • Quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Step 5: Synthesis of this compound (6-Deoxy-3-O-methyl-D-galactose)

Principle: All remaining protecting groups are removed by acid-catalyzed hydrolysis to yield the final product, this compound.

Materials:

  • 6-Deoxy-3-O-methyl-1,2-O-isopropylidene-α-D-galactopyranose

  • Trifluoroacetic Acid (TFA)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Ion-exchange resin (e.g., Amberlite® IRA-400, HCO₃⁻ form)

Procedure:

  • Dissolve the protected monosaccharide in a mixture of dichloromethane and water.

  • Add trifluoroacetic acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents and excess TFA.

  • Dissolve the residue in water and neutralize by passing it through a column of a basic ion-exchange resin.

  • Lyophilize the aqueous solution to obtain pure this compound as a white solid.

Visualizations

Synthesis_Workflow D_Galactose D-Galactose Protected_Gal 1,2:3,4-Di-O-isopropylidene- α-D-galactopyranose D_Galactose->Protected_Gal Protection Tosyl_Gal 6-O-Tosyl-Protected Galactose Protected_Gal->Tosyl_Gal 6-O-Tosylation Deoxy_Gal 6-Deoxy-Protected Galactose Tosyl_Gal->Deoxy_Gal Deoxygenation Methyl_Deoxy_Gal 3-O-Methyl-6-Deoxy-Protected Galactose Deoxy_Gal->Methyl_Deoxy_Gal 3-O-Methylation This compound This compound Methyl_Deoxy_Gal->this compound Deprotection

Caption: Overall workflow for the synthesis of this compound.

Experimental_Setup cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Start Starting Material Solvent Reagents Add Reagents Control Temperature Start->Reagents Monitor Monitor Reaction (TLC) Reagents->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Recrystallization Lyophilization Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure this compound

Caption: General experimental workflow for each synthetic step.

Troubleshooting & Optimization

Technical Support Center: D-Digitalose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Digitalose. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of D-Digitalose?

A1: The primary challenges in synthesizing D-Digitalose (6-deoxy-3-O-methyl-D-galactose) are twofold:

  • Regioselective 3-O-methylation: Differentiating between the hydroxyl groups at the C-2, C-3, and C-4 positions to selectively methylate only the C-3 hydroxyl is a significant hurdle.

  • Stereoselective Glycosylation: Controlling the stereochemistry at the anomeric center during glycosylation reactions with 6-deoxy sugars can be difficult due to the absence of a participating group at C-2, which often leads to mixtures of α and β anomers.[1][2]

Q2: What are common starting materials for D-Digitalose synthesis?

A2: Common and cost-effective starting materials include D-galactose or its derivatives, such as methyl β-D-galactopyranoside. These precursors provide the correct stereochemistry at C-2, C-4, and C-5.

Q3: How can I achieve regioselective 3-O-methylation?

A3: A common strategy involves the use of a 4,6-O-benzylidene acetal (B89532) protecting group. This cyclic acetal protects the hydroxyl groups at C-4 and C-6, leaving the C-2 and C-3 hydroxyls available for reaction. The relative reactivity of the remaining hydroxyls can then be exploited for selective methylation at the C-3 position, sometimes through the formation of a copper chelate.[3]

Q4: What methods can be used to improve the stereoselectivity of glycosylation?

A4: Several methods can be employed to favor the formation of a specific anomer:

  • Neighboring Group Participation: While not directly applicable for 2-deoxy sugars, installing a participating group at C-2 in a precursor and removing it later is a classic strategy.

  • Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome of a glycosylation reaction.

  • Promoter/Catalyst Choice: Different Lewis acids or promoters can favor the formation of either the α or β anomer.

  • Protecting Groups: The nature of the protecting groups on both the glycosyl donor and acceptor can influence the stereoselectivity.[1]

Q5: What are typical overall yields for D-Digitalose synthesis?

A5: The overall yield can vary significantly depending on the chosen synthetic route, the efficiency of each step, and the purification methods. Multi-step syntheses of complex carbohydrates often result in low single-digit to low double-digit overall yields. Optimization of each step is crucial for maximizing the final product yield.

Troubleshooting Guide

Issue 1: Low Yield in 4,6-O-Benzylidene Acetal Formation
Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficient catalyst or reaction time.Increase the amount of Lewis acid catalyst (e.g., ZnCl₂) or prolong the reaction time. Monitor the reaction by TLC.
Formation of multiple productsPresence of water in the reaction mixture.Ensure all reagents and glassware are thoroughly dried. Use anhydrous benzaldehyde (B42025) and a dry solvent.
Difficulty in purificationCo-elution with starting material or byproducts.Optimize chromatographic conditions. Consider recrystallization as an alternative purification method.[4]
Issue 2: Poor Regioselectivity in 3-O-Methylation
Symptom Possible Cause Suggested Solution
Mixture of 2-O- and 3-O-methylated productsSimilar reactivity of C-2 and C-3 hydroxyls.Employ a strategy that enhances the nucleophilicity of the C-3 hydroxyl, such as the use of a copper(II) acetylacetanoate to form a chelate prior to methylation.[3]
Low conversionSteric hindrance or insufficiently reactive methylating agent.Use a more reactive methylating agent like methyl triflate. Ensure the base used is strong enough to deprotonate the hydroxyl group.
Issue 3: Low Yield or Poor Stereoselectivity in Glycosylation
Symptom Possible Cause Suggested Solution
Mixture of α and β anomersLack of stereocontrol in the reaction.Experiment with different solvents (e.g., acetonitrile (B52724) can favor β-products). Screen various promoters (e.g., TMSOTf, NIS/TfOH). Consider using a glycosyl donor with a participating group at C-2 if a suitable precursor strategy is feasible.
Low yield of glycosylated productUnstable glycosyl donor or poor nucleophilicity of the acceptor.Prepare the glycosyl donor immediately before use. Consider using a more reactive donor, such as a trichloroacetimidate. Ensure the acceptor alcohol is sufficiently reactive.
Formation of elimination byproducts (glycals)Highly reactive glycosyl donor and/or high reaction temperature.Perform the reaction at a lower temperature. Use a less reactive promoter system.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-β-D-galactopyranoside

This protocol is a general procedure based on established methods for the formation of benzylidene acetals on galactopyranosides.

  • Preparation: Suspend methyl β-D-galactopyranoside in anhydrous benzaldehyde.

  • Reaction: Add a catalytic amount of a Lewis acid (e.g., zinc chloride, fused and powdered). Stir the mixture at room temperature for 24-48 hours.

  • Work-up: Pour the reaction mixture into cold water with vigorous stirring. Collect the precipitate by filtration and wash with cold water and petroleum ether to remove excess benzaldehyde.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl 4,6-O-benzylidene-β-D-galactopyranoside.

Parameter Value/Condition
Starting MaterialMethyl β-D-galactopyranoside
ReagentsAnhydrous benzaldehyde, fused ZnCl₂
SolventBenzaldehyde (acts as reagent and solvent)
TemperatureRoom Temperature
Reaction Time24 - 48 hours
Expected Yield60 - 75%
Protocol 2: Regioselective 3-O-Methylation

This protocol is based on methods for regioselective alkylation of diols in carbohydrates.[3]

  • Chelate Formation: Dissolve methyl 4,6-O-benzylidene-β-D-galactopyranoside in a dry, non-polar solvent. Add sodium hydride, followed by copper(II) chloride or copper(II) acetylacetanoate.

  • Methylation: To the resulting copper chelate, add the methylating agent (e.g., methyl iodide or methyl triflate) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with methanol, dilute with an organic solvent, and wash with water and brine.

  • Purification: Purify the crude product by silica (B1680970) gel chromatography to isolate the 3-O-methylated product.

Parameter Value/Condition
Starting MaterialMethyl 4,6-O-benzylidene-β-D-galactopyranoside
ReagentsNaH, CuCl₂ or Cu(acac)₂, Methyl iodide/triflate
SolventAnhydrous THF or DMF
Temperature0 °C to Room Temperature
Reaction Time4 - 12 hours
Expected Yield50 - 70% (for the desired regioisomer)

Visualizations

D_Digitalose_Synthesis_Workflow Start Methyl-β-D-galactopyranoside Step1 Protection: Benzaldehyde, ZnCl₂ Start->Step1 Intermediate1 Methyl 4,6-O-benzylidene- β-D-galactopyranoside Step1->Intermediate1 Step2 Regioselective 3-O-Methylation: 1. NaH, Cu(acac)₂ 2. MeI Intermediate1->Step2 Intermediate2 Methyl 4,6-O-benzylidene- 3-O-methyl-β-D-galactopyranoside Step2->Intermediate2 Step3 6-Deoxygenation: e.g., Hanessian-Hullar Reaction (NBS) Intermediate2->Step3 Intermediate3 Methyl 4-O-benzoyl-6-bromo-6-deoxy- 3-O-methyl-β-D-galactopyranoside Step3->Intermediate3 Step4 Reductive Debromination: e.g., H₂, Pd/C Intermediate3->Step4 Intermediate4 Methyl 6-deoxy-3-O-methyl- β-D-galactopyranoside Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 End D-Digitalose Step5->End

Caption: Generalized synthetic workflow for D-Digitalose.

Troubleshooting_Glycosylation Start Low Yield or Poor Stereoselectivity in Glycosylation Problem1 Mixture of α/β anomers? Start->Problem1 Problem2 Low overall yield? Start->Problem2 Problem3 Glycal formation? Start->Problem3 Solution1a Change Solvent (e.g., to Acetonitrile for β) Problem1->Solution1a Yes Solution1b Screen Promoters (e.g., TMSOTf, NIS/TfOH) Problem1->Solution1b Yes Solution1c Modify Protecting Groups on Donor/Acceptor Problem1->Solution1c Yes Solution2a Use more reactive donor (e.g., Trichloroacetimidate) Problem2->Solution2a Yes Solution2b Check acceptor reactivity Problem2->Solution2b Yes Solution2c Prepare donor in situ Problem2->Solution2c Yes Solution3a Lower Reaction Temperature Problem3->Solution3a Yes Solution3b Use less reactive promoter Problem3->Solution3b Yes

Caption: Troubleshooting flowchart for glycosylation issues.

Protecting_Group_Strategy Start Starting Material (e.g., Methyl β-D-galactopyranoside) {OH at C2, C3, C4, C6} Step1 4,6-O-Benzylidene Acetal Protects C4 and C6 hydroxyls Start->Step1 Step2 Remaining Free Hydroxyls C2-OH and C3-OH Step1->Step2 Step3 Regioselective 3-O-Methylation Differentiates between C2 and C3 hydroxyls Step2->Step3 Step4 Deprotection Removal of benzylidene and other groups to yield final product Step3->Step4

Caption: Logic of the protecting group strategy.

References

Technical Support Center: Overcoming Challenges in Digitalose Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Digitalose purification. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound and other cardiac glycosides from plant material?

A1: The choice of solvent significantly impacts the extraction yield of cardiac glycosides. While ethanol (B145695) can provide a high crude extract yield, hydro-methanol mixtures have been shown to be particularly effective for extracting cardiac glycosides specifically.[1] A study comparing different solvents for the extraction of phytochemicals, including cardiac glycosides, provides data that can help in making an informed decision (see Table 1).[1]

Q2: What are the recommended starting points for developing an HPLC method for this compound analysis?

A2: For the analysis of cardiac glycosides like this compound, High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.[2][3][4] A good starting point is to use a C18 reversed-phase column with a mobile phase consisting of a gradient of water and acetonitrile.[5][6] UV detection is commonly performed at around 220 nm.[4][6] For enhanced sensitivity and selectivity, pulsed amperometric detection (PAD) can also be employed.[5][7]

Q3: How can I improve the resolution between this compound and other structurally similar cardiac glycosides during HPLC analysis?

A3: Achieving good resolution between structurally similar glycosides can be challenging.[6] To improve separation, you can:

  • Optimize the mobile phase: Adjust the gradient slope of your water/acetonitrile mobile phase or experiment with different solvent ratios in an isocratic method.[6]

  • Adjust the pH: The addition of buffers to the mobile phase can help control the pH and improve peak shape and resolution.

  • Lower the flow rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially improving separation.[6]

  • Use a high-efficiency column: Columns with smaller particle sizes (e.g., 3 µm or 5 µm) offer higher theoretical plates and better resolution.[6]

Q4: My this compound sample appears to be degrading during purification. What are the likely causes and how can I prevent it?

A4: Glycosides can be susceptible to degradation, particularly under certain pH and temperature conditions. While specific stability data for this compound is limited, general principles for glycoside stability suggest that both acidic and strongly alkaline conditions, as well as high temperatures, can lead to hydrolysis of the glycosidic bond. Dextrose solutions, for instance, show maximal stability at around pH 4.[8] It is advisable to work at near-neutral pH and moderate temperatures (e.g., below 50°C during solvent evaporation) whenever possible to minimize degradation.[9]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during this compound purification.

Problem 1: Low Yield of Purified this compound

A low yield of the final product can be frustrating. The following workflow can help you diagnose and address the potential causes.

Low_Yield_Troubleshooting start Low this compound Yield extraction Inefficient Extraction? start->extraction chromatography Losses During Chromatography? extraction->chromatography No extraction_solution Solution: - Check solvent choice (see Table 1). - Increase solvent-to-solid ratio. - Optimize extraction time and temperature. - Ensure adequate grinding of plant material. extraction->extraction_solution Yes degradation Compound Degradation? chromatography->degradation No chromatography_solution Solution: - Optimize column loading. - Check for irreversible adsorption on silica (B1680970). - Ensure complete elution of the compound. - Minimize the number of purification steps. chromatography->chromatography_solution Yes degradation_solution Solution: - Maintain neutral pH. - Avoid high temperatures during solvent evaporation. - Use fresh, high-quality solvents. degradation->degradation_solution Yes Poor_Separation_Troubleshooting start Poor Chromatographic Separation solvent_system Suboptimal Solvent System? start->solvent_system column_packing Improper Column Packing? solvent_system->column_packing No solvent_solution Solution: - Perform TLC to find a solvent system with good spot separation. - Use a gradient elution from a non-polar to a more polar solvent system. solvent_system->solvent_solution Yes sample_loading Incorrect Sample Loading? column_packing->sample_loading No packing_solution Solution: - Ensure the silica slurry is homogenous and free of air bubbles. - Pack the column evenly to avoid channeling. column_packing->packing_solution Yes loading_solution Solution: - Dissolve the sample in a minimal amount of solvent. - Apply the sample as a narrow, even band at the top of the column. sample_loading->loading_solution Yes Column_Chromatography_Workflow cluster_prep Column Preparation cluster_run Sample Loading and Elution cluster_analysis Analysis and Pooling prep1 1. Prepare silica gel slurry in a non-polar solvent (e.g., hexane). prep2 2. Pack the column with the slurry, ensuring no air bubbles. prep1->prep2 prep3 3. Add a layer of sand on top of the silica gel. prep2->prep3 load 4. Dissolve crude extract in minimal solvent and load onto the sand layer. elute 5. Begin elution with a non-polar solvent and gradually increase polarity (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol). load->elute collect 6. Collect fractions sequentially. elute->collect tlc 7. Analyze fractions by TLC to identify those containing this compound. pool 8. Pool the pure fractions. tlc->pool evaporate 9. Evaporate the solvent to obtain purified this compound. pool->evaporate

References

Technical Support Center: Troubleshooting Digitalose NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Digitalose NMR spectroscopy. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their NMR experiments.

Frequently Asked questions (FAQs)

Q1: My ¹H-NMR spectrum of this compound shows a complex cluster of overlapping signals in the 3.0-4.5 ppm region. How can I resolve these peaks?

A1: Signal overlapping is a common challenge in carbohydrate NMR spectroscopy due to the similar chemical environments of many protons.[1] To address this, consider the following:

  • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher). Increased magnetic field strength will improve chemical shift dispersion.

  • 2D NMR Experiments: Employ two-dimensional NMR techniques.[2]

    • COSY (Correlation Spectroscopy): Helps identify scalar-coupled protons, allowing you to trace the spin systems of the sugar ring.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is extremely useful for assigning all the protons of the this compound ring from a single, well-resolved resonance.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which is invaluable for assigning both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the confirmation of assignments and the identification of neighboring residues or aglycones.

  • Solvent and Temperature Changes: Acquiring spectra in different deuterated solvents (e.g., D₂O, DMSO-d₆, pyridine-d₅) or at different temperatures can alter the chemical shifts of certain protons, potentially resolving overlaps.[1][3]

Q2: I am seeing two sets of peaks for my this compound sample. Does this indicate an impurity?

A2: Not necessarily. The presence of two sets of signals for a pure sugar sample is often due to the presence of anomers. In solution, sugars like this compound can exist as an equilibrium mixture of α and β anomers, and sometimes even furanose and pyranose ring forms, each giving rise to a distinct set of NMR signals.[4] The ratio of these forms can be influenced by the solvent and temperature. To confirm if you have anomeric forms:

  • Check the Anomeric Region: Look for two distinct signals in the anomeric proton region (typically ~4.5-5.5 ppm for ¹H NMR) and the anomeric carbon region (~90-105 ppm for ¹³C NMR).

  • 2D NMR: Use HSQC to correlate the anomeric protons and carbons of each species.

  • Equilibration: Allow your sample to equilibrate in the NMR solvent for a longer period and re-acquire the spectrum to see if the ratio of the two sets of signals remains constant.

Q3: My baseline is distorted (rolling or curved). What is causing this and how can I fix it?

A3: Baseline distortions are common NMR artifacts that can interfere with accurate integration and peak picking.[5][6] Potential causes and solutions include:

  • Improper Pulse Width Calibration: Ensure the 90° pulse width is correctly calibrated for your sample.

  • Receiver Gain Set Too High: An excessively high receiver gain can lead to signal clipping and baseline distortion. Reduce the receiver gain and re-acquire the spectrum.

  • Acoustic Ringing: This can sometimes be an issue. Modern spectrometers have good suppression, but if you suspect it, consult your instrument manager.

  • Data Processing: Use baseline correction functions available in your NMR processing software. Polynomial fitting is a common and effective method. Be cautious not to over-correct, which can distort broad peaks.

Q4: I have a large, broad peak around 4.7-4.8 ppm in my spectrum run in D₂O. What is it?

A4: This is most likely the residual HOD (water) peak. Even with deuterated solvents, some residual water is almost always present.[3] To mitigate this:

  • Solvent Suppression: Use a solvent suppression pulse sequence (e.g., presaturation or WET). These techniques selectively irradiate and saturate the water signal, reducing its intensity.

  • Lyophilization: For samples dissolved in D₂O, lyophilize the sample from D₂O one or more times to exchange labile protons (like hydroxyls) for deuterium (B1214612) and reduce the HOD signal.

Q5: The integration of my peaks does not seem accurate. What could be the problem?

A5: Accurate quantification by NMR requires specific experimental conditions.[5][7] Common reasons for inaccurate integration include:

  • Incomplete T₁ Relaxation: If the relaxation delay (d1) between scans is too short, protons with long T₁ relaxation times will not fully relax, leading to attenuated signals and lower integration values. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ of interest.

  • Poor Phasing and Baseline Correction: Inaccurate phasing and baseline correction will lead to integration errors.

  • Signal Overlap: If peaks are not well-resolved, integrating them accurately is difficult.

  • Digital Resolution: Insufficient digital resolution can lead to poorly defined peaks.[5] Ensure your acquisition time is long enough.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2,6-dideoxy-3-O-methyl-β-hexopyranose Stereoisomers in CDCl₃.

Disclaimer: The following data is for stereoisomers of this compound (which is 6-Deoxy-3-O-methyl-D-galactose) and should be used as a reference for expected chemical shift ranges. Actual chemical shifts for this compound may vary.

PositionCymarose (δ ppm)Oleandrose (δ ppm)Diginose (δ ppm)Sarmentose (δ ppm)
¹H NMR
H-15.22-5.274.84-4.914.84-4.915.22-5.27
H-2ax~1.8~1.8~1.8~1.8
H-2eq~2.3~2.3~2.3~2.3
H-3~3.4~3.4~3.4~3.4
H-4~3.1~3.1~3.1~3.1
H-5~3.8~3.8~3.8~3.8
H-6 (CH₃)~1.3~1.3~1.3~1.3
OCH₃~3.5~3.5~3.5~3.5
¹³C NMR
C-196.6-97.298.5-99.098.5-99.096.6-97.2
C-2~35~35~35~35
C-3~78~78~78~78
C-4~75~75~75~75
C-5~70~70~70~70
C-6 (CH₃)17.9-19.617.9-19.617.9-19.617.9-19.6
OCH₃55.7-58.555.7-58.555.7-58.555.7-58.5

Data adapted from a study on pregnane (B1235032) glycosides containing these sugar moieties.[4]

Experimental Protocols

Protocol for Acquiring a Standard ¹H NMR Spectrum of this compound

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean vial.

    • If the sample contains solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[8][9]

    • For samples in D₂O, consider lyophilizing from D₂O at least once to reduce the residual HOD peak.

    • Add an internal standard (e.g., TSP for D₂O, TMS for CDCl₃) if required for chemical shift referencing.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. This is critical for sharp lines and good resolution. Start with automated shimming, followed by manual adjustment of Z1 and Z2 for optimal lineshape.

  • Acquisition Parameters (¹H 1D Spectrum):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). If solvent suppression is needed, use a program with presaturation (e.g., 'zgpr').

    • Spectral Width (sw): Typically 12-16 ppm, centered around 5-6 ppm.

    • Number of Scans (ns): Start with 16 or 32 scans for a moderately concentrated sample. Increase as needed to improve the signal-to-noise ratio.

    • Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-2 seconds for a standard qualitative spectrum. For quantitative measurements, this should be at least 5 times the longest T₁ relaxation time of the signals of interest.

    • Temperature: Set to a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

    • Reference the spectrum to the internal standard or the residual solvent peak.

    • Integrate the signals and pick the peaks.

Mandatory Visualization

Since this compound is primarily known as a component of cardiac glycosides and a specific, detailed signaling pathway is not well-established for free this compound, a troubleshooting workflow for common NMR spectral issues is provided below. This logical diagram guides the user through a systematic process of identifying and resolving problems.

Troubleshooting_Workflow start Start: Acquire this compound NMR Spectrum check_spectrum Evaluate Spectrum Quality start->check_spectrum good_spectrum Spectrum is Good check_spectrum->good_spectrum Yes bad_spectrum Spectrum has Issues check_spectrum->bad_spectrum No issue_overlap Peak Overlap / Poor Resolution? bad_spectrum->issue_overlap Identify Issue issue_artifacts Baseline/Artifact Issues? issue_overlap->issue_artifacts No solution_overlap_2D Run 2D NMR (COSY, HSQC, TOCSY) issue_overlap->solution_overlap_2D Yes issue_extra_peaks Unexpected Peaks? issue_artifacts->issue_extra_peaks No solution_artifacts_processing Check Phasing & Baseline Correction issue_artifacts->solution_artifacts_processing Yes issue_extra_peaks->bad_spectrum Other Issue (Re-evaluate) solution_extra_anomers Check for Anomers (α/β forms) issue_extra_peaks->solution_extra_anomers Yes solution_overlap_field Use Higher Field Instrument solution_overlap_2D->solution_overlap_field solution_overlap_conditions Change Solvent or Temperature solution_overlap_field->solution_overlap_conditions solution_overlap_conditions->start Re-acquire solution_artifacts_shims Re-shim the Magnet solution_artifacts_processing->solution_artifacts_shims solution_artifacts_gain Adjust Receiver Gain solution_artifacts_shims->solution_artifacts_gain solution_artifacts_gain->start Re-acquire solution_extra_solvent Identify Solvent/Water Peaks solution_extra_anomers->solution_extra_solvent solution_extra_impurity Identify Impurity (Grease, other solvents) solution_extra_solvent->solution_extra_impurity solution_extra_impurity->start Re-acquire/ Purify Sample

Caption: Troubleshooting workflow for this compound NMR spectra.

References

Technical Support Center: Optimizing HPLC Parameters for Digitalose Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Digitalose and related cardiac glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound separation?

A1: A common and effective starting point for the separation of this compound and other cardiac glycosides is reversed-phase HPLC.[1] The use of a C18 column is widely reported to be successful.[2][3][4] The mobile phase typically consists of a gradient elution using water and acetonitrile (B52724).[5] Detection is usually performed using a UV detector at a wavelength of approximately 220 nm, as this corresponds to the absorbance maximum of the butenolide ring present in cardenolides.[3][6]

Q2: How should I prepare a sample from Digitalis leaves for HPLC analysis?

A2: A reliable method for preparing Digitalis leaf samples involves initial extraction with an aqueous alcohol solution, such as 70% (v/v) methanol, often facilitated by sonication to ensure efficient extraction of the glycosides.[5] Following extraction, a solid-phase extraction (SPE) step with a C18 cartridge is recommended to remove interfering pigments and other non-polar compounds, which can improve the quality of the chromatogram and prolong the life of the analytical column.[3][5]

Q3: What are the key parameters to optimize for improving the resolution of closely related cardiac glycosides?

A3: Optimizing the mobile phase gradient is the most critical factor for improving the resolution of structurally similar glycosides.[2][3] Adjusting the gradient slope—making it shallower—can increase the separation between closely eluting peaks. The choice of organic modifier (acetonitrile vs. methanol) can also alter selectivity. Additionally, optimizing the column temperature can influence selectivity and peak shape. Finally, ensuring the mobile phase pH is stable, through the use of buffers if necessary, can improve peak symmetry and reproducibility.[4]

Q4: Is UV detection the only option for this compound analysis?

A4: While UV detection at 220 nm is common, other techniques can be employed.[3] Post-column derivatization with a reagent like Kedde's reagent can provide more selective detection of cardenolides. For higher sensitivity and structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful alternative.[7]

Troubleshooting Guide

Peak Shape Problems

Q5: My peaks are tailing. What are the likely causes and solutions?

A5: Peak tailing is a common issue when analyzing polar compounds like glycosides on silica-based columns.[8]

  • Cause: Secondary interactions between the analyte and active silanol (B1196071) groups on the stationary phase.

  • Solution:

    • Use a modern, high-purity silica (B1680970) column with end-capping to minimize exposed silanols.

    • Adjust the mobile phase pH to suppress the ionization of silanol groups (typically by lowering the pH).[8]

    • Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations to block the active sites.

    • Ensure that the sample is not overloaded on the column, as this can also lead to tailing.

Q6: I am observing split or shoulder peaks. How can I resolve this?

A6: Split or shoulder peaks can indicate a few different problems, from co-eluting compounds to issues with the HPLC system itself.[9][10]

  • Cause 1: Co-elution of two or more closely related glycosides.

  • Solution 1: Optimize the mobile phase gradient to improve separation. A shallower gradient or a different organic modifier might be necessary. Also, consider changing the column to one with a different selectivity.[9]

  • Cause 2: A void or contamination at the head of the column.

  • Solution 2: First, try flushing the column in the reverse direction (if permitted by the manufacturer). If this does not resolve the issue, replacing the guard column or the analytical column may be necessary.[9][10]

  • Cause 3: Incompatibility between the sample solvent and the mobile phase.

  • Solution 3: Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase of the gradient. Injecting a sample in a much stronger solvent can cause peak distortion.

Retention Time and Resolution Issues

Q7: My retention times are shifting between injections. What should I check?

A7: Retention time drift can compromise the reliability of your analysis.[11]

  • Cause 1: Inadequate column equilibration between runs.

  • Solution 1: Ensure that the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, especially when using a gradient.

  • Cause 2: Changes in mobile phase composition.

  • Solution 2: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves for proper function.[11]

  • Cause 3: Fluctuations in column temperature.

  • Solution 3: Use a column oven to maintain a constant and stable temperature throughout the analysis.[11]

Q8: I have poor resolution between my peaks of interest. What are the first steps to improve it?

A8: Poor resolution is a common challenge, especially with complex mixtures of analogues.

  • Step 1: Optimize the Mobile Phase. This is the most powerful tool for adjusting selectivity. Try altering the gradient slope, the type of organic modifier (e.g., acetonitrile vs. methanol), and the pH of the aqueous phase.

  • Step 2: Reduce the Flow Rate. Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.[6]

  • Step 3: Increase the Column Length or Decrease the Particle Size. Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and, consequently, the resolving power of the separation.[12]

Experimental Protocols

Detailed HPLC Method for Digitalis Glycosides

This protocol is based on the validated method for the analysis of cardiac glycosides in Digitalis lanata by Pellati et al. (2009).[5]

  • Sample Preparation:

    • Weigh 100 mg of dried, powdered Digitalis lanata leaf material.

    • Add 10 mL of 70% (v/v) aqueous methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove pigments. Condition the cartridge with methanol, then water. Load the sample, wash with water, and elute the glycosides with methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • HPLC System and Conditions:

    • Column: Symmetry C18, 3.5 µm, 4.6 x 75 mm (or equivalent)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 25% B

      • 5-15 min: Linear gradient from 25% to 40% B

      • 15-20 min: 40% B

      • 20-25 min: Linear gradient from 40% to 90% B

      • 25-30 min: 90% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20°C

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL

Data Presentation

Table 1: Representative HPLC Parameters for Cardiac Glycoside Analysis

ParameterRecommended Value/TypeCommon IssuesTroubleshooting Tips
Stationary Phase C18 (Reversed-Phase)Peak Tailing, Poor ResolutionUse end-capped columns; consider different C18 selectivities.
Mobile Phase Water/Acetonitrile GradientShifting Retention TimesPrepare fresh daily; ensure proper mixing and degassing.
Flow Rate 1.0 mL/minHigh Backpressure, Poor ResolutionCheck for blockages; lower flow rate to improve resolution.
Column Temp. 20-40°CRetention Time DriftUse a column oven for stable temperature control.
Detection UV at 220 nmLow Sensitivity, Noisy BaselineCheck lamp life; ensure mobile phase is UV-grade.
Injection Volume 10-20 µLPeak Broadening/FrontingAvoid column overload; dissolve sample in mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Resolution Start Observe Chromatographic Problem Peak_Shape Poor Peak Shape? (Tailing, Splitting, Broadening) Start->Peak_Shape Retention_Time Retention Time Issues? (Drifting, Inconsistent) Start->Retention_Time Resolution Poor Resolution? Start->Resolution Check_Column Check Column (Contamination, Void) Peak_Shape->Check_Column Check_Sample_Solvent Check Sample Solvent (Compatibility) Peak_Shape->Check_Sample_Solvent Optimize_pH Optimize Mobile Phase pH Peak_Shape->Optimize_pH Check_Equilibration Check Column Equilibration Retention_Time->Check_Equilibration Check_Mobile_Phase Check Mobile Phase (Freshness, Composition) Retention_Time->Check_Mobile_Phase Check_Temp Check Temperature Control Retention_Time->Check_Temp Optimize_Gradient Optimize Gradient Profile Resolution->Optimize_Gradient Change_Flow_Rate Adjust Flow Rate Resolution->Change_Flow_Rate Change_Column Consider Different Column Resolution->Change_Column End Problem Resolved Check_Column->End Check_Sample_Solvent->End Optimize_pH->End Check_Equilibration->End Check_Mobile_Phase->End Check_Temp->End Optimize_Gradient->End Change_Flow_Rate->End Change_Column->End

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development Start Define Analytical Goal (e.g., Quantify this compound) Select_Column Select Column (e.g., C18, 3.5 µm) Start->Select_Column Select_Mobile_Phase Select Mobile Phase (e.g., Water/Acetonitrile) Select_Column->Select_Mobile_Phase Develop_Gradient Develop Gradient Profile Select_Mobile_Phase->Develop_Gradient Optimize_Parameters Optimize Parameters (Flow Rate, Temp.) Develop_Gradient->Optimize_Parameters Validate_Method Validate Method (Linearity, Precision) Optimize_Parameters->Validate_Method Routine_Analysis Routine Analysis Validate_Method->Routine_Analysis

Caption: A typical workflow for HPLC method development.

References

Strategies to enhance the stability of Digitalose in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Digitalose. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the stability of this compound in solution during experimental procedures.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues you may encounter when working with this compound solutions.

Question: My this compound solution has turned slightly yellow and shows reduced efficacy. What is the likely cause and how can I prevent it?

Answer: A yellow discoloration coupled with reduced efficacy typically indicates oxidative degradation of the this compound molecule. This can be accelerated by exposure to air (oxygen), trace metal ions, and light.

Prevention Strategies:

  • Use Degassed Solvents: Prepare your buffers and solvents by degassing them (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

  • Incorporate Antioxidants: Add low concentrations of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution.

  • Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.

Question: I am observing a precipitate forming in my aqueous this compound stock solution after storage at 4°C. What is happening?

Answer: This is likely due to the limited aqueous solubility of this compound, which decreases at lower temperatures. While refrigeration is often used to slow degradation, it can lead to precipitation if the concentration is near its solubility limit.

Troubleshooting Steps:

  • Confirm Identity: Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, the issue is solubility.

  • Adjust Solvent System: Consider preparing the stock solution in a co-solvent system. A small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) can significantly improve solubility at lower temperatures.

  • Prepare Fresh: If possible, prepare fresh solutions before each experiment to avoid long-term storage issues.

Question: My HPLC analysis shows a new peak appearing over time, and the area of the this compound peak is decreasing. What does this signify?

Answer: The appearance of a new peak alongside a decrease in the parent compound peak is a classic sign of chemical degradation. For a glycosidic compound like this compound, the most common degradation pathway in aqueous solution is acid- or base-catalyzed hydrolysis.

Mitigation Plan:

  • pH Control: The stability of this compound is highly pH-dependent. Ensure your solution is buffered to its optimal pH range (typically near neutral, e.g., pH 6.0-7.5). Avoid highly acidic or alkaline conditions.

  • Temperature Control: Store solutions at the lowest practical temperature that does not cause solubility issues. Degradation reactions, including hydrolysis, are highly temperature-dependent.

  • Workflow Optimization: Minimize the time the solution is kept at room temperature or higher during your experimental workflow.

Below is a diagram illustrating the primary degradation pathways for this compound.

Figure 1: Primary Degradation Pathways of this compound This compound This compound (Active Compound) Hydrolysis Hydrolyzed Aglycone + Sugar Moiety (Inactive) This compound->Hydrolysis  Acid/Base Catalysis  High Temperature Oxidation Oxidized Byproducts (Inactive, Potentially Colored) This compound->Oxidation  Oxygen, Light  Metal Ions

Caption: Primary degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: Based on stability studies, this compound exhibits maximum stability in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.5 . Stability decreases significantly below pH 5 and above pH 8 due to increased rates of acid and base-catalyzed hydrolysis, respectively.

Q2: Can I autoclave a solution containing this compound?

A2: No. Autoclaving involves high temperatures (121°C), which will rapidly accelerate the hydrolytic degradation of the glycosidic bond in this compound, leading to a complete loss of the active compound. Solutions should be sterilized by filtration through a 0.22 µm filter if required.

Q3: How does temperature affect the shelf-life of this compound in a pH 7.4 buffer?

A3: Temperature is a critical factor. The rate of degradation follows the Arrhenius equation, approximately doubling for every 10°C increase in temperature. For long-term storage, -20°C or -80°C is recommended. For short-term (24-48 hours) storage, 2-8°C is acceptable.

Quantitative Stability Data

The following tables summarize the results from forced degradation studies.

Table 1: Effect of pH on this compound Degradation at 40°C over 7 days

Buffer pH% this compound RemainingAppearance
3.045.2%Clear
5.088.1%Clear
7.4 95.8% Clear
9.072.5%Faint Yellow

Table 2: Effect of Stabilizers in pH 7.4 Buffer at 40°C under Light Exposure

Condition% this compound Remaining
Control (No Stabilizer)65.3%
+ 0.1% Ascorbic Acid 91.2%
+ 0.5% Polysorbate 8070.1%
+ 1 mM EDTA 89.5%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound

This protocol describes a method to quantify the remaining percentage of this compound over time.

  • Preparation of Solutions: Prepare a 1 mg/mL stock solution of this compound in the desired buffer system (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: Aliquot the solution into separate, sealed vials for each time point and condition (e.g., different temperatures, light exposure).

  • Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each condition.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Quantification: Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.

    • % Remaining = (Peak Area at time T / Peak Area at time 0) x 100%

The workflow for this stability testing is outlined below.

Figure 2: Workflow for HPLC Stability Testing prep Prepare this compound Solution in Test Buffer aliquot Aliquot into Vials for Each Condition & Time Point prep->aliquot incubate Incubate under Stress Conditions (e.g., 40°C, Light) aliquot->incubate sample Sample at Predetermined Time Intervals (T=0, 1, 2...) incubate->sample hplc Analyze via HPLC sample->hplc quantify Quantify Peak Area & Calculate % Remaining hplc->quantify report Report Stability Profile quantify->report

Caption: General workflow for assessing this compound stability via HPLC.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common stability problems.

Figure 3: Troubleshooting this compound Solution Instability start Instability Observed (e.g., Color Change, Precipitate, Loss of Activity) q_precipitate Is there a precipitate? start->q_precipitate a_solubility Likely Solubility Issue. 1. Warm to RT. 2. Add co-solvent (DMSO/EtOH). 3. Prepare fresh. q_precipitate->a_solubility Yes q_color Is there a color change (e.g., yellowing)? q_precipitate->q_color No a_oxidation Likely Oxidation. 1. Use degassed buffers. 2. Add antioxidant (Ascorbic Acid). 3. Add chelator (EDTA). 4. Protect from light. q_color->a_oxidation Yes a_hydrolysis Likely Hydrolysis. 1. Confirm pH is 6.0-7.5. 2. Lower storage temperature. 3. Minimize time in solution. q_color->a_hydrolysis No

Caption: Decision tree for troubleshooting this compound instability.

Addressing solubility issues of Digitalose in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues related to Digitalis glycosides, such as Digitoxin and Digoxin, which contain the monosaccharide Digitalose.

Frequently Asked Questions (FAQs)

Q1: Why am I having trouble dissolving my Digitalis glycoside (e.g., Digitoxin)?

A1: Digitalis glycosides like Digitoxin are known for their poor solubility in aqueous solutions.[1] They are large, complex molecules with both hydrophobic (the steroid core) and hydrophilic (the sugar moieties) parts. This dual nature makes it challenging to find a single solvent that works well. They are generally soluble in some organic solvents but sparingly soluble in water and aqueous buffers.[1][2]

Q2: What are the recommended solvents for creating a stock solution?

A2: For creating concentrated stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and chloroform (B151607) are effective options.[1] It is crucial to purge the solvent with an inert gas before dissolving the compound to prevent degradation.[1]

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium or buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the glycoside is not soluble in the final aqueous environment once the organic solvent is diluted.[3] To mitigate this, try the following:

  • Slow Dilution: Add the DMSO stock solution to the aqueous medium very slowly, drop-by-drop, while vigorously vortexing or stirring. This helps to prevent the formation of high local concentrations of the compound that can lead to precipitation.[3][4]

  • Work with Lower Concentrations: It may be necessary to use a lower final concentration of the compound in your experiment. Each compound has a maximum solubility limit in a given medium.[5]

  • Two-Step Dilution: For maximum solubility in aqueous buffers, first dissolve the compound in DMF, and then dilute this solution with your aqueous buffer of choice.[1] For example, a 1:1 solution of DMF:PBS (pH 7.2) can be used.[1]

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can sometimes help to dissolve the compound initially. However, be cautious as excessive heat can degrade the glycoside. Also, the compound may precipitate out of the solution as it cools down to room or experimental temperature.

Q5: How should I store my Digitalis glycoside solutions?

A5: Solid glycosides should be stored at -20°C.[1] Stock solutions in organic solvents like DMSO or DMF should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally not stable and it is recommended not to store them for more than one day.[1]

Troubleshooting Guide

Issue: Compound precipitates out of solution over time.

Possible Cause Troubleshooting Step
Supersaturated Solution The initial concentration was too high. Try preparing a more dilute solution.
Temperature Fluctuation The solution was prepared at a higher temperature and the compound is precipitating at room/storage temperature. Ensure the working concentration is soluble at the experimental temperature.
Solvent Evaporation The storage container is not properly sealed, leading to solvent evaporation and increased compound concentration. Use tightly sealed vials.
Degradation The compound may be degrading, and the degradation products are less soluble. Store solutions properly and avoid light exposure. Prepare fresh solutions as needed.

Issue: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Incomplete Dissolution The compound was not fully dissolved in the stock solution, leading to inaccurate concentrations. Visually inspect the stock solution for any particulate matter. Consider filtration through a suitable membrane.
Precipitation in Assay The compound is precipitating in the cell culture medium. See FAQ Q3 for mitigation strategies. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) as it can be toxic to cells.[6]
Interaction with Media Components Components in the cell culture medium (e.g., proteins in serum) may interact with the compound, affecting its availability. Consider reducing the serum concentration if your experimental design allows.

Data Presentation: Solubility of Digitoxin

The following table summarizes the solubility of Digitoxin in various solvents.

SolventSolubilityReference
DMSO (Dimethyl sulfoxide) ~20 mg/mL[1]
DMF (Dimethylformamide) ~25 mg/mL[1]
Chloroform ~20 mg/mL[1]
Ethanol ~5 mg/mL[1]
Methanol Soluble[2]
Water Practically insoluble[7]
Aqueous Buffers (e.g., PBS) Sparingly soluble[1]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of Digitoxin in DMSO

  • Weigh out the desired amount of solid Digitoxin in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.

  • Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer via a Two-Step Dilution

  • Prepare a concentrated stock solution of Digitoxin in DMF (e.g., 25 mg/mL) as described in Protocol 1, substituting DMSO with DMF.

  • In a separate sterile tube, place the required volume of your aqueous buffer (e.g., PBS, pH 7.2).

  • While continuously and vigorously vortexing the aqueous buffer, add the DMF stock solution drop-by-drop to achieve your final desired concentration.

  • For example, to prepare a 0.5 mg/mL working solution in a 1:1 DMF:PBS mixture, you would add an equal volume of the DMF stock to the PBS buffer.[1]

  • Use this freshly prepared aqueous solution immediately, as it is not recommended for long-term storage.[1]

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of Digitalis glycosides.

G Troubleshooting Workflow for Solubility Issues start Start: Compound precipitates in aqueous medium check_stock Is the stock solution clear? start->check_stock stock_issue Stock not fully dissolved. Re-prepare: vortex, gently warm, or filter. check_stock->stock_issue No dilution_method How was the dilution performed? check_stock->dilution_method Yes stock_issue->start Retry slow_dilution Recommended: Add stock dropwise to vigorously stirred aqueous medium. dilution_method->slow_dilution Slowly fast_dilution Issue: Added aqueous medium to stock or mixed too quickly. dilution_method->fast_dilution check_conc Is the final concentration too high? slow_dilution->check_conc fast_dilution->slow_dilution Correct method lower_conc Action: Reduce final concentration. Determine maximal solubility empirically. check_conc->lower_conc Yes still_precipitates Still precipitates? check_conc->still_precipitates No lower_conc->still_precipitates cosolvent Consider alternative solvent system (e.g., DMF/PBS) or carrier (e.g., cyclodextrin). still_precipitates->cosolvent Yes end_success Success: Soluble still_precipitates->end_success No cosolvent->end_success end_fail Further optimization needed cosolvent->end_fail

Caption: Troubleshooting workflow for addressing precipitation issues.

G Signaling Pathway: Na+/K+-ATPase Inhibition cluster_membrane Cell Membrane NKA Na+/K+-ATPase (Sodium Pump) Na_in Increased Intracellular [Na+] NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in Increased Intracellular [Ca2+] NCX->Ca_in Leading to CG Cardiac Glycoside (e.g., Digitoxin) CG->NKA Inhibits Na_in->NCX Reduces activity of Contraction Increased Cardiac Contractility Ca_in->Contraction Results in

Caption: Simplified signaling pathway of Na+/K+-ATPase inhibition.

References

Refining protocols for consistent results in Digitalose assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the DigiQuant™ Assay System. This guide is designed to help researchers, scientists, and drug development professionals achieve consistent and reliable results when quantifying digitalis glycosides.

Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and a comprehensive experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the DigiQuant™ assay? A1: The DigiQuant™ assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, a known amount of enzyme-labeled digitalis glycoside (conjugate) competes with the digitalis glycoside in your sample for a limited number of binding sites on a specific antibody that is pre-coated onto the microplate wells.[1][2][3] After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of the digitalis glycoside in the sample; a weaker signal indicates a higher concentration of the analyte in the sample.[1][2]

Q2: What is the typical dynamic range of this assay? A2: The typical dynamic range for quantifying digoxin (B3395198) is approximately 0.25 ng/mL to 5.0 ng/mL. Samples with concentrations expected to be outside this range should be diluted with the provided assay buffer.

Q3: What sample types are compatible with this assay? A3: This assay is primarily designed and validated for use with serum and plasma samples.[4] The use of other sample types, such as cell culture supernatants or tissue homogenates, would require independent validation.

Q4: How should I store the kit components? A4: Upon receipt, store the entire kit at 4°C. It is crucial to ensure that kit reagents, especially the lyophilized standard, are stored according to the protocol to prevent degradation, which can lead to poor standard curves.[5][6] Do not freeze the kit components. Allow all reagents to equilibrate to room temperature for at least 30-40 minutes before use.[7]

Experimental Workflow & Assay Principle

Assay_Principle cluster_well Microplate Well Surface cluster_detection Ab Anti-Digoxin Antibody (Coated) Bound_Sample Antibody-Sample Complex Bound_Labeled Antibody-HRP Complex Sample_Ag Digoxin in Sample (Free) Sample_Ag->Bound_Sample Binds Labeled_Ag HRP-Labeled Digoxin (Competitor) Labeled_Ag->Bound_Labeled Binds Substrate TMB Substrate Bound_Labeled->Substrate Enzyme Action Product Colored Product (Signal) Substrate->Product Experimental_Workflow prep 1. Reagent & Sample Prep (Bring to RT, Dilute Standards) add_samples 2. Add Standards & Samples to Plate (25 µL) prep->add_samples add_conjugate 3. Add Enzyme Conjugate to all wells (50 µL) add_samples->add_conjugate add_antibody 4. Add Antibody Solution to all wells (50 µL) add_conjugate->add_antibody incubate 5. Incubate (30 min at RT) add_antibody->incubate wash 6. Wash Plate (3-5 times) incubate->wash add_substrate 7. Add TMB Substrate (100 µL) wash->add_substrate incubate_dev 8. Incubate in Dark (15 min at RT) add_substrate->incubate_dev stop 9. Add Stop Solution (100 µL) incubate_dev->stop read 10. Read Absorbance at 450 nm stop->read

References

Minimizing side reactions in Digitalose glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Digitalose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing side reactions and improving outcomes in your glycosylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the glycosylation of this compound and related 2,6-dideoxyhexoses?

A1: Glycosylation with 2,6-dideoxy sugars like this compound is challenging due to the absence of a C-2 participating group. This leads to several common side reactions:

  • Poor Stereoselectivity: The most frequent issue is the formation of a mixture of α and β anomers. This occurs because the reaction can proceed through a less controlled SN1-like pathway, where the nucleophile can attack the intermediate oxocarbenium ion from either face.[1][2]

  • Glycal Formation (Elimination): The high reactivity of 2-deoxyglycosyl donors makes them prone to elimination reactions, especially under basic or strongly activating conditions, yielding an undesired glycal byproduct.[1]

  • Donor Hydrolysis: Trace amounts of water in the reaction mixture can hydrolyze the activated glycosyl donor, returning it to its hemiacetal form and consuming expensive starting material.[1]

  • Protecting Group Migration: Acyl protecting groups (e.g., acetate (B1210297), benzoate) can sometimes migrate from one hydroxyl position to another, particularly under basic conditions. This leads to regioisomeric impurities that can be difficult to separate.[3]

  • Intermolecular Aglycon Transfer: When using thioglycoside donors, a side reaction involving the transfer of the thio-aglycon (e.g., thiophenyl group) between donor molecules can occur, reducing the efficiency of the main reaction.[4]

Q2: My this compound glycosylation reaction has a low yield. How can I improve it?

A2: Low yields are a common problem stemming from donor instability, side reactions, or suboptimal conditions. Consider the following troubleshooting steps:

  • Re-evaluate Your Glycosyl Donor: 2-deoxyglycosyl donors are inherently very reactive. If using highly unstable donors like glycosyl bromides or chlorides, ensure they are prepared fresh and used immediately.[5][6] Consider switching to a more stable, yet still reactive, donor such as a glycosyl phosphate (B84403) or a trichloroacetimidate.

  • Use "Disarming" Protecting Groups: The high reactivity can be tempered by using electron-withdrawing protecting groups (e.g., esters like acetate or trichloroacetate) on the remaining hydroxyl groups of the this compound donor. These "disarmed" donors are less prone to forming an uncontrolled oxocarbenium ion, thus reducing side reactions like elimination and favoring a more controlled SN2 pathway.[1][7][8]

  • Strictly Anhydrous Conditions: 2-deoxy donors are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried, solvents are freshly distilled from an appropriate drying agent, and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use of activated molecular sieves (e.g., 4Å) is highly recommended.

  • Optimize Temperature: Many 2-deoxyglycosylations require very low temperatures (e.g., -78 °C) to control reactivity and improve selectivity.[2] Running the reaction at a higher temperature may be accelerating decomposition pathways.

Q3: I'm getting a mixture of α and β anomers. How can I improve the stereoselectivity of my reaction?

A3: Achieving high stereoselectivity is the primary challenge for 2-deoxy sugars. The strategy depends on whether you are targeting the α or β anomer.

  • For β-Glycosides (1,2-cis relationship for this compound): This is often the more challenging outcome. The most effective modern approach is to use a catalytic, stereospecific method that proceeds via an SN2-like mechanism.

    • Catalyst Choice: Use of bis-thiourea catalysts with glycosyl phosphate donors has been shown to be highly effective in promoting β-selectivity.[1][8]

    • Donor/Protecting Groups: Combine a good leaving group (like a phosphate) with "disarming" ester protecting groups. This combination suppresses the SN1 pathway and favors the catalyst-controlled SN2 inversion.[1]

  • For α-Glycosides (1,2-trans relationship for this compound): This is often the thermodynamically favored product due to the anomeric effect.

    • Promoter Choice: Strongly activating, non-coordinating promoters can favor the formation of the oxocarbenium ion, which often leads to the α-product.

    • Conformational Control: Employing rigid protecting group strategies, such as a 3,4-O-carbonate, can lock the conformation of the sugar ring and influence the trajectory of the incoming nucleophile, favoring α-attack.[9]

Troubleshooting Guides

Guide 1: Troubleshooting Poor β-Selectivity in 2,6-Dideoxyglycosylation

This guide provides a systematic approach to improving the yield of the desired β-glycoside product.

Logical Troubleshooting Workflow

G start Low β:α Ratio or Low Yield of β-Product check_donor Is the Glycosyl Donor Prone to SN1 Pathway? start->check_donor disarm_donor Action: Switch to 'Disarmed' Donor (e.g., 3,4-di-O-acetyl-Digitalosyl phosphate) Use electron-withdrawing protecting groups. check_donor->disarm_donor Yes check_catalyst Are you using a β-directing catalyst? check_donor->check_catalyst No disarm_donor->check_catalyst use_catalyst Action: Introduce a Catalyst (e.g., Macrocyclic Bis-Thiourea) Ensures SN2-like pathway. check_catalyst->use_catalyst No check_conditions Are Reaction Conditions Strictly Anhydrous & Cold? check_catalyst->check_conditions Yes use_catalyst->check_conditions optimize_conditions Action: Optimize Conditions - Use freshly activated 4Å MS - Lower temperature (e.g., -78°C) - Use high-purity solvents check_conditions->optimize_conditions No result Improved β-Selectivity and Yield check_conditions->result Yes optimize_conditions->result

Caption: Workflow for troubleshooting poor β-selectivity.

Data Summary Tables

Table 1: Effect of Protecting Groups on β-Glycosylation of 2,6-Dideoxyglucosyl Donors

This table summarizes data from studies using bis-thiourea catalysts, demonstrating the critical role of "disarming" ester groups in achieving high β-selectivity.

EntryGlycosyl Donor Protecting GroupsAcceptorYield (%)β:α RatioReference
13,4-di-O-benzyl (Armed)Cholesterol<5%[1][8]
23,4-di-O-acetyl (Disarmed)Cholesterol85%>20:1[1][8]
33,4-di-O-pivaloyl (Disarmed)(-)-Menthol86%>20:1[1][8]
43,4-di-O-trichloroacetyl (Disarmed)Phenol91%>20:1[7]

Data adapted from studies on 2,6-dideoxyglucose, a close analogue of this compound, to illustrate the principle.

Table 2: Comparison of Promoters/Activators for Glycosylation
Glycosyl Donor TypePromoter/ActivatorTypical ConditionsCommon Outcome/Side ProductsReference
Glycosyl PhosphateBis-Thiourea CatalystCH₂Cl₂, -60 °C to RTHigh β-selectivity with disarmed donors[1][8]
Glycosyl TrichloroacetimidateTMSOTf (catalytic)CH₂Cl₂, -78 °C to 0 °COften α-selective; can give mixtures[7]
ThioglycosideNIS / TfOHCH₂Cl₂, -40 °CMixture of anomers; thio-transfer side products[4]
Glycosyl Bromide (in situ)Ag₂O / TfOHCH₂Cl₂, RTExclusive β with specific C-2 auxiliaries[3]

Experimental Protocols

Protocol 1: Catalytic β-Selective Glycosylation of a this compound Donor

This protocol is adapted from highly successful methods developed for 2,6-dideoxy sugars and is designed to maximize β-selectivity and minimize side reactions.[1][8]

1. Materials:

  • This compound Donor: 3,4-di-O-acetyl-2,6-dideoxy-3-O-methyl-D-galactopyranosyl phosphate.

  • Acceptor: Alcohol nucleophile (1.5 equivalents).

  • Catalyst: Macrocyclic bis-thiourea catalyst (10-20 mol%).

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂).

  • Additives: Freshly activated 4Å molecular sieves (MS).

2. Procedure:

  • To a flame-dried round-bottom flask under an Argon atmosphere, add the this compound donor (1.0 eq.), the alcohol acceptor (1.5 eq.), and the bis-thiourea catalyst (0.1-0.2 eq.).

  • Add freshly activated 4Å molecular sieves (approx. 100 mg per 0.1 mmol of donor).

  • Add anhydrous CH₂Cl₂ via syringe to achieve a donor concentration of 0.1 M.

  • Cool the reaction mixture to the specified temperature (start with -60 °C).

  • Stir the reaction vigorously and monitor by TLC or LC-MS. The reaction may take several hours (e.g., 12-24 h).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Filter the mixture through a pad of celite to remove the molecular sieves, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica (B1680970) gel column chromatography to isolate the desired β-glycoside.

3. Key Considerations:

  • Donor Purity: The glycosyl phosphate donor must be of high purity and strictly anhydrous.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout is critical to prevent hydrolysis.

  • Temperature Control: A stable, low temperature is crucial for selectivity. Do not let the reaction warm prematurely.

Visualizations

Factors Influencing Stereochemical Outcome

The final stereochemistry of the glycosidic bond is a result of a complex interplay between multiple factors. The diagram below illustrates the key relationships.

G cluster_factors Controlling Factors Donor Glycosyl Donor (e.g., this compound) PG Protecting Groups LG Leaving Group Outcome Reaction Outcome (Stereoselectivity & Yield) PG->Outcome Armed Armed (e.g., -OBn) -> SN1 favored (α-mix) PG->Armed Disarmed Disarmed (e.g., -OAc) -> SN2 favored (β) PG->Disarmed LG->Outcome Phosphate Phosphate (for catalytic β) LG->Phosphate Imidate Imidate (for α) LG->Imidate Catalyst Catalyst / Promoter Catalyst->Outcome Thiourea Bis-Thiourea (β-directing) Catalyst->Thiourea LewisAcid Lewis Acid (TMSOTf) (non-directing) Catalyst->LewisAcid Conditions Conditions (Temp, Solvent) Conditions->Outcome LowTemp Low Temp (-78°C) (Kinetic Control) Conditions->LowTemp NitrileSolvent Nitrile Solvent (Can favor β) Conditions->NitrileSolvent

Caption: Key factors controlling glycosylation outcomes.

References

Technical Support Center: Improving the Efficiency of Digitalose Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of Digitalose from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: this compound is a deoxy sugar that is a component of various cardiac glycosides.[1] The most common natural sources for these parent glycosides, and therefore for this compound, are plants from the Digitalis genus, such as Digitalis purpurea (purple foxglove) and Digitalis lanata.[2][3][4] Additionally, plants like Thevetia peruviana (yellow oleander) are known to contain cardiac glycosides, such as thevetin, which also contain this compound.[5][6]

Q2: Which solvents are most effective for extracting this compound-containing glycosides?

A2: Polar solvents are generally used for the extraction of cardiac glycosides. Ethanol (B145695), methanol (B129727), and their aqueous mixtures (typically 70-80%) are widely reported to be effective.[2][3][5][7] The choice of solvent can significantly impact the extraction yield and the profile of extracted compounds. For instance, an 8:2 mixture of methanol and ethanol has been shown to be effective for extracting glycosides from Thevetia peruviana seeds.[5][7]

Q3: What are the critical parameters to control during the extraction process?

A3: Several parameters influence the efficiency of cardiac glycoside extraction. These include:

  • Particle Size: Grinding the plant material into a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.[2][3]

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can enhance extraction by increasing the concentration gradient. However, an excessively high ratio may lead to unnecessary solvent waste. Ratios between 10:1 and 20:1 are commonly reported.[6]

  • Temperature: Increasing the extraction temperature can improve solvent penetration and compound solubility. However, excessively high temperatures may lead to the degradation of thermolabile glycosides.[8] A temperature range of 40-60°C is often a good starting point.

  • Extraction Time: The optimal extraction time depends on the method used. Prolonged extraction times generally lead to higher yields, but there is a point of diminishing returns after which the yield may plateau or even decrease due to compound degradation.[8]

Q4: How can I remove pigments and other impurities from my crude extract?

A4: Crude plant extracts often contain chlorophyll (B73375) and other pigments that can interfere with downstream analysis and purification. A common method to remove these is to perform a preliminary extraction with a non-polar solvent like n-hexane, in which the glycosides are insoluble.[9] Alternatively, techniques like solid-phase extraction (SPE) can be used to clean up the extract before further purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Yield of this compound 1. Improper Sample Preparation: Plant material not properly dried or ground. 2. Inefficient Extraction: Incorrect solvent, temperature, or extraction time. 3. Degradation of Glycosides: Exposure to high temperatures or enzymatic activity during processing. 4. Loss during Purification: Glycosides may be lost during solvent partitioning or chromatography if conditions are not optimal.1. Ensure plant material is thoroughly dried (e.g., at 40-50°C) and finely powdered.[2][3] 2. Optimize extraction parameters. Refer to the Data Presentation section for guidance on solvent selection and extraction conditions. 3. Inactivate enzymes by appropriate drying methods immediately after harvesting. Avoid excessive heat during solvent evaporation by using a rotary evaporator at reduced pressure.[2] 4. Check the polarity of your solvents used in liquid-liquid extraction and chromatography to ensure they are suitable for retaining and eluting cardiac glycosides.
Extract is Highly Pigmented (Green/Brown) 1. Co-extraction of Chlorophyll and other Pigments: Polar solvents used for glycoside extraction can also extract pigments.1. Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane before the main extraction.[9] 2. Use solid-phase extraction (SPE) with a suitable stationary phase to remove pigments from the crude extract.
Difficulty in Separating Phases during Liquid-Liquid Extraction (Emulsion Formation) 1. Presence of Surfactant-like Molecules: Natural products can sometimes act as emulsifiers.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. Centrifuge the mixture at a low speed to help break the emulsion.
Multiple Spots or Peaks in Chromatographic Analysis (TLC/HPLC) 1. Presence of Multiple Glycosides: Natural sources contain a mixture of different cardiac glycosides. 2. Degradation Products: Partial hydrolysis of glycosides can lead to the formation of new compounds. 3. Impure Extract: Co-extraction of other plant metabolites.1. This is expected. Use chromatographic techniques like column chromatography or preparative HPLC to isolate the specific glycoside of interest.[10] 2. Ensure mild extraction and purification conditions to minimize degradation. 3. Improve the clean-up of the crude extract using techniques like SPE before chromatographic separation.

Data Presentation

The following tables summarize quantitative data on the extraction of cardiac glycosides from natural sources, which can serve as a reference for optimizing this compound extraction.

Table 1: Comparison of Solvents for Cardiac Glycoside Extraction from Thevetia peruviana Seeds

Solvent SystemGlycoside Content Reduction (%)Reference
Methanol (80%)~65[5]
Ethanol (80%)~60[5]
Methanol/Ethanol (8:2, 80%)~75[5][7]
Ethyl Acetate (80%)~45[5]
n-Hexane (80%)~20[5]
Acetone (80%)~55[5]

Note: Data represents the reduction of total cardiac glycoside content in the seed meal after extraction.

Table 2: Effect of Solvent-to-Meal Ratio and Time on Cardiac Glycoside Extraction from Thevetia peruviana

Solvent-to-Meal RatioExtraction Time (hours)Glycoside Content Reduction (%)Reference
10:10.75~80[6]
10:124~85[6]
10:148~90[6]
10:172~91.5[6]
15:172~94.1[6]
20:172~95.6[6]

Note: Extraction was performed with an 80% aqueous alcohol mixture.

Experimental Protocols

Protocol 1: General Procedure for Extraction of Cardiac Glycosides from Digitalis purpurea Leaves

This protocol provides a general method for the extraction of a mixture of cardiac glycosides, which would include those containing this compound.

1. Sample Preparation:

  • Collect fresh leaves of Digitalis purpurea.

  • Dry the leaves in a well-ventilated area away from direct sunlight, or in an oven at a low temperature (40-50°C) to a constant weight.[2][3]

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh 100 g of the powdered plant material and place it in a flask.

  • Add 1 L of 70% ethanol (700 mL ethanol and 300 mL distilled water).

  • Macerate the mixture for 24-48 hours at room temperature with occasional stirring.

  • Alternatively, perform Soxhlet extraction for 6-8 hours.

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate (the crude extract).

3. Solvent Evaporation and Purification:

  • Concentrate the crude extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting aqueous concentrate can be further purified by liquid-liquid partitioning. Add an equal volume of n-hexane to the aqueous extract in a separatory funnel, shake gently, and discard the upper hexane (B92381) layer to remove nonpolar impurities.

  • Extract the aqueous layer sequentially with a solvent like chloroform (B151607) or a chloroform/ethanol mixture to extract the glycosides.

  • Combine the organic extracts and evaporate to dryness to obtain the crude glycoside mixture.

4. Further Purification (Optional):

  • The crude glycoside mixture can be further purified using column chromatography with silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol mixtures).

Mandatory Visualization

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action for cardiac glycosides, including the parent compounds of this compound, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition leads to a cascade of downstream effects.

CardiacGlycosidePathway CG Cardiac Glycoside (e.g., Thevetin, Emicymarin) NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibits Intra_Na Increased Intracellular Na+ Concentration NaK_ATPase->Intra_Na Leads to Na_Ca_Ex Na+/Ca2+ Exchanger (Reversed Activity) Intra_Na->Na_Ca_Ex Intra_Ca Increased Intracellular Ca2+ Concentration Na_Ca_Ex->Intra_Ca SR_Ca Increased Ca2+ uptake into Sarcoplasmic Reticulum Intra_Ca->SR_Ca Ca_Release Increased Ca2+ release from Sarcoplasmic Reticulum SR_Ca->Ca_Release Contraction Increased Myocardial Contractility Ca_Release->Contraction

Caption: Signaling pathway of cardiac glycoside-mediated Na+/K+-ATPase inhibition.

General Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and isolation of this compound-containing glycosides from a plant source.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Digitalis purpurea leaves) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Extraction (e.g., Maceration, Soxhlet) DryingGrinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventEvaporation Solvent Evaporation (Rotary Evaporator) CrudeExtract->SolventEvaporation Purification Purification (e.g., Liquid-Liquid Extraction, Column Chromatography) SolventEvaporation->Purification IsolatedGlycoside Isolated Glycoside Mixture Purification->IsolatedGlycoside Analysis Analysis (TLC, HPLC) IsolatedGlycoside->Analysis Hydrolysis Acid or Enzymatic Hydrolysis IsolatedGlycoside->Hydrolysis This compound This compound Hydrolysis->this compound

References

Troubleshooting unexpected results in Digitalose bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioassays involving Digitalose and related glycosides.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to unexpected or inconsistent results in your bioassays.

Issue 1: No or Very Low Signal/Enzyme Activity

A lack of or minimal signal is a frequent issue that can often be resolved by systematically checking reagents and experimental setup.

Question: Why am I not observing any or very low enzyme activity in my assay?

Answer: Several factors could be contributing to low or absent enzyme activity. Consider the following potential causes and recommended actions:

Potential CauseRecommended Action
Inactive Enzyme Procure a new batch of the enzyme and ensure it is stored at the recommended temperature to prevent degradation.[1][2]
Incorrect Buffer pH Prepare a fresh buffer solution, verifying that the pH is optimal for the specific enzyme being used.[1][2]
Substrate Degradation Use a freshly prepared substrate solution for each experiment, as substrates can be unstable.[1]
Inhibitor Presence Ensure all glassware and plasticware are thoroughly cleaned to remove any residual contaminants that could inhibit the enzyme.[1]
Incorrect Wavelength Double-check that the plate reader is set to the correct wavelength for detecting the product of the enzymatic reaction.[3]
Reagent Omission Carefully review the protocol to ensure that no reagents or steps were accidentally omitted.[3]

Issue 2: High Background Signal

High background absorbance or fluorescence can obscure the true enzyme activity, leading to inaccurate results. This issue often originates from the substrate or the reaction buffer.

Question: What is causing the high background signal in my assay wells?

Answer: High background can be attributed to several factors, often related to the reagents themselves.

Potential CauseRecommended Action
Substrate Spontaneous Hydrolysis Run a blank control containing only the substrate and buffer to measure the rate of non-enzymatic hydrolysis. Subtract this value from your sample readings.[1]
Contaminated Buffer Prepare a new batch of buffer using high-purity water and reagents. Filtering the buffer may also be beneficial.[1]
Sample Turbidity Centrifuge or filter your samples to remove any particulate matter before adding them to the assay plate.[1][4]
Incorrect Microplate Ensure you are using the correct type of microplate for your assay (e.g., clear plates for absorbance, black plates for fluorescence, white plates for luminescence).[3]

Issue 3: Inconsistent Results and High Variability

Question: Why are my results showing high variability between replicates?

Answer: Inconsistent results often stem from minor variations in experimental technique or conditions.

Potential CauseRecommended Action
Inconsistent Pipetting Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes are dispensed.[1][3]
Temperature Fluctuations Ensure that all incubations are performed in a temperature-controlled environment, such as a water bath or incubator.[1]
Reagent Variability Prepare fresh reagents for each set of experiments and use the same batch of enzyme and substrate for all comparative assays to minimize batch-to-batch variation.[1]
Inadequate Mixing After adding reagents to the wells, gently tap the plate to ensure thorough mixing of the contents.[3]

Experimental Protocols

Generalized Protocol for a Colorimetric Glycosidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of a compound like a this compound-containing glycoside on a specific glycosidase.

1. Reagent Preparation:

  • Enzyme Solution: Prepare a stock solution of the glycosidase enzyme in the appropriate assay buffer.
  • Substrate Solution: Prepare a stock solution of the chromogenic substrate (e.g., p-nitrophenyl glycoside) in the assay buffer.
  • Test Compound (Inhibitor) Stock: Prepare a stock solution of the this compound-containing compound in a suitable solvent (e.g., DMSO).
  • Assay Buffer: Prepare the appropriate buffer system with the optimal pH for the enzyme.
  • Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., sodium carbonate).

2. Assay Procedure:

  • Add the assay buffer to the wells of a 96-well microplate.
  • Add the test compound solutions at various concentrations to the sample wells.
  • Add the enzyme solution to all wells except the blank.
  • Pre-incubate the plate at the optimal temperature for a defined period.
  • Initiate the reaction by adding the substrate solution to all wells.
  • Incubate the plate at the optimal temperature for a specific duration.
  • Stop the reaction by adding the stop solution.
  • Read the absorbance at the appropriate wavelength using a microplate reader.

3. Controls:

  • Negative Control: Contains all reagents except the test compound.
  • Positive Control: Contains a known inhibitor of the enzyme.
  • Blank: Contains all reagents except the enzyme.

Visualizations

experimental_workflow prep Reagent Preparation plate_setup Plate Setup (Buffer, Inhibitor) prep->plate_setup add_enzyme Add Enzyme Solution plate_setup->add_enzyme pre_incubate Pre-incubation add_enzyme->pre_incubate add_substrate Add Substrate (Start Reaction) pre_incubate->add_substrate incubate Incubation add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate

Glycosidase Inhibition Assay Workflow

troubleshooting_flowchart start Unexpected Results q1 Low or No Signal? start->q1 q2 High Background? q1->q2 No c1 Check: Enzyme Activity, Buffer pH, Substrate Integrity, Wavelength q1->c1 Yes q3 High Variability? q2->q3 No c2 Check: Substrate Spontaneous Hydrolysis, Buffer Contamination, Sample Turbidity q2->c2 Yes c3 Check: Pipetting Technique, Temperature Control, Reagent Consistency q3->c3 Yes end_node Problem Resolved q3->end_node No c1->end_node c2->end_node c3->end_node

Troubleshooting Logic Flowchart

cardiac_glycoside_pathway cluster_cell Cardiomyocyte cg Cardiac Glycoside (e.g., containing this compound) na_k_atpase Na+/K+ ATPase cg->na_k_atpase Inhibits int_na ↑ Intracellular Na+ na_k_atpase->int_na na_ca_exchanger Na+/Ca2+ Exchanger int_ca ↑ Intracellular Ca2+ na_ca_exchanger->int_ca ca_channel Ca2+ Channel ca_channel->int_ca Ca2+ Influx int_na->na_ca_exchanger Reduces Ca2+ Efflux contraction ↑ Myocardial Contraction int_ca->contraction

Representative Cardiac Glycoside Signaling Pathway

References

Calibration and maintenance of instruments for Digitalose analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for Digitalose analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, performing routine maintenance, and ensuring accurate calibration of your analytical instrumentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the HPLC analysis of this compound?

The most prevalent challenges in the HPLC analysis of this compound, a polar glycoside, include peak tailing, poor resolution between structurally similar analogs, shifts in retention time, and a loss of signal intensity.[1] These problems can stem from various factors such as interactions with the stationary phase, improper mobile phase conditions, column degradation, or issues with sample preparation.[1]

Q2: Why am I observing peak tailing in my this compound chromatogram?

Peak tailing for polar compounds like this compound is often attributed to secondary interactions with the stationary phase.[1] Common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on silica-based C18 columns can interact with the polar functional groups of this compound, causing tailing.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to partial ionization of the analyte, resulting in mixed-mode retention and tailed peaks.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]

  • Column Contamination: The accumulation of contaminants on the column can create active sites that lead to tailing.[1]

Q3: What could be causing poor resolution between this compound and its related impurities?

Poor resolution, where peaks are not adequately separated, can be caused by several factors:

  • Inappropriate Mobile Phase Composition: The choice and ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase are critical for achieving selectivity.[1]

  • Suboptimal pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and resolution.[1]

  • Incorrect Column Choice: Not all C18 columns are the same; the specific chemistry of the stationary phase is important for separating closely related compounds.[1]

Q4: My retention times for this compound are shifting between injections. What should I investigate?

Shifting retention times can be a sign of several issues:

  • Pump Issues: An unstable pump flow rate is a common cause of retention time variability.[1]

  • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to drift.[1]

  • Column Equilibration: Insufficient column equilibration time between injections can lead to shifting retention times, especially in gradient elution.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can alter its composition and affect retention times.

Q5: I am experiencing a noisy baseline in my chromatogram. What are the potential causes?

A noisy or drifting baseline can interfere with accurate quantification and can be caused by:

  • Contamination: Impurities in the mobile phase or air bubbles that have not been adequately degassed can result in a noisy baseline.[2]

  • Detector Instability: Fluctuations in the detector's light source or electronics can cause baseline drift.[2]

  • System Leaks: Leaks in the pump, injector, or detector can cause pressure instability, which in turn leads to baseline noise.[2][3]

  • Incomplete Mobile Phase Mixing: If you are running a gradient, inadequate mixing of the mobile phase components can cause baseline fluctuations.[3]

Troubleshooting Guides

HPLC & LC-MS Troubleshooting

This guide provides a systematic approach to resolving common issues during this compound analysis.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Peak Tailing: Secondary interactions with residual silanol groups on the column.[4]Use an end-capped column with fewer accessible silanol groups.[4] Add a small amount of an acidic modifier like formic acid to the mobile phase to suppress silanol interactions.[4]
Peak Tailing: Column contamination at the inlet.Flush the column with a strong solvent. Consider using a guard column to protect the analytical column.[4]
Peak Fronting: Sample overload.[3]Dilute the sample and reinject.
Peak Fronting: Incompatible sample solvent.[3]Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.

Problem: No Peaks or Low Sensitivity

Possible Cause Recommended Solution
Injector blockage or leak.[5]Check the injector for blockages and ensure all fittings are secure.
Detector malfunction or incorrect settings.[5]Verify detector parameters such as wavelength and lamp energy. Ensure the lamp is functioning correctly.
Degraded sample.Prepare a fresh sample and standards.
Low concentration of analyte.Concentrate the sample or increase the injection volume if within the method's linear range.
LC-MS Specific: Ion suppression from matrix components.[6]Improve sample clean-up procedures. Modify chromatographic conditions to separate the analyte from interfering matrix components.
Spectrophotometer (Immunoassay) Troubleshooting

Problem: Inaccurate or Inconsistent Readings

Possible Cause Recommended Solution
Dirty or contaminated cuvettes.Clean cuvettes thoroughly with distilled water or a manufacturer-recommended cleaning solution.[7] Handle cuvettes only by the frosted sides.
Instrument not properly calibrated.Perform a wavelength accuracy and photometric accuracy check using certified reference materials.
Lamp source is failing.Check the lamp status and replace if necessary, following the manufacturer's instructions.
Debris or spills in the sample chamber.Turn off the instrument and carefully clean the sample holder and chamber with a lint-free cloth or swab.[8]

Calibration and Maintenance Protocols

HPLC System Calibration

A properly calibrated HPLC system is essential for accurate and reproducible results.[9]

Key Calibration Parameters

Parameter Procedure Acceptance Criteria
Flow Rate Accuracy Measure the flow rate using a calibrated flow meter or by collecting the mobile phase in a graduated cylinder over a set time.[9]Typically ±2% of the set flow rate.
Injector Accuracy & Precision Perform multiple injections of a standard solution and calculate the relative standard deviation (RSD) of the peak areas.[9]RSD should be less than 1%.
Detector Wavelength Accuracy Use a certified standard with known absorbance maxima (e.g., caffeine (B1668208) solution) to verify the wavelength accuracy of the UV detector.[9]Within ±2 nm of the known maximum.
Detector Linearity Prepare a series of calibration standards at different concentrations and inject them. Plot a calibration curve of peak area versus concentration.[9]The correlation coefficient (r²) should be ≥ 0.999.
Routine Instrument Maintenance

Regular maintenance is crucial for optimal instrument performance and longevity.

Daily Maintenance

  • HPLC/LC-MS: Purge the pump with fresh, filtered mobile phase to remove air bubbles.[10] Visually inspect for leaks.

  • Spectrophotometer: Keep the instrument and sample compartment clean and free of dust.[11]

Weekly Maintenance

  • HPLC/LC-MS: Flush the entire system, including the column, with an appropriate storage solvent.

  • Spectrophotometer: Run a self-test or performance verification check if the instrument has this feature.[12]

Monthly/As Needed Maintenance

  • HPLC/LC-MS: Clean or replace solvent inlet frits.[5] Check pump seals for wear.

  • LC-MS: Clean the ion source.[13]

  • Spectrophotometer: Clean the external surfaces of the instrument.[12]

Experimental Protocol: Quantification of this compound by HPLC

This protocol provides a general methodology for the quantitative analysis of this compound in a sample matrix.

  • Preparation of Mobile Phase:

    • Prepare the aqueous and organic mobile phase components (e.g., 0.1% formic acid in water and acetonitrile).

    • Filter and degas both mobile phases using a 0.45 µm filter.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard.

    • Prepare a stock solution in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate technique (e.g., solid-phase extraction or protein precipitation).

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 220 nm.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_analysis HPLC Analysis prep_mobile_phase->hplc_analysis prep_standards Prepare Standard Solutions prep_standards->hplc_analysis prep_samples Prepare Samples prep_samples->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound by HPLC.

troubleshooting_workflow start Problem Identified (e.g., Poor Peak Shape) check_column Check Column (Age, Contamination) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition) check_column->check_mobile_phase No Issue action_column Replace/Flush Column check_column->action_column Issue Found check_sample Check Sample Prep (Solvent, Concentration) check_mobile_phase->check_sample No Issue action_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->action_mobile_phase Issue Found check_system Check HPLC System (Leaks, Pump) check_sample->check_system No Issue action_sample Dilute/Re-prepare Sample check_sample->action_sample Issue Found action_system Perform Maintenance check_system->action_system Issue Found end_resolved Problem Resolved action_column->end_resolved action_mobile_phase->end_resolved action_sample->end_resolved action_system->end_resolved

Caption: Logical workflow for troubleshooting HPLC analysis issues.

References

Best practices for handling and storage of Digitalose

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Digitalose" is not commonly found in chemical literature. This guide assumes the user is referring to Digitoxose , a 2,6-dideoxyhexose that is a critical component of cardiac glycosides, such as digitoxin (B75463), found in the Digitalis plant species. All information herein pertains to Digitoxose (CAS Number: 527-52-6).[1]

This technical support center provides best practices for the handling, storage, and use of Digitoxose in a research environment. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store powdered Digitoxose?

A: Solid Digitoxose should be stored in a tightly sealed container in a refrigerator at 2°C - 8°C.[2] Proper sealing is crucial to prevent moisture absorption, which can lead to degradation.

Q2: What is the recommended solvent for reconstituting Digitoxose?

A: Digitoxose is soluble in water (H₂O at 330 mg/mL) and can also be dissolved in alcohols like ethanol. For experimental use, it is best to dissolve the sample in the mobile phase to be used for analysis, if applicable.

Q3: What are the primary safety concerns when working with Digitoxose?

A: While Digitoxose itself is a sugar, it is a key component of highly toxic cardiac glycosides like digitoxin. When handling Digitoxose, it is prudent to follow safety protocols for toxic compounds. This includes working in a well-ventilated area or under an extractor hood, avoiding dust formation, and using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Q4: How stable are solutions of Digitoxose?

A: Aqueous solutions of 2-deoxy sugars like Digitoxose are susceptible to degradation, particularly under acidic conditions. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, refrigerate the solution at 2-8°C and use it within 24 hours. For longer-term storage, aliquoting and freezing at -20°C or below is advisable, though stability under these conditions should be validated for your specific application.

Q5: Can I autoclave solutions containing Digitoxose?

A: Autoclaving is not recommended. The high temperatures and pressures will likely cause significant degradation of the sugar. Sterile filtration is the preferred method for sterilizing Digitoxose solutions.

Troubleshooting Guides

General Experimental Issues

A common challenge in working with Digitoxose is its potential for degradation and the complexities of reactions involving 2-deoxy sugars.

Issue Potential Cause Recommended Solution
Low or No Recovery of Digitoxose After Hydrolysis Incomplete hydrolysis of the parent glycoside.Optimize hydrolysis conditions (acid concentration, temperature, time). For example, significant hydrolysis of digoxin (B3395198) occurs at pH 1-2 at 37°C within 30-90 minutes.[2]
Degradation of Digitoxose during hydrolysis.Use the mildest effective acidic conditions. Neutralize the reaction mixture immediately after the desired hydrolysis time.
Unexpected Peaks in HPLC or TLC Analysis Degradation of Digitoxose.Prepare samples fresh and analyze them promptly. Ensure the mobile phase is not overly acidic or basic.
Contamination of the sample or solvent.Use high-purity solvents and clean all glassware thoroughly. Run a blank to check for solvent impurities.
Poor Stereoselectivity in Glycosylation Reactions Lack of a directing group at the C-2 position.The absence of a C-2 hydroxyl group makes stereocontrol challenging. Reaction conditions (solvent, temperature, promoter) must be carefully optimized.[3][4]
Instability of the activated sugar donor.Generate the activated glycosyl donor in situ if possible and use it immediately. Low temperatures can help improve stability.[4]
Stability of Digitoxose under Stress Conditions

While specific degradation kinetics for free Digitoxose are not widely published, data from the hydrolysis of related cardiac glycosides and general knowledge of 2-deoxy sugar stability provide valuable insights. 2-deoxy sugars are particularly susceptible to acid-catalyzed degradation.

Condition Observed Effect on Glycosidic Linkage Inference for Free Digitoxose Stability
Low pH (1-2) Rapid hydrolysis of the glycosidic bond in digitoxin/digoxin at 37°C (>70% in 30 min).[2][5]Highly unstable. Strong acid will likely cause rapid degradation of the free sugar through dehydration and other reactions.
Mildly Acidic pH (3-5) Minimal hydrolysis of the glycosidic bond in digoxin at pH 3 at 37°C over 90 minutes.[2]Moderately stable for short periods. However, prolonged exposure, especially at elevated temperatures, will lead to degradation.
Neutral pH (6-8) Glycosidic bonds are generally stable.Relatively stable, especially at refrigerated temperatures (2-8°C). This is the recommended pH range for short-term storage of solutions.
Elevated Temperature (>37°C) Increased rate of acid-catalyzed hydrolysis.[2]Degradation is accelerated at higher temperatures. Avoid unnecessary heating of Digitoxose solutions.
Light Exposure No specific data available, but as a general precaution for organic molecules:Store in amber vials or in the dark to prevent potential photodegradation.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Digitoxin to Yield Digitoxose

This protocol is a representative method for cleaving the sugar moieties from a cardiac glycoside.

Materials:

  • Digitoxin

  • Hydrochloric acid (HCl), various concentrations for optimization (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution for neutralization

  • Dichloromethane or Chloroform for extraction

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • TLC developing solvent (e.g., Chloroform:Ethyl Acetate:Glacial Acetic Acid, 25:25:1 v/v)[2]

  • Visualizing agent for TLC (e.g., p-anisaldehyde spray)

Methodology:

  • Dissolution: Dissolve a known amount of Digitoxin in a suitable solvent, such as ethanol.

  • Acidification: Add the HCl solution to achieve the desired final pH (e.g., pH 1-2 for rapid hydrolysis).

  • Incubation: Incubate the reaction mixture in a controlled temperature water bath (e.g., 37°C). Monitor the reaction over time by taking aliquots at various intervals (e.g., 15, 30, 60, 90 minutes).

  • Neutralization: Immediately neutralize the aliquots with NaOH or NaHCO₃ solution to stop the reaction.

  • Extraction: Extract the neutralized solution with an organic solvent like dichloromethane. The aglycone (digitoxigenin) will partition into the organic layer, while the more polar sugars, including Digitoxose, will remain in the aqueous layer.

  • Analysis by TLC:

    • Spot the aqueous layer onto a silica (B1680970) gel TLC plate alongside a Digitoxose standard (if available).

    • Develop the plate in the chosen solvent system.

    • Dry the plate and spray with the visualizing agent.

    • Heat the plate gently to develop the spots.

    • Compare the Rf value of the product in the hydrolysate to the standard to confirm the presence of Digitoxose.

Visualizations

Logical Workflow for Troubleshooting Glycosylation Reactions

This diagram outlines a decision-making process for troubleshooting a common synthetic challenge involving Digitoxose: a low-yield glycosylation reaction.

troubleshooting_workflow start Low Yield in Glycosylation Reaction analyze_side_products Analyze reaction mixture for side products (e.g., by TLC/LC-MS) start->analyze_side_products check_reagents Are starting materials (donor, acceptor, promoter) pure and dry? check_conditions Were reaction conditions (temperature, time, atmosphere) correct? check_reagents->check_conditions Yes repurify Repurify/dry starting materials check_reagents->repurify No check_activation Did the glycosyl donor activate properly? check_conditions->check_activation Yes optimize_conditions Optimize reaction conditions (e.g., lower temp, change solvent) check_conditions->optimize_conditions No change_promoter Try a different promoter or activation method check_activation->change_promoter No success Improved Yield check_activation->success Yes repurify->start optimize_conditions->start change_promoter->start degradation Donor/Acceptor Degradation analyze_side_products->degradation Side products indicate instability no_reaction No Reaction analyze_side_products->no_reaction Mainly unreacted starting material degradation->optimize_conditions no_reaction->check_reagents

Caption: Decision tree for troubleshooting low-yield glycosylation reactions with Digitoxose.

Biosynthetic Pathway Overview

This diagram provides a simplified overview of the enzymatic steps involved in the biosynthesis of TDP-L-digitoxose, the activated form used in nature.

biosynthesis_pathway cluster_0 TDP-Digitoxose Biosynthesis g1p Glucose-1-Phosphate tdp_glc TDP-Glucose g1p->tdp_glc TDP-glucose synthase tdp_keto TDP-4-keto-6-deoxy-D-glucose tdp_glc->tdp_keto Dehydratase tdp_epi TDP-4-keto-L-rhamnose tdp_keto->tdp_epi 3,5-Epimerase tdp_digi TDP-L-digitoxose tdp_epi->tdp_digi Reductase gt Glycosyltransferase (GT) tdp_digi->gt glycoside Digitoxose-containing Natural Product gt->glycoside aglycone Aglycone (e.g., Steroid) aglycone->gt

Caption: Simplified biosynthetic pathway for TDP-L-digitoxose and its incorporation into natural products.

References

Identifying and removing impurities from Digitalose samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and removal of impurities from Digitalose samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a deoxysugar, specifically a methyl ether of D-fucose.[1] It is a component of various cardiac glycosides, such as thevetin (B85951) and emicymarin, which are naturally found in plants of the Digitalis genus (foxglove).[1][2] this compound is typically obtained through the hydrolysis of these glycosides.[1]

Q2: What are the common impurities in a crude this compound sample after hydrolysis?

Impurities in a this compound sample after acid hydrolysis of cardiac glycosides can include:

  • Aglycones: The non-sugar part of the cardiac glycoside that is cleaved off during hydrolysis.[3]

  • Other sugars: The cardiac glycoside may contain other sugar moieties that are also released during hydrolysis.

  • Unreacted glycosides: Incomplete hydrolysis can leave residual cardiac glycosides in the sample.

  • Degradation products: Harsh hydrolysis conditions can lead to the degradation of sugars, forming byproducts like furfural (B47365) and hydroxymethylfurfural (HMF).

  • Reagents from hydrolysis: Acids and neutralizing agents used during the hydrolysis process can remain as impurities.

Q3: What analytical techniques are used to assess the purity of this compound?

The most common method for analyzing the purity of sugars like this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector.[4][5] This is because sugars lack a UV chromophore, making them invisible to standard UV detectors.[6] Other techniques include:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative analysis and monitoring the progress of purification.[7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[11][12][13][14][15]

  • Mass Spectrometry (MS): Used for the identification of impurities by determining their molecular weight.[12]

Q4: What is the general workflow for purifying this compound?

The general workflow for obtaining pure this compound from its glycosidic source involves hydrolysis followed by a series of purification steps.

This compound Purification Workflow Start Crude Cardiac Glycoside Extract Hydrolysis Acid Hydrolysis Start->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Crude_Hydrolysate Crude this compound (with impurities) Neutralization->Crude_Hydrolysate Purification Purification (e.g., Column Chromatography) Crude_Hydrolysate->Purification Analysis Purity Analysis (HPLC-RI, TLC) Purification->Analysis Analysis->Purification Further Purification Needed Pure_this compound Pure this compound Analysis->Pure_this compound Meets Purity Specs

A general workflow for the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Issues
Problem Potential Cause Suggested Solution
Peak Tailing Secondary Interactions: Interactions between the sugar's hydroxyl groups and active sites (silanols) on the silica-based column.[16]- Use a column specifically designed for sugar analysis with end-capping to reduce silanol (B1196071) activity.- Adjust the mobile phase pH to suppress the ionization of silanols.- Add a competing base to the mobile phase.[13]
Column Overload: Injecting too much sample onto the column.[16]- Reduce the concentration of the injected sample.[16]- Inject a smaller volume.[16]
Extra-column Volume: Dead volume in the tubing, injector, or detector cell.[6]- Use shorter, narrower internal diameter tubing.- Ensure all fittings are properly connected to minimize dead volume.
Noisy Baseline Contaminated Mobile Phase: Impurities in the solvents used for the mobile phase.- Use high-purity, HPLC-grade solvents.- Degas the mobile phase thoroughly before use.
Detector Issues: Air bubbles in the flow cell or temperature fluctuations.- Purge the detector to remove air bubbles.- Ensure the detector and column oven are at a stable temperature.
Ghost Peaks Sample Carryover: Residual sample from a previous injection.- Implement a thorough needle wash program in the autosampler.- Inject a blank solvent run to clean the system.
Contaminated Mobile Phase or System: Impurities being eluted as peaks.[13]- Prepare fresh mobile phase.- Flush the entire HPLC system with a strong solvent.
Purification Issues
Problem Potential Cause Suggested Solution
Low Yield After Purification Incomplete Elution: The this compound is not completely washed off the chromatography column.[16]- Increase the polarity of the elution solvent or use a gradient elution.- Increase the volume of the elution solvent.[16]
Degradation of this compound: The sugar may be degrading during the purification process.- Work at lower temperatures if possible.- Avoid strongly acidic or basic conditions during purification.
Co-elution with Impurities: The fractions collected contain impurities along with this compound, leading to discarding of mixed fractions and thus lower yield of pure product.- Optimize the chromatography method for better separation (e.g., change the solvent system, use a different stationary phase).
Poor Separation of Impurities Inappropriate Stationary Phase: The chosen column packing is not suitable for separating this compound from its impurities.- For column chromatography, silica (B1680970) gel is commonly used for sugar purification.[7] Consider using a different type of silica or a different stationary phase like C18 for reverse-phase chromatography if impurities are less polar.[7]
Incorrect Mobile Phase: The solvent system does not provide adequate resolution.- Experiment with different solvent systems of varying polarities. For silica gel chromatography of sugars, mixtures of a polar solvent (like ethanol (B145695) or acetonitrile) and a less polar solvent (like ethyl acetate (B1210297) or dichloromethane) are often used.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Cardiac Glycosides to Obtain Crude this compound

Objective: To cleave the glycosidic bond and release this compound from a cardiac glycoside.

Materials:

  • Crude cardiac glycoside extract

  • 2N Sulfuric Acid (H₂SO₄)

  • Barium Carbonate (BaCO₃) or Sodium Hydroxide (NaOH) for neutralization

  • Methanol (B129727)

  • Round bottom flask with reflux condenser

  • Heating mantle

  • pH paper or pH meter

  • Filter paper and funnel

Procedure:

  • Dissolve the crude cardiac glycoside extract in a minimal amount of methanol in a round bottom flask.

  • Add an equal volume of 2N H₂SO₄ to the flask.

  • Reflux the mixture for 1-2 hours. The exact time may need to be optimized depending on the specific glycoside.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC. The disappearance of the starting glycoside spot and the appearance of new, more polar spots (sugars and aglycone) indicate the reaction is proceeding.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding BaCO₃ powder until the pH is approximately 7. A precipitate of Barium Sulfate (BaSO₄) will form. Alternatively, a solution of NaOH can be used for neutralization.

  • Filter the mixture to remove the precipitate.

  • The filtrate contains the crude hydrolysate, which includes this compound, the aglycone, and other potential impurities. This solution can be concentrated under reduced pressure before proceeding to purification.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

Objective: To separate this compound from the impurities in the crude hydrolysate.

Materials:

  • Crude hydrolysate from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Chromatography column

  • Solvent system (e.g., a mixture of Ethyl Acetate and Methanol, or Chloroform and Methanol)

  • Collection tubes

  • TLC plates and developing chamber

  • Visualizing agent for TLC (e.g., p-anisaldehyde solution or ceric ammonium (B1175870) molybdate)

Procedure:

  • Prepare the column: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Load the sample: Concentrate the crude hydrolysate to a small volume and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

  • Elute the column: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating sugars. For example, start with 100% Ethyl Acetate and gradually increase the percentage of Methanol.

  • Collect fractions: Collect the eluent in small fractions using collection tubes.

  • Monitor the fractions: Analyze the collected fractions by TLC to identify which fractions contain this compound. Spot a small amount from each fraction onto a TLC plate, develop the plate in a suitable solvent system, and visualize the spots. The Rf value of this compound should be compared to a standard if available.

  • Combine and concentrate: Combine the fractions that contain pure this compound and concentrate them under reduced pressure to obtain the purified sugar.

Protocol 3: Purity Analysis of this compound by HPLC-RI

Objective: To quantitatively determine the purity of the this compound sample.

Materials:

  • Purified this compound sample

  • HPLC system with a Refractive Index (RI) detector

  • A suitable HPLC column for sugar analysis (e.g., an amino-propyl or a ligand-exchange column)

  • Mobile phase (e.g., a mixture of Acetonitrile and water)

  • High-purity water and Acetonitrile (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare the mobile phase: Prepare the mobile phase, for example, a mixture of 75% Acetonitrile and 25% water. Degas the mobile phase thoroughly.

  • Prepare the sample: Accurately weigh a small amount of the purified this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the HPLC system: Equilibrate the column with the mobile phase until a stable baseline is achieved on the RI detector. Set the flow rate (e.g., 1.0 mL/min) and the column temperature.

  • Inject the sample: Inject a known volume of the prepared sample solution (e.g., 10-20 µL) into the HPLC system.

  • Analyze the chromatogram: Record the chromatogram. The purity of the this compound can be calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Typical HPLC-RI Method Parameters for Deoxysugar Analysis

ParameterValue
Column Amino-propyl bonded silica (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector Refractive Index (RI)
Injection Volume 10-20 µL

Table 2: Example of Purity and Yield Data for a Deoxysugar Purification

Purification Stage Purity (by HPLC-RI) Yield (%)
Crude Hydrolysate ~40%100% (by definition)
After Column Chromatography (1st pass) ~90%~60%
After Recrystallization/2nd Column >98%~45%
(Note: This is example data for a typical deoxysugar and may vary for this compound.)

Visualizations

Troubleshooting Logic for HPLC Peak Tailing

HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed CheckOverload Is the sample concentration high? Start->CheckOverload CheckColumn Is the column old or inappropriate? CheckOverload->CheckColumn No Solution1 Dilute the sample or inject a smaller volume CheckOverload->Solution1 Yes CheckMobilePhase Is the mobile phase pH appropriate? CheckColumn->CheckMobilePhase No Solution2 Replace the column or use a dedicated sugar column CheckColumn->Solution2 Yes CheckSystem Check for extra-column volume CheckMobilePhase->CheckSystem Yes Solution3 Adjust mobile phase pH or add a modifier CheckMobilePhase->Solution3 No Solution4 Use shorter/narrower tubing and check connections CheckSystem->Solution4

A decision tree for troubleshooting HPLC peak tailing.
Signaling Pathway of Impurity Generation During Hydrolysis

Impurity Generation Pathway CardiacGlycoside Cardiac Glycoside (this compound-Aglycone) AcidHydrolysis Acid Hydrolysis (H+, Heat) CardiacGlycoside->AcidHydrolysis Unreacted Unreacted Glycoside CardiacGlycoside->Unreacted Incomplete Reaction This compound This compound (Desired Product) AcidHydrolysis->this compound Aglycone Aglycone Impurity AcidHydrolysis->Aglycone DegradationProducts Degradation Products (e.g., Furfural) AcidHydrolysis->DegradationProducts Harsh Conditions

Potential pathways for impurity generation during hydrolysis.

References

Technical Support Center: Enhancing Chromatographic Resolution of Digitalose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Digitalose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the resolution of this compound?

The most significant factor influencing resolution in chromatography is selectivity.[1] Selectivity refers to the ability of the chromatographic system to differentiate between the analyte (this compound) and other components in the sample.[1] Optimizing the mobile phase composition and selecting the appropriate stationary phase are the primary ways to adjust selectivity.[1][2]

Q2: Which stationary phase is recommended for this compound analysis?

For the separation of Digitalis glycosides like this compound, reversed-phase columns, particularly C18 columns, are frequently used.[3] These columns are effective at retaining non-polar to moderately polar compounds.[3] High-efficiency columns with smaller particle sizes (e.g., 3 µm or 5 µm) can provide superior resolution, which is especially beneficial for separating structurally similar glycosides.[3][4]

Q3: How does the mobile phase composition affect the resolution of this compound?

The mobile phase composition is a critical factor in achieving optimal separation.[5][6][7] By adjusting the solvent ratio, pH, and including additives, you can significantly alter the retention and selectivity of this compound.[5][6] For reversed-phase HPLC of Digitalis glycosides, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed.[3][8] The use of buffers is also important to maintain a stable pH, which can influence the ionization state and retention of the analyte.[6]

Q4: What is gradient elution, and can it improve the separation of this compound?

Gradient elution is a technique where the composition of the mobile phase is changed during the analytical run.[6][9] This is particularly useful for complex samples containing compounds with a wide range of polarities.[2] By gradually increasing the organic solvent concentration, gradient elution can improve peak shape, reduce analysis time, and enhance the resolution of closely eluting compounds like this compound and its related substances.[6][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during the chromatographic analysis of this compound.

Problem 1: Poor Resolution or Overlapping Peaks

Symptoms:

  • Peaks for this compound and other components are not baseline separated.

  • Difficulty in accurately quantifying this compound due to peak overlap.

Possible Causes and Solutions:

Possible Cause Solution Citation
Suboptimal Mobile Phase Composition Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A slight modification can significantly impact selectivity. Consider using a different organic solvent altogether (e.g., switching from acetonitrile to methanol) as this can alter elution patterns.[4][5][9]
Inappropriate Stationary Phase If using a C18 column, consider trying a different type of reversed-phase column, such as a Phenyl or Cyano column, which can offer different selectivity through alternative interaction mechanisms like pi-pi interactions.[10][11]
Incorrect Column Temperature Modulating the column temperature can affect the distribution of the analyte between the stationary and mobile phases. Increasing the temperature can sometimes improve peak shape and separation.[9]
Column Efficiency is Too Low Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve efficiency.[4][9]
Problem 2: Peak Tailing

Symptoms:

  • The peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible Cause Solution Citation
Secondary Interactions with Silica Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Ensure the mobile phase pH is appropriate to suppress silanol activity (typically between pH 3 and 7 for reversed-phase columns). Using a highly end-capped column can also minimize this effect.[11]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.[12]
Column Contamination The column may be contaminated with strongly retained substances from previous injections. Flush the column with a strong solvent to remove contaminants.[13]
Dead Volume in the System Poorly fitted connections can create dead volume, leading to peak broadening and tailing. Ensure all fittings are properly tightened.[14]
Problem 3: Shifting Retention Times

Symptoms:

  • The retention time for this compound is not consistent between runs.

Possible Causes and Solutions:

Possible Cause Solution Citation
Inconsistent Mobile Phase Preparation The composition of the mobile phase is a likely source of variation. Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components.[15]
Fluctuations in Column Temperature If a column heater is not used, changes in the ambient laboratory temperature can affect retention times. Use a column oven to maintain a constant temperature.[16]
Pump Malfunction Issues with the HPLC pump, such as air bubbles or faulty check valves, can lead to an unstable flow rate and shifting retention times. Degas the mobile phase and prime the pump.[12][13]
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is flushed with the mobile phase for a sufficient amount of time until a stable baseline is achieved.[15]

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a general guideline for the analysis of this compound using reversed-phase HPLC. Optimization will likely be required for your specific application.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Ammonium acetate (B1210297) (for pH adjustment/buffer)

2. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution. Further dilute to a working concentration.

  • Sample Solution: The sample preparation will depend on the matrix. For plant extracts, an extraction with ethanol-chloroform followed by a clean-up step using solid-phase extraction (SPE) may be necessary.[17]

4. Analysis:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is observed.

  • Inject the standard and sample solutions.

  • Record the chromatograms and integrate the peak areas for quantification.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Outcome start Poor Resolution mobile_phase Optimize Mobile Phase (Solvent Ratio, pH) start->mobile_phase Primary Action stationary_phase Change Stationary Phase (e.g., Phenyl, Cyano) mobile_phase->stationary_phase If Unsuccessful end Resolution Enhanced mobile_phase->end Successful efficiency Increase Column Efficiency (Smaller Particles, Longer Column) stationary_phase->efficiency If Still Unsuccessful stationary_phase->end Successful temperature Adjust Column Temperature efficiency->temperature Fine-Tuning efficiency->end Successful temperature->end Successful

Caption: Troubleshooting workflow for poor chromatographic resolution.

Parameter_Relationships Resolution Resolution Selectivity Selectivity Resolution->Selectivity Efficiency Efficiency Resolution->Efficiency Retention Retention Resolution->Retention MobilePhase Mobile Phase (Composition, pH) MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase (Chemistry, Particle Size) StationaryPhase->Selectivity StationaryPhase->Efficiency StationaryPhase->Retention ColumnParams Column Parameters (Length, Temperature) ColumnParams->Efficiency ColumnParams->Retention

Caption: Key parameters influencing chromatographic resolution.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Digitalose and Other Deoxy Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Digitalose, a key component of cardiac glycosides, with other notable deoxy sugars: D-Digitoxose, L-Rhamnose, and 2-deoxy-D-glucose. This analysis is supported by experimental data from various studies, with a focus on cytotoxicity, anti-inflammatory effects, and inhibition of glycosylation. Detailed experimental protocols for key bioactivity assays are also provided to facilitate reproducible research.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic activities of the compared deoxy sugars and their derivatives. It is important to note that the data are compiled from different studies using various cell lines and experimental conditions, which may affect direct comparability.

Deoxy Sugar/DerivativeCell LineBioactivityIC50 ValueCitation
Digitoxin (B75463) (contains this compound)HeLa (Cervical Cancer)Cytotoxicity2.34 µM[1]
Digitoxin (contains this compound)NCI-H460 (Lung Cancer)Cytotoxicity49-357 nM[1]
Digitoxin (contains this compound)SKOV-3 (Ovarian Cancer)Cytotoxicity4.0 x 10⁻⁷ M[2]
Rhamnospicamycin (L-Rhamnose analogue)Human Myeloma CellsCytotoxicity120 nM[3]
L-Rhamnose-CytotoxicityNot cytotoxic at 30 µM[4]
2-deoxy-D-glucose (2-DG)Nalm-6 (Leukemia)Cytotoxicity0.22 mM (at 48h)[5]
2-deoxy-D-glucose (2-DG)CEM-C7-14 (Leukemia)Cytotoxicity2.70 mM (at 48h)[5]
2-deoxy-D-glucose (2-DG)P388/IDA (Leukemia)Cytotoxicity392.6 ± 41.1 µM[6]

Comparative Bioactivity Profile

This compound , as a constituent of cardiac glycosides like digitoxin, primarily exerts its biological effect through the inhibition of the plasma membrane Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular calcium concentration, which is the basis for its cardiotonic effects used in treating heart failure.[7][8] Beyond its cardiac effects, digitoxin also exhibits potent cytotoxic activity against a range of cancer cell lines, as indicated by the low nanomolar to micromolar IC50 values in the table above.[1][8][9] The anti-inflammatory properties of cardiac glycosides are also an area of active research.[10][11]

D-Digitoxose is another deoxy sugar found in the structure of cardiac glycosides, including digitoxin. Its presence is crucial for the biological activity of these compounds.[12] Research has shown that D-Digitoxose can inhibit glucose-stimulated insulin (B600854) release, suggesting a role in metabolic regulation.[13] While specific cytotoxicity data for D-Digitoxose alone is limited, its contribution to the high potency of cardiac glycosides is well-established.

L-Rhamnose is a naturally occurring deoxy sugar found in many plants and bacteria. Unlike this compound and D-Digitoxose in the context of cardiac glycosides, L-Rhamnose itself does not typically exhibit significant cytotoxicity.[4] Instead, its bioactivities are more diverse, including prebiotic, antimicrobial, and anti-inflammatory effects. However, when incorporated into more complex molecules, such as the spicamycin analogue rhamnospicamycin, it can contribute to potent cytotoxic effects.[3]

2-deoxy-D-glucose (2-DG) is a glucose analog that acts as a competitive inhibitor of glycolysis.[14] By preventing the metabolic breakdown of glucose, 2-DG effectively starves cancer cells of energy, leading to cytotoxicity.[15] This mechanism is particularly effective in cancer cells, which often exhibit high rates of glycolysis. In addition to its effects on metabolism, 2-DG can also interfere with N-linked glycosylation, a crucial process for protein folding and function, further contributing to its anti-cancer and antiviral activities.[5]

Signaling Pathway: Cardiac Glycoside-Induced Na+/K+-ATPase Signaling

Cardiac glycosides, containing this compound, do not just act as simple pump inhibitors. They also activate a complex signaling cascade by binding to the Na+/K+-ATPase, which can then function as a signal transducer. This signaling is implicated in both the therapeutic and toxic effects of these compounds.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CG Cardiac Glycoside (e.g., Digitoxin) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Binds & Inhibits Src Src NaK_ATPase->Src Activates EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivates ROS ROS Src->ROS Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Cell Growth, Proliferation) ERK->Gene_Expression NFkB NF-κB ROS->NFkB NFkB->Gene_Expression

Caption: Cardiac glycoside binding to Na+/K+-ATPase triggers downstream signaling pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the deoxy sugars on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase.[14][16] The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the deoxy sugar or derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase, the primary target of cardiac glycosides.

Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain (B1677812). The difference between the two represents the Na+/K+-ATPase activity.[12][18]

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction containing Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney).

  • Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

  • Assay:

    • Total ATPase activity: Add the enzyme preparation to the reaction mixture and incubate at 37°C.

    • Ouabain-insensitive ATPase activity: In a parallel set of tubes, pre-incubate the enzyme preparation with ouabain before adding the reaction mixture.

  • Stop Reaction: Stop the reaction by adding a solution that also initiates color development for Pi measurement (e.g., a solution of ascorbic acid and ammonium (B1175870) molybdate).

  • Phosphate Measurement: Measure the absorbance of the resulting color complex at a specific wavelength (e.g., 660 nm).[12]

  • Calculation: Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

Anti-Inflammatory Activity Assay (Cytokine Measurement)

This assay evaluates the potential of the deoxy sugars to modulate the inflammatory response.

Principle: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are measured in the supernatant of cells that have been stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.[19]

Procedure:

  • Cell Culture: Culture immune cells (e.g., macrophages like RAW 264.7) in a 24-well plate.

  • Treatment: Pre-treat the cells with different concentrations of the deoxy sugar for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

N-Glycosylation Inhibition Assay

This assay assesses the ability of a compound to interfere with the process of N-linked glycosylation.

Principle: This can be evaluated by monitoring the incorporation of radiolabeled mannose into glycoproteins or by observing changes in the molecular weight of specific glycoproteins using Western blotting. Tunicamycin (B1663573) is a commonly used positive control for N-glycosylation inhibition.[20]

Procedure (using Western Blot):

  • Cell Treatment: Treat cells with the test compound for a specified period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against a known glycoprotein (B1211001).

  • Detection: A shift in the molecular weight of the glycoprotein (a "smear" to a sharper, lower molecular weight band) indicates inhibition of N-glycosylation.

Conclusion

This compound, primarily through its role in cardiac glycosides, demonstrates significant bioactivity, including potent cytotoxicity against cancer cells and modulation of the Na+/K+-ATPase signaling pathway. In comparison, D-Digitoxose shares a similar role within cardiac glycosides. L-Rhamnose, while not cytotoxic on its own, can be a component of highly active molecules. 2-deoxy-D-glucose stands out with its distinct mechanism of action as a glycolysis inhibitor, making it a valuable tool in cancer research. The provided experimental protocols offer a foundation for further investigation and direct comparison of these and other deoxy sugars in various biological assays. Future research should aim for direct comparative studies under standardized conditions to more definitively elucidate the structure-activity relationships and therapeutic potential of this important class of carbohydrates.

References

A Comparative Guide to the Quantification of Cardiac Glycoside Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of sugar moieties derived from cardiac glycosides, such as digitalose. The accurate measurement of these components is critical in the fields of pharmacognosy, drug manufacturing, and toxicology, as the sugar portion of a cardiac glycoside molecule significantly influences its absorption, potency, and duration of action. We will compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), a standard in quantitative analysis, with High-Performance Thin-Layer Chromatography coupled with densitometry (HPTLC-Densitometry), a versatile and cost-effective alternative.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of HPLC-UV and HPTLC-Densitometry for the analysis of cardiac glycosides or their constituent sugars. The data is compiled from validated methods reported in scientific literature.

Performance ParameterHPLC-UVHPTLC-Densitometry
Principle Chromatographic separation in a packed column with UV detection.Chromatographic separation on a thin layer plate with quantification by scanning densitometry.
Specificity High; determined by retention time and UV spectrum.Moderate to High; determined by Rf value, spot color after derivatization, and in-situ spectra.
Linearity Range 0.05–12.5 µg/mL (for Digoxin)[1][2]Typically in the ng/band range (e.g., 100-1000 ng/band)
Limit of Detection (LOD) 0.010 µg/mL (for Digoxin)[1]~10-50 ng/band (Analyte dependent)
Limit of Quantification (LOQ) 0.030 µg/mL (for Digoxin)[1]~50-150 ng/band (Analyte dependent)
Precision (%RSD) < 6.3%[1][2]Typically ≤10%[3]
Sample Throughput Sequential (one sample at a time)High (multiple samples analyzed in parallel on a single plate)
Solvent Consumption HighLow
Cost (Instrument) HighModerate
Cost (Per Sample) ModerateLow

Experimental Protocols

Detailed methodologies are provided for both HPLC-UV and HPTLC-Densitometry. The HPLC protocol is based on a validated method for digoxin (B3395198), a this compound-containing glycoside, while the HPTLC protocol is a representative method for carbohydrate analysis, applicable after hydrolysis of the glycoside.

Method 1: HPLC-UV Quantification of Cardiac Glycosides

This protocol is adapted from a validated method for determining digoxin residues.[1][2]

1. Objective: To quantify the concentration of a cardiac glycoside (e.g., Digoxin) in a sample using reverse-phase HPLC with UV detection.

2. Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Symmetry C18 column (150 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Digoxin reference standard

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (28:72, v/v)

  • Flow Rate: 1.1 mL/min

  • Column Temperature: 20°C

  • Injection Volume: 100 µL

  • Detection Wavelength: 220 nm

  • Run Time: Sufficient to allow for elution of the analyte and any interfering peaks (typically 10-15 minutes).

4. Procedure:

  • Standard Preparation: Prepare a stock solution of Digoxin reference standard in the mobile phase. Perform serial dilutions to create a set of calibration standards covering the linear range (e.g., 0.05 to 12.5 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase. If analyzing plant material, an extraction (e.g., with methanol (B129727)/water) followed by filtration through a 0.45 µm syringe filter is required.[4]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in ascending order of concentration.

    • Inject the prepared samples.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method 2: HPTLC-Densitometry for Sugar Quantification (Post-Hydrolysis)

This protocol is based on validated methods for separating and quantifying carbohydrates.[3] To analyze this compound, the parent glycoside must first be hydrolyzed to cleave the sugar moiety.

1. Objective: To separate and quantify sugars released from cardiac glycosides via acid hydrolysis.

2. Materials & Equipment:

  • HPTLC system (applicator, developing chamber, plate heater, densitometric scanner)

  • Silica (B1680970) gel 60 F254 HPTLC plates

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN) and water

  • 4-aminobenzoic acid (for derivatization)

  • This compound or suitable sugar reference standard

  • Heat block or water bath

3. Procedure:

  • Sample Hydrolysis (Sugar Release):

    • Dissolve the glycoside-containing sample in a suitable solvent (e.g., 50% methanol).

    • Add an equal volume of 2M HCl.

    • Heat the mixture at 80°C for 2 hours to hydrolyze the glycosidic bonds.

    • Cool the solution and neutralize with a suitable base (e.g., NaOH).

    • Use this hydrolyzed solution for HPTLC analysis.

  • Standard Preparation: Prepare a stock solution of the sugar reference standard (e.g., glucose, as a proxy if this compound is unavailable) in water. Create a series of working standards.

  • Chromatography:

    • Plate Preparation: Pre-wash the silica gel plate with methanol and activate it by heating at 110°C for 15 minutes.

    • Application: Using an automated applicator, apply bands (e.g., 5 µL) of the hydrolyzed samples and standard solutions to the plate.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase (Acetonitrile:Water, 80:20 v/v) until the solvent front migrates approximately 80 mm.[3]

    • Drying: Dry the plate in a stream of warm air.

  • Derivatization and Detection:

    • Reagent: Prepare a derivatization reagent of 4-aminobenzoic acid in a mixture of acetic acid, HCl, and acetone.

    • Application: Dip the dried plate into the reagent for 1 second.

    • Heating: Heat the plate at 110°C for 10 minutes to allow for color development (sugars typically appear as brown spots).

    • Densitometry: Scan the plate using a densitometer in absorbance mode at a suitable wavelength (e.g., 400 nm).

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their applied amounts.

    • Calculate the amount of sugar in the samples from the calibration curve.

Mandatory Visualizations

The diagrams below illustrate the general workflow for quantifying cardiac glycoside components and the foundational structure of these molecules.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_hptlc HPTLC-Densitometry Analysis raw Raw Material (e.g., Digitalis Leaf) extract Extraction (Methanol/Water) raw->extract cleanup Filtration / SPE extract->cleanup hydrolysis Acid Hydrolysis (Optional, for sugar analysis) hptlc_app Band Application hydrolysis->hptlc_app For Sugar Moiety cleanup->hydrolysis For HPTLC hplc_inj HPLC Injection cleanup->hplc_inj For Intact Glycoside hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection (220 nm) hplc_sep->hplc_det hplc_quant Quantification (vs. Standards) hplc_det->hplc_quant hptlc_dev Plate Development hptlc_app->hptlc_dev hptlc_deriv Derivatization hptlc_dev->hptlc_deriv hptlc_scan Densitometric Scan hptlc_deriv->hptlc_scan hptlc_quant Quantification (vs. Standards) hptlc_scan->hptlc_quant

Caption: Comparative workflow for HPLC and HPTLC analysis.

G cluster_glycoside Cardiac Glycoside Structure cluster_properties Functional Contribution aglycone Aglycone (Steroid Nucleus) bond Glycosidic Bond (-O-) aglycone->bond prop_aglycone Pharmacodynamic Activity (Na+/K+ ATPase Inhibition) aglycone->prop_aglycone sugar Sugar Moiety (e.g., this compound) prop_sugar Pharmacokinetic Properties (Solubility, Potency, Half-life) sugar->prop_sugar bond->sugar

Caption: Functional components of a cardiac glycoside molecule.

References

Comparative study of different Digitalose synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Digitalose, a rare 6-deoxy-3-O-methylhexose, is a crucial component of various cardiac glycosides with significant therapeutic applications. Its synthesis, however, presents notable challenges in carbohydrate chemistry. This guide provides a comparative overview of the primary synthetic strategies for obtaining D-Digitalose: chemical synthesis and biosynthetic/chemoenzymatic routes. We will delve into the methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of this compound Synthesis Routes

FeatureChemical SynthesisBiosynthetic/Chemoenzymatic Synthesis
Starting Materials Common monosaccharides (e.g., D-Glucose, D-Galactose) or their derivativesGlucose-1-phosphate, Thymidine
Key Reagents/Catalysts Protecting group reagents, oxidizing/reducing agents, methylating agents, stereoselective catalystsA cascade of specific enzymes (e.g., kinases, dehydratases, epimerases, reductases, methyltransferases)
Overall Yield Typically lower, ranging from <20% to ~57%Potentially higher, with yields for analogous TDP-sugars reaching up to 82%
Number of Steps Generally multi-step (often >8 steps) with protection/deprotection sequencesFewer operational steps in a one-pot setup, though enzyme preparation is required
Stereoselectivity Requires careful control through chiral auxiliaries or stereoselective reagentsInherently high due to enzyme specificity
Scalability Can be challenging due to the accumulation of steps and purification requirementsPotentially more scalable for industrial production through fermentation and enzymatic reactors
Key Advantages Well-established principles, access to unnatural analogs through synthetic modificationsHigh stereoselectivity, milder reaction conditions, environmentally benign
Key Disadvantages Use of hazardous reagents, often lengthy, complex purification, lower overall yieldsRequires expertise in molecular biology and enzymology, potential for enzyme instability, substrate/product inhibition

Chemical Synthesis Routes

Chemical synthesis offers the flexibility to produce a wide range of this compound derivatives and analogs. These routes typically involve a series of protection, deoxygenation, methylation, and deprotection steps starting from readily available monosaccharides.

Route 1: Multi-step Synthesis from a Deoxy-hexopyranoside Derivative

A well-documented chemical synthesis of D-Digitalose starts from methyl 4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranoside. This approach involves a sequence of reactions to introduce the 6-deoxy and 3-O-methyl functionalities.

Experimental Protocol:

A representative synthesis is described by Cheung et al. (1977), which achieves an overall yield of 57% for D-digitoxose (the C-3 epimer of this compound) from a similar precursor, highlighting the feasibility of this approach. The key steps for a hypothetical synthesis of D-Digitalose would involve:

  • Preparation of the Starting Material: Methyl 4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranoside is prepared from a suitable starting sugar like D-glucose.

  • Selective Protection: Protection of the C-3 hydroxyl group is crucial for subsequent modifications.

  • 6-Deoxygenation: A common strategy involves the conversion of the primary C-6 hydroxyl group into a good leaving group (e.g., tosylate or iodide) followed by reductive cleavage.

  • 3-O-Methylation: After deprotection of the C-3 hydroxyl, methylation is carried out using a methylating agent such as methyl iodide in the presence of a base (e.g., sodium hydride).

  • Deprotection: Finally, all protecting groups are removed to yield the free D-Digitalose.

Quantitative Data Summary (Route 1):

ParameterValueReference
Starting MaterialMethyl 4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranosideN/A
Number of Steps> 8Estimated
Overall Yield~57% (for D-digitoxose)[1]
StereoselectivityHigh (controlled by the stereochemistry of the starting material and reagents)N/A
Route 2: De Novo Synthesis via Asymmetric Dihydroxylation

De novo synthesis strategies build the sugar backbone from achiral starting materials, offering an elegant way to control stereochemistry. The Sharpless asymmetric dihydroxylation is a powerful tool in this regard. While a direct de novo synthesis of D-Digitalose is not extensively detailed in the literature, the synthesis of related hexoses demonstrates the principle.

Experimental Workflow:

achiral_start Achiral Diene chiral_diol Chiral Diol Intermediate achiral_start->chiral_diol Sharpless Asymmetric Dihydroxylation lactone Protected Lactone chiral_diol->lactone Further Transformations (e.g., oxidation, cyclization) This compound D-Digitalose lactone->this compound Reduction & Deprotection cluster_0 Biosynthesis of TDP-D-Digitoxose TDP_Glc TDP-D-Glucose Keto_Glc TDP-4-keto-6-deoxy-D-glucose TDP_Glc->Keto_Glc TDP-glucose 4,6-dehydratase Keto_Digitoxose TDP-4-keto-2,6-dideoxy-D-glucose Keto_Glc->Keto_Digitoxose 2,3-dehydratase TDP_Digitoxose TDP-D-Digitoxose Keto_Digitoxose->TDP_Digitoxose 3,4-ketoreductase This compound D-Digitalose TDP_Digitoxose->this compound Hydrolysis (e.g., acid or phosphatase)

References

In Vitro Comparison of Cardiac Glycoside Moieties: The Influence of Digitoxose on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro effects of the sugar moiety, with a focus on Digitoxose, on the biological activity of the cardiac glycoside aglycone, digitoxigenin (B1670572). This guide provides a comparative analysis based on published experimental data on Na+/K+-ATPase inhibition and cytotoxicity.

This guide provides an in vitro comparison of digitoxigenin, the aglycone, with its glycosides containing one or more Digitoxose units. The analysis extends to other sugar moieties to provide a broader context on how different sugars influence the pharmacological profile of the parent aglycone. The primary focus is on two key in vitro parameters: inhibition of the Na+/K+-ATPase enzyme and cytotoxic effects on cancer cell lines.

Quantitative Comparison of In Vitro Activity

The following tables summarize the in vitro activity of digitoxigenin and its glycosides. The data highlights how the presence and number of Digitoxose units, as well as the type of sugar, affect the inhibition of Na+/K+-ATPase and the cytotoxicity against various cancer cell lines.

Table 1: In Vitro Inhibition of Na+/K+-ATPase by Digitoxigenin and its Glycosides

CompoundSugar MoietyEnzyme SourceIC50 (nM)Reference
DigitoxigeninNone (Aglycone)Shark Na,K-ATPase176[1]
DigitoxinTris-β-D-digitoxoseShark Na,K-ATPase167[1]
Digoxigenin monodigitoxosideMono-β-D-digitoxoseShark Na,K-ATPase~150[2]
DigoxigeninNone (Aglycone)Shark Na,K-ATPase194[1]
DigoxinTris-β-D-digitoxoseShark Na,K-ATPase147[1]
OuabainL-rhamnoseShark Na,K-ATPase89[1]
OuabageninNone (Aglycone)Shark Na,K-ATPase2282[1]

Table 2: In Vitro Cytotoxicity of Digitoxigenin and its Glycosides in Human Cancer Cell Lines

CompoundSugar MoietyCell Line (Cancer Type)GI50 (nM)Reference
DigitoxinTris-β-D-digitoxoseNCI-H460 (Non-small cell lung)~50-100[3]
Digitoxin monosaccharide (β-D-digitoxose)Mono-β-D-digitoxoseNCI-H460 (Non-small cell lung)~1-10[3]
Digitoxin monosaccharide (α-L-rhamnose)Mono-α-L-rhamnoseNCI-H460 (Non-small cell lung)~1-10[3]
Digitoxin monosaccharide (α-L-amicetose)Mono-α-L-amicetoseNCI-H460 (Non-small cell lung)~1-10[3]
CompoundSugar MoietyCell Line (Cancer Type)IC50Reference
DigitoxinTris-β-D-digitoxoseNCI-H460 (Non-small cell lung)357 nM[3]
Digitoxin monosaccharide (β-D-digitoxose)Mono-β-D-digitoxoseNCI-H460 (Non-small cell lung)74.8 nM[3]
Digitoxin monosaccharide (α-L-rhamnose)Mono-α-L-rhamnoseNCI-H460 (Non-small cell lung)46.7 nM[3]
Digitoxin monosaccharide (α-L-amicetose)Mono-α-L-amicetoseNCI-H460 (Non-small cell lung)55.7 nM[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by cardiac glycosides and a typical experimental workflow for assessing cytotoxicity in vitro.

Signaling_Pathway CG Cardiac Glycoside (e.g., Digitoxin) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (Reduced activity) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Apoptosis Apoptosis (in cancer cells) Ca_in->Apoptosis Ca_release ↑ Ca2+ release SR->Ca_release Contraction ↑ Myocardial Contraction Ca_release->Contraction Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate1 Incubate for 24h (allow attachment) seed_cells->incubate1 add_compound Add varying concentrations of test compounds incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

References

A Head-to-Head Comparison of Digitalose-Containing Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective, data-driven comparison of Digitalose-containing cardiac glycosides, focusing on their performance in preclinical models. Cardiac glycosides, a class of naturally occurring compounds, have a long history in treating cardiac conditions and are now gaining significant attention for their potent anticancer properties.[1] This analysis centers on compounds containing the sugar moiety this compound, specifically Thevetin A, Thevetin B, Cerberin (B1668401), and Odoroside H, providing a comparative overview of their biological activities.

The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[2][3] This inhibition leads to a cascade of downstream signaling events, ultimately inducing apoptosis and halting cell proliferation in cancer cells.[1][2]

Comparative Cytotoxicity

The cytotoxic potency of these glycosides is a key indicator of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%, is a standard metric for cytotoxicity. The data presented below is compiled from various studies. It is crucial to note that direct comparisons are challenging as experimental conditions, such as cell lines and incubation times, can vary significantly between studies.

Table 1: Comparative Cytotoxicity (IC50/GI50) in Human Cancer Cell Lines

Cardiac GlycosideCell LineCancer TypeIC50/GI50 (nM)Incubation Time (h)
Cerberin Various Human Cancer Cell LinesVarious< 90Not Specified
Odoroside A A549Lung Carcinoma183.548
Odoroside A MDA-MB-231Breast Adenocarcinoma183Not Specified
Thevetin A & B Data from direct cytotoxicity assays on specific cancer cell lines are limited in publicly available literature. Thevetin A has been noted to be less arrhythmogenic than other glycosides like neriifolin.[4] Thevetin B's aglycone is identical to digitoxigenin.[5]

Note: Data for Odoroside A is used as a proxy for Odoroside H due to their structural similarity and the limited availability of specific data for Odoroside H.[6][7][8]

Mechanism of Action & Signaling Pathways

The inhibition of the Na+/K+-ATPase pump by this compound-containing cardiac glycosides initiates a series of intracellular events that contribute to their anticancer effects. This disruption of ion homeostasis triggers various downstream signaling cascades.[2] Key pathways affected include the PI3K/AKT/mTOR, STAT-3, and ROS/JNK pathways, which are critical regulators of cell survival, proliferation, apoptosis, and metastasis.[1][9]

Cardiac_Glycoside_Mechanism cluster_membrane Cell Membrane cluster_cyto Cytoplasm pump Na+/K+-ATPase Na_in Na+ pump->Na_in Pump Inhibited Na_out Na+ Na_out->Na_in Increased Intracellular Concentration K_in K+ Na_Ca_ex Na+/Ca2+ Exchanger Ca_in Ca2+ Na_Ca_ex->Ca_in Reduced Ca2+ Efflux Na_in->Na_Ca_ex Reduces Gradient downstream Downstream Signaling (PI3K/AKT, STAT3, ROS/JNK) Ca_in->downstream SR Sarcoplasmic Reticulum Ca2+ Store SR->Ca_in Ca2+ Release apoptosis Apoptosis & Cell Cycle Arrest downstream->apoptosis glycoside This compound-containing Cardiac Glycoside glycoside->pump Inhibition

Caption: General signaling pathway of this compound-containing cardiac glycosides.

Experimental Protocols

Reproducible and standardized methodologies are critical for the evaluation of these compounds. Below are detailed protocols for key experiments used to determine the cytotoxicity and mechanism of action of cardiac glycosides.

Na+/K+-ATPase Inhibition Assay

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4

  • ATP solution (3 mM)

  • Cardiac glycoside solutions at various concentrations

  • Ouabain (as a positive control)

  • Malachite green reagent for Pi detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture with the assay buffer and Na+/K+-ATPase enzyme.

  • Add various concentrations of the test cardiac glycoside to the wells of a 96-well plate. Include a "no inhibitor" control and a control with a saturating concentration of ouabain.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the ATP solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 3.3% SDS).

  • Add the malachite green reagent to each well to detect the released phosphate.

  • Measure the absorbance at 620 nm.

  • Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.

  • Plot the percentage of inhibition against the cardiac glycoside concentration to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete cell culture medium

  • Cardiac glycoside solutions at various concentrations

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cardiac glycoside in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Experimental_Workflow start Start seeding Seed Cancer Cells in 96-well Plates start->seeding adherence Incubate 24h (Cell Adherence) seeding->adherence treatment Treat with Serial Dilutions of Cardiac Glycoside adherence->treatment incubation Incubate 48-72h treatment->incubation assay Perform Viability Assay (e.g., MTT / CCK-8) incubation->assay read Measure Absorbance (Spectrophotometer) assay->read calculate Calculate % Viability & Determine IC50 read->calculate end End calculate->end

Caption: A typical experimental workflow for in vitro cytotoxicity assessment.

Conclusion

This compound-containing cardiac glycosides, such as Cerberin and Odoroside H, demonstrate potent cytotoxic activity against various cancer cell lines, primarily in the nanomolar range.[1][9] Their shared mechanism of Na+/K+-ATPase inhibition triggers multiple downstream signaling pathways implicated in cancer cell death. While direct comparative data remains scarce, the available evidence suggests these compounds are promising candidates for further preclinical and clinical investigation in oncology. For drug development professionals, the distinct toxicological profiles, such as the lower arrhythmogenicity reported for Thevetin A, warrant further exploration to identify compounds with an optimal therapeutic index.[4] Future research should focus on direct, head-to-head comparative studies under standardized conditions to fully elucidate the relative potency and therapeutic potential of these complex natural products.

References

A Comparative Analysis of Digitalis Glycosides: In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative statistical analysis of data from experiments involving Digitalis glycosides, primarily focusing on digitoxin (B75463) and digoxin (B3395198). The information is intended for researchers, scientists, and drug development professionals to offer insights into the production and mechanistic aspects of these compounds.

Quantitative Data Summary

The following table summarizes the quantitative data on the production of digitoxin and digoxin from both in vitro and in vivo plant sources. This data is crucial for understanding the efficiency of different production methods.

Compound Source Concentration (µg/g Fresh Weight)
DigitoxinIn Vitro Plantlets44.45[1]
DigitoxinIn Vivo Plants (2-months old)29.09[1]
DigoxinIn Vivo Plants (2-months old)Highest, but specific value not stated[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the analysis of Digitalis glycosides.

In Vitro Plant Culture and Glycoside Extraction:

  • Plant Material and Culture Conditions: Shoot tips from Digitalis lanata seedlings were used as explants. These were cultured on Murashige and Skoog (MS) medium. The medium was supplemented with varying concentrations of naphthalene (B1677914) acetic acid (NAA) and kinetin (B1673648) (Kin) to induce the growth of in vitro plantlets. For optimal plantlet development, a concentration of 0.5 mg/l NAA and 0.1 mg/l Kin was found to be most effective.[2]

  • Elicitation: To enhance the production of cardiac glycosides, various elicitors can be added to the culture medium. For instance, polysaccharides extracted from yeast extract, particularly at a concentration of 0.1% v/v, have been shown to increase total cardiac glycosides in plantlet tissues.[2] Calcium chloride has also been used to enhance the production of total cardenolide glycosides.[1][2]

  • Extraction and Quantification: The content of digitoxin and digoxin in the in vitro and in vivo plants was estimated after a two-month growth period.[1][2] High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of these compounds.

Mechanism of Action Studies:

The primary mechanism of action for Digitalis compounds involves the inhibition of the cellular Na+/K+-ATPase pump.[3][4][5]

  • Enzyme Inhibition Assay: The inhibitory effect of Digitalis glycosides on Na+/K+-ATPase activity is a key experiment. This can be assessed by measuring the enzyme's activity in the presence and absence of the compound.

  • Measurement of Intracellular Ion Concentrations: Changes in intracellular sodium and calcium concentrations are direct consequences of Na+/K+-ATPase inhibition.[3][5][6] These can be measured using ion-sensitive fluorescent indicators. An increase in intracellular sodium leads to an accumulation of intracellular calcium via the Na+-Ca++ exchanger.[3]

  • Contractility Studies: The positive inotropic effect (increased contractility) of these glycosides on cardiac muscle can be measured using isolated heart preparations (e.g., Langendorff heart) or isolated cardiac myocytes.[3][5]

Visualizing Key Pathways and Workflows

Signaling Pathway of Digitalis Glycosides:

The following diagram illustrates the molecular mechanism of action of Digitalis glycosides on a cardiac myocyte.

cluster_membrane Cell Membrane NaK_ATPase Na+/K+ ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca++ Exchanger Ca_in ↑ Intracellular Ca++ NaCa_Exchanger->Ca_in Leads to Digitalis Digitalis Glycoside Digitalis->NaK_ATPase Inhibits Na_in->NaCa_Exchanger Activates SR Sarcoplasmic Reticulum Ca_in->SR Promotes uptake by Ca_release ↑ Ca++ Release SR->Ca_release Leads to Contraction ↑ Myocardial Contraction (Positive Inotropy) Ca_release->Contraction

Mechanism of Action of Digitalis Glycosides

Experimental Workflow for In Vitro Production and Analysis:

This diagram outlines the general workflow for the in vitro production and subsequent analysis of Digitalis glycosides.

Start Start: Select Digitalis Plant Explant Excise Shoot Tips (Explants) Start->Explant Culture Culture on MS Medium + NAA & Kin Explant->Culture Elicitation Add Elicitors (e.g., Polysaccharides) Culture->Elicitation Growth Incubate and Grow Plantlets Elicitation->Growth Harvest Harvest Plantlets Growth->Harvest Extraction Extract Cardiac Glycosides Harvest->Extraction Analysis HPLC Analysis Extraction->Analysis End End: Quantify Glycosides Analysis->End

In Vitro Production and Analysis Workflow

References

Independent Replication of Published Digitalose Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Digitalose-containing cardiac glycosides with alternative treatments for heart conditions, supported by experimental data from published studies. We aim to facilitate the independent replication of these findings by providing detailed experimental protocols and clearly structured data.

Performance Comparison: this compound-Containing Glycosides vs. Alternatives

Cardiac glycosides, of which this compound is a key sugar component, have been a cornerstone in the treatment of heart failure and atrial fibrillation for centuries. Their primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in stronger heart muscle contractions.[1] However, the therapeutic window for these compounds is narrow, and alternative treatments are now widely used.

Quantitative Data Summary

The following tables summarize quantitative data from key clinical trials, providing a basis for comparing the efficacy and safety of this compound-containing glycosides with a placebo and other alternatives.

Table 1: Efficacy and Safety of Digitoxin in Patients with Heart Failure with Reduced Ejection Fraction (DIGIT-HF Trial) [2][3][4][5][6]

OutcomeDigitoxin GroupPlacebo GroupHazard Ratio (95% CI)P-value
Primary Composite Outcome
All-cause mortality or hospitalization for worsening heart failure39.5%44.1%0.82 (0.69 - 0.98)0.03
Individual Components of Primary Outcome
All-cause mortality27.2%29.5%0.86 (0.69 - 1.07)-
First hospitalization for worsening heart failure28.1%30.4%0.85 (0.69 - 1.05)-
Safety
Serious adverse events4.7%2.8%--

Table 2: Comparison of Beta-Blockers and Digoxin in Patients with Heart Failure and Atrial Fibrillation [7][8]

Patient PopulationTreatment ComparisonOutcomeKey Finding
Heart Failure with Reduced Ejection Fraction (in Sinus Rhythm)Beta-blockers vs. PlaceboAll-cause mortalityBeta-blockers significantly reduce mortality risk.
Heart Failure with Reduced Ejection Fraction (with Atrial Fibrillation)Beta-blockers vs. PlaceboAll-cause mortalityBeta-blockers do not significantly reduce mortality risk (Hazard Ratio: 0.97, 95% CI [0.83–1.14]).
Heart Failure and Atrial FibrillationDigoxinRate controlCan be useful for ventricular rate control, especially in combination with a beta-blocker or in patients with hypotension.

Experimental Protocols

To facilitate the replication of the findings cited, detailed methodologies for key experiments are provided below.

Na+/K+-ATPase Activity Assay

This protocol outlines a colorimetric method to determine the inhibitory activity of a compound on Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)

  • ATP solution

  • Test compound (e.g., a this compound-containing glycoside)

  • Ouabain (a known Na+/K+-ATPase inhibitor)

  • Reagents for phosphate detection (e.g., ammonium (B1175870) molybdate, ascorbic acid)

  • Microplate reader

Procedure:

  • Prepare reaction mixtures in a 96-well plate. Include wells for a negative control (no inhibitor), a positive control (with ouabain), and various concentrations of the test compound.

  • Add the purified Na+/K+-ATPase enzyme to each well.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the ATP solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution to halt enzymatic activity (e.g., a solution containing SDS).

  • Add the phosphate detection reagents to each well.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

Measurement of Intracellular Calcium Concentration in Cardiac Myocytes

This protocol describes a method to measure changes in intracellular calcium concentration ([Ca2+]i) in isolated cardiac myocytes using a fluorescent calcium indicator.

Materials:

  • Isolated adult ventricular myocytes

  • Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Tyrode's solution (or other suitable physiological salt solution)

  • Confocal microscope with line-scanning capabilities

  • Image analysis software

Procedure:

  • Cell Loading:

    • Incubate isolated cardiomyocytes with the fluorescent Ca2+ indicator dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 in Tyrode's solution for approximately 30 minutes at room temperature.

    • Wash the cells with fresh Tyrode's solution to remove excess dye.

  • Imaging:

    • Place the coverslip with the loaded cells onto the stage of an inverted confocal microscope.

    • Excite the fluorescent dye at its excitation wavelength (e.g., 488 nm for Fluo-4) and collect the emitted fluorescence at the appropriate wavelength (e.g., >505 nm for Fluo-4).

    • Use the line-scan mode of the microscope to record rapid changes in fluorescence intensity along a single line across the length of a myocyte. This provides high temporal resolution to capture the dynamics of calcium transients.

  • Data Analysis:

    • Use image analysis software to measure the fluorescence intensity (F) over time.

    • Normalize the fluorescence signal to the baseline fluorescence (F0) to obtain the F/F0 ratio, which represents the relative change in [Ca2+]i.

    • Analyze the characteristics of the calcium transients, such as amplitude, duration, and decay rate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NaK_ATPase Na+/K+-ATPase Signalosome Signalosome NaK_ATPase->Signalosome Forms complex with Ca_increase ↑ Intracellular Ca2+ NaK_ATPase->Ca_increase Leads to Src Src Signalosome->Src Activates EGFR EGFR Ras Ras EGFR->Ras MAPK Pathway Caveolin Caveolin-1 Caveolin->Signalosome Localizes Src->EGFR Activates Raf Raf Ras->Raf MAPK Pathway MEK MEK Raf->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway This compound This compound-containing Cardiac Glycoside This compound->NaK_ATPase Inhibits

Caption: Signaling pathway of this compound-containing cardiac glycosides.

Experimental_Workflow_ATPase A Prepare Reaction Mixtures (Control, Ouabain, Test Compound) B Add Na+/K+-ATPase Enzyme A->B C Pre-incubate at 37°C B->C D Initiate Reaction with ATP C->D E Incubate at 37°C D->E F Stop Reaction E->F G Add Phosphate Detection Reagents F->G H Measure Absorbance G->H I Calculate % Inhibition H->I

Caption: Workflow for the Na+/K+-ATPase activity assay.

Experimental_Workflow_Calcium A Isolate Cardiac Myocytes B Load Cells with Fluorescent Ca2+ Indicator (e.g., Fluo-4) A->B C Wash to Remove Excess Dye B->C D Image with Confocal Microscope (Line-scan mode) C->D E Analyze Fluorescence Intensity (F/F0) D->E F Characterize Ca2+ Transients E->F

Caption: Workflow for measuring intracellular calcium in cardiomyocytes.

References

A Comparative Analysis of Natural vs. Synthetic Cardiac Glycosides: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of naturally occurring cardiac glycosides with their synthetic and semi-synthetic counterparts. While direct comparative data on glycosides differing only in the natural versus synthetic origin of their sugar moiety, such as Digitalose, are not extensively available in current literature, this document focuses on the broader and more extensively studied comparison between natural cardiac glycosides and their synthetically modified analogs. The data presented herein is intended to inform research and development in cardiology and oncology.

Cardiac glycosides, a class of naturally derived compounds, have been a cornerstone in the treatment of heart failure for centuries.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells.[2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in enhanced cardiac contractility.[2][3] While the steroid core of the glycoside is crucial for its activity, the sugar moiety, such as this compound, plays a significant role in the molecule's pharmacological profile, including its potency and pharmacokinetics.[4] The advent of synthetic chemistry has enabled the modification of these natural structures, leading to the development of analogs with potentially improved therapeutic properties.[4]

Quantitative Comparison of Efficacy

The following table summarizes the in-vitro efficacy of various natural and semi-synthetic cardiac glycosides against different cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTypeTargetIC50 (nM)Reference
Digoxin (B3395198) NaturalNa+/K+-ATPase10-100[5]
Digitoxin NaturalNa+/K+-ATPase10-100[5]
Ouabain NaturalNa+/K+-ATPase10-100[5]
Proscillaridin A NaturalHuman Tumor CellsMore potent than Digitoxin[6]
Lanatoside C NaturalHuman Tumor CellsLess potent than Digitoxin[6]
UNBS1450 Synthetic AnalogNa+/K+-ATPase<20[5]
Medigoxin (4-beta-methyl digoxin) Semi-syntheticIn vivo (human)More bioavailable than Digoxin[7]

Note: The IC50 values for Na+/K+-ATPase inhibition are a general range, and specific values can vary based on the assay conditions and the isoform of the enzyme.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This in-vitro assay determines the inhibitory activity of a compound on the Na+/K+-ATPase enzyme by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[8]

Materials:

  • Na+/K+-ATPase enzyme preparation

  • Assay Buffer (pH 7.4): 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, and 5 mM MgCl2[8]

  • ATP Solution (50 mM)[8]

  • Ouabain Solution (10 mM, as a control inhibitor)[8]

  • Test compounds (natural and synthetic glycosides)

  • Color Reagent Mix (for phosphate detection)[8]

  • Trichloroacetic acid (TCA)[8]

  • 96-well microplate and reader[8]

Procedure:

  • Preparation: Prepare dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the assay buffer. For measuring non-specific ATPase activity, add Ouabain. Add the test compounds to the appropriate wells.[8]

  • Enzyme Addition: Add the diluted Na+/K+-ATPase enzyme to each well and pre-incubate at 37°C for 10 minutes.[8]

  • Initiate Reaction: Add the ATP solution to each well to start the reaction. Incubate the plate at 37°C for 15-30 minutes.[8]

  • Stop Reaction: Stop the reaction by adding 10% TCA.[8]

  • Phosphate Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add the color reagent. After a 10-20 minute incubation at room temperature, measure the absorbance at 660 nm.[8]

  • Calculation: The Na+/K+-ATPase activity is the difference between the total ATPase activity and the non-specific ATPase activity (measured in the presence of Ouabain).[8] The inhibitory effect of the test compounds is then calculated based on the reduction in Na+/K+-ATPase activity.

In-vitro Measurement of Inotropic Effect

This assay measures the effect of cardiac glycosides on the contractility of isolated cardiac myocytes.[9]

Materials:

  • Isolated ventricular myocytes from a suitable animal model (e.g., ferret or cat)[9]

  • Fluo-3 AM (a calcium indicator)

  • Experimental solutions (e.g., Tyrode's solution)[9]

  • Confocal microscope for measuring calcium transients and cell shortening[9]

  • Test compounds (natural and synthetic glycosides)

Procedure:

  • Cell Preparation: Isolate ventricular myocytes and load them with Fluo-3 AM.

  • Baseline Measurement: Electrically stimulate the myocytes at a fixed frequency (e.g., 0.2 Hz) and record baseline calcium transients and cell shortening.[9]

  • Compound Application: Perfuse the cells with a solution containing the test cardiac glycoside (e.g., digoxin, acetylstrophanthidin).[9]

  • Effect Measurement: Continue electrical stimulation and record the changes in the amplitude of the calcium transients and the degree of cell shortening. An increase in these parameters indicates a positive inotropic effect.[9]

  • Control Experiment: To confirm the mechanism of action, the experiment can be repeated in a sodium-free solution. The absence of an inotropic effect under these conditions would support the role of the Na+/Ca2+ exchanger in the compound's mechanism.[9]

Visualizing the Molecular Pathway and Experimental Design

Signaling Pathway of Cardiac Glycosides

The primary therapeutic effect of cardiac glycosides is initiated by their binding to and inhibition of the Na+/K+-ATPase pump on the surface of cardiac muscle cells. This sets off a cascade of events leading to increased myocardial contractility.

Cardiac Glycoside Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardiac_Glycoside Cardiac Glycoside (Natural or Synthetic) NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger (Reduced Ca2+ Efflux) Na_ion->NCX Affects Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Results in Contraction Enhanced Myocardial Contraction (Positive Inotropic Effect) Ca_ion->Contraction Causes

Caption: Signaling cascade initiated by cardiac glycoside inhibition of Na+/K+-ATPase.

Workflow for Comparing Glycoside Efficacy

The following diagram outlines the experimental workflow for a comparative study of natural and synthetic cardiac glycosides.

Comparative Efficacy Workflow Start Start: Select Natural and Synthetic Glycosides In_Vitro_Assay In-vitro Assay: Na+/K+-ATPase Inhibition Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay: Inotropic Effect on Myocytes Start->Cell_Based_Assay Data_Analysis Data Analysis: Calculate IC50 and Measure Inotropic Response In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison End End: Publish Findings Comparison->End

References

Validation of Digitalis Glycosides as Biomarkers: A Comparative Guide to Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of digitalis glycosides is paramount for both therapeutic drug monitoring and toxicological assessment. This guide provides an objective comparison of common assay methodologies for the validation of digitalis glycosides, such as digoxin (B3395198), as biomarkers. We present supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Digitalis glycosides, a class of compounds derived from the foxglove plant (Digitalis purpurea), have long been used in the treatment of heart failure and atrial fibrillation.[1][2] Their primary mechanism of action involves the inhibition of the cellular Na+/K+-ATPase pump, leading to an increase in intracellular calcium and enhanced cardiac contractility.[1][2] However, these compounds have a narrow therapeutic window, making precise monitoring of their plasma concentrations crucial to avoid toxicity.[1][2][3] This has led to the development of various analytical methods to quantify these important biomarkers.

Comparative Analysis of Assay Performance

The two most prevalent methods for the quantification of digitalis glycosides are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of assay depends on various factors including the required sensitivity, specificity, sample throughput, and available instrumentation.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used due to their relative simplicity and high-throughput capabilities.[4] However, they can be susceptible to cross-reactivity with structurally similar compounds, including endogenous substances and metabolites, which can lead to an overestimation of the analyte concentration.[5][6][7]

LC-MS/MS, on the other hand, offers higher specificity and is considered the gold standard for the quantification of small molecules in complex biological matrices.[7][8] This method can distinguish between the parent drug and its metabolites, providing more accurate measurements.[7]

Below is a summary of the performance characteristics of different assay platforms for the detection of digoxin.

Assay TypePlatformAnalyteSample TypeLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Within-run Precision (CV%)Between-run Precision (CV%)Key Findings
Immunoassay ACS:180 (Chemiluminescent)DigoxinSerum0.6 - 5.0Not Specified5.5 - 8.8Not SpecifiedImproved specificity with lower cross-reactivity to metabolites and DLIF compared to other immunoassays.[6]
Immunoassay AxSYM Digoxin II (Microparticle Enzyme Immunoassay)DigoxinPlasma0.5 - 4.0< 0.2< 8.9Not SpecifiedShowed the least interference from digoxin-like immunoreactive factors (DLIFs) compared to several other immunoassays.[9][10]
Immunoassay Vitros 950 (Dry Chemistry Enzyme Immunoassay)DigoxinPlasma/Serum0.4 - 3.9Not Specified< 53.4 - 5.0Good precision and accuracy for therapeutic drug monitoring, but results may not be interchangeable with other analyzers.[11][12]
Immunoassay ELISADigoxinSerum/PlasmaNot Specified0.05< 10< 12High sensitivity and specificity for the detection of Digoxin.[13]
LC-MS/MS UHPLC-MS/MSDigoxinPlasma0.25 - 50.25Not SpecifiedNot SpecifiedShowed a relevant negative bias compared to immunoassays, suggesting overestimation by immunoassays due to cross-reactivity.[7][14]
LC-MS/MS LC-MS/MSDigoxinWhole Blood0.5 - 50.18.3 - 10.88.7 - 14.2A specific and sensitive method suitable for forensic toxicology cases.[15]
LC-MS/MS LC-MS/MSDigoxinSerum0.1 - 100.1Not SpecifiedNot SpecifiedRapid and reliable method for therapeutic drug monitoring with a total run time of 3 minutes.[16]
UPLC-MS/MS UPLC-MS/MSDigoxinWhole BloodNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedA simple, rapid, and sensitive method for the analysis of digoxin in postmortem whole blood.[17]

CV: Coefficient of Variation; DLIF: Digoxin-like immunoreactive factors

Signaling Pathways of Cardiac Glycosides

Cardiac glycosides exert their effects by binding to and inhibiting the Na+/K+-ATPase. This inhibition leads to a cascade of events within the cell, ultimately resulting in increased cardiac contractility. At lower concentrations, cardiac glycosides can also activate complex signaling pathways, influencing cell proliferation, survival, and apoptosis.[18]

Cardiac_Glycoside_Signaling_Pathway Cardiac Glycoside Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CardiacGlycosides Cardiac Glycosides (e.g., Digoxin) NaK_ATPase Na+/K+-ATPase CardiacGlycosides->NaK_ATPase Inhibits Signalosome Na+/K+-ATPase Signalosome CardiacGlycosides->Signalosome Forms complex with (low concentrations) Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Increases influx Na_ion->NCX Alters gradient SR Sarcoplasmic Reticulum Ca_ion->SR Promotes release from Contractility Increased Cardiac Contractility SR->Contractility MAPK_ERK MAPK/ERK Pathway Signalosome->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Signalosome->PI3K_Akt NF_kB NF-κB Pathway Signalosome->NF_kB Cell_Effects Cell Proliferation, Survival, Apoptosis MAPK_ERK->Cell_Effects PI3K_Akt->Cell_Effects NF_kB->Cell_Effects

Caption: Cardiac Glycoside Signaling Pathway.

Experimental Protocols

Digoxin ELISA Protocol (Competitive Assay)

This protocol provides a general outline for a competitive ELISA for digoxin quantification. Specific details may vary depending on the commercial kit used.

Digoxin_ELISA_Workflow Digoxin ELISA Workflow Start Start Coat_Plate Coat microplate wells with anti-digoxin antibody. Start->Coat_Plate Add_Sample Add standards, controls, and patient samples. Coat_Plate->Add_Sample Add_Conjugate Add digoxin-enzyme conjugate. Add_Sample->Add_Conjugate Incubate_1 Incubate for 30 minutes at room temperature. Add_Conjugate->Incubate_1 Wash_1 Wash wells to remove unbound components. Incubate_1->Wash_1 Add_Substrate Add substrate solution. Wash_1->Add_Substrate Incubate_2 Incubate for 15 minutes at room temperature. Add_Substrate->Incubate_2 Add_Stop Add stop solution. Incubate_2->Add_Stop Read_Absorbance Read absorbance at 450 nm. Add_Stop->Read_Absorbance Calculate Calculate digoxin concentration from standard curve. Read_Absorbance->Calculate End End Calculate->End

Caption: A typical workflow for a competitive Digoxin ELISA.

Methodology:

  • Plate Coating: Microplate wells are pre-coated with a specific anti-digoxin antibody.

  • Sample and Conjugate Addition: Standards, controls, and unknown samples are pipetted into the wells, followed by the addition of a digoxin-enzyme conjugate (e.g., digoxin-HRP).[19][20]

  • Competitive Binding: During incubation, the free digoxin in the sample and the digoxin-enzyme conjugate compete for a limited number of antibody binding sites.[19]

  • Washing: The wells are washed to remove any unbound digoxin and digoxin-enzyme conjugate.[19]

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Stopping the Reaction: A stop solution is added to terminate the reaction.

  • Absorbance Reading: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (typically 450 nm). The intensity of the color is inversely proportional to the concentration of digoxin in the sample.

  • Calculation: The concentration of digoxin in the samples is determined by comparing their absorbance values to a standard curve generated from samples with known digoxin concentrations.[19][20]

Digoxin LC-MS/MS Protocol

This protocol outlines a general procedure for the quantification of digoxin in biological fluids using LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: A common method involves adding a precipitating agent like acetonitrile (B52724) to the plasma or serum sample to remove proteins.

    • Liquid-Liquid Extraction (LLE): An organic solvent is used to extract digoxin from the biological matrix.[7][15]

    • Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction column to isolate the analyte of interest.[17]

    • An internal standard (e.g., digoxin-d3) is added to the samples before extraction to correct for variations in sample processing and instrument response.[15][16][17]

  • Chromatographic Separation:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7][17]

    • A C18 column is commonly used to separate digoxin from other components in the sample based on its physicochemical properties.

    • The mobile phase composition is optimized to achieve good separation and ionization efficiency.[8]

  • Mass Spectrometric Detection:

    • The eluent from the chromatography column is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) is a common ionization technique used for digoxin analysis.[16]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for digoxin and its internal standard.[8]

  • Quantification:

    • The peak areas of the analyte and the internal standard are measured.

    • A calibration curve is constructed by analyzing standards with known concentrations of digoxin.

    • The concentration of digoxin in the unknown samples is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

The validation of digitalis glycosides as biomarkers requires careful consideration of the analytical methodology. While immunoassays offer a convenient and high-throughput option, their susceptibility to cross-reactivity can compromise accuracy. For applications demanding high specificity and precision, such as clinical trials and forensic analysis, LC-MS/MS is the preferred method. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate assay for their specific needs, ensuring reliable and accurate quantification of these critical cardiac biomarkers.

References

Assessing the Specificity of Digitalose in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological specificity of Digitalose, a key sugar component of various cardiac glycosides, with other glycosidic moieties. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development.

The Role of the Sugar Moiety in Cardiac Glycoside Activity

Cardiac glycosides, a class of naturally occurring compounds, are well-established inhibitors of the cellular Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular calcium, resulting in enhanced cardiac contractility.[1][3] The structure of a cardiac glycoside consists of a steroid core (aglycone) and a sugar moiety. While the aglycone is responsible for the fundamental pharmacological activity, the sugar component significantly modifies the potency, toxicity, and pharmacokinetic properties of the molecule.[4][5]

The sugar moiety is essential for the inhibitory action of cardiac glycosides.[6] Studies have shown that the presence of a sugar is critical for the inhibitory potency (Ki value) and is necessary for closing the access pathway of the steroid to its binding site on the Na+/K+-ATPase.[7] Different sugar groups can alter the solubility and kinetics of the entire molecule.[2] this compound, a 6-deoxy-3-O-methyl-D-galactose, is a "rare" sugar found in several cardiac glycosides.[4][5] Cardiac glycosides containing 6-deoxy sugars are generally observed to be more potent than their counterparts with 6-CH2OH analogs.[5]

Quantitative Comparison of Glycoside vs. Aglycone Potency

The following table summarizes the inhibitory potency (Ki) of several common cardiac glycosides and their corresponding aglycones on Na+/K+-ATPase. A lower Ki value indicates a higher binding affinity and greater inhibitory potency. The data clearly demonstrates the substantial increase in potency conferred by the presence of a sugar moiety.

CompoundSugar MoietyAglyconeKi (nM) for Glycoside[8]Ki (nM) for Aglycone[8]Fold Increase in Potency with Sugar
Ouabain (B1677812) L-RhamnoseOuabagenin892282~25.6
Digoxin Tris-DigitoxoseDigoxigenin147194~1.3
Digitoxin Tris-DigitoxoseDigitoxigenin167176~1.1
Gitoxin Tris-DigitoxoseGitoxigenin147403~2.7

Signaling Pathways Modulated by Cardiac Glycosides

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase. This leads to a cascade of events, ultimately increasing intracellular calcium and enhancing myocardial contractility.[1][3][9] However, the Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides can activate several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[10] This signalosome activity can influence cell growth, proliferation, and apoptosis, and is an area of active investigation for potential anticancer therapies.[10] The specific role of the sugar moiety in modulating these downstream signaling events is a subject of ongoing research, but it is understood that the initial, high-affinity binding to the Na+/K+-ATPase, which is critically influenced by the sugar, is the initiating step for these signaling cascades.

cluster_membrane Cell Membrane cluster_cytosol Cytosol CardiacGlycoside Cardiac Glycoside NaK_ATPase Na+/K+-ATPase CardiacGlycoside->NaK_ATPase Inhibits Na_in [Na+]in ↑ NaK_ATPase->Na_in Leads to Signalosome Signalosome Activation NaK_ATPase->Signalosome Activates NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]in ↑ NCX->Ca_in Na_in->NCX Reduces Ca2+ efflux SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake and release Contractility Myocardial Contractility ↑ SR->Contractility MAPK MAPK Pathway Signalosome->MAPK PI3K PI3K/Akt Pathway Signalosome->PI3K Gene Gene Expression MAPK->Gene PI3K->Gene

Signaling pathways affected by cardiac glycosides.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol details an in vitro assay to determine the inhibitory activity of a glycoside on Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

a. Materials and Reagents:

  • Purified Na+/K+-ATPase enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • ATP solution (50 mM)

  • Ouabain solution (10 mM, as a positive control for inhibition)

  • Test glycosides (e.g., this compound-containing glycoside and comparator glycosides) dissolved in an appropriate solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA) solution (10%)

  • Colorimetric phosphate detection reagent (e.g., Molybdate-based reagent)

  • Microplate reader

b. Experimental Workflow:

Workflow for Na+/K+-ATPase inhibition assay.

c. Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test glycosides and the ouabain control. Dilute the Na+/K+-ATPase enzyme to the desired concentration in cold assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer to all wells. Add the ouabain solution to the non-specific activity control wells. Add the various dilutions of the test glycosides to the experimental wells.

  • Enzyme Addition and Pre-incubation: Add the diluted Na+/K+-ATPase enzyme to each well. Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Incubation: Start the enzymatic reaction by adding the ATP solution to all wells. Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) that ensures the reaction is in the linear range.

  • Reaction Termination and Phosphate Detection: Stop the reaction by adding TCA solution. Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate. Add the colorimetric phosphate detection reagent and incubate at room temperature to allow for color development.

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader. Calculate the specific Na+/K+-ATPase activity by subtracting the non-specific activity (from ouabain-containing wells) from the total ATPase activity. Determine the percentage of inhibition for each concentration of the test glycoside. Plot the percentage of inhibition against the logarithm of the glycoside concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited). The Ki value can be subsequently calculated from the IC50 value.

Assessment of Intracellular Calcium Levels

This protocol provides a method to assess the effect of glycosides on intracellular calcium concentration in a cellular context.

a. Materials and Reagents:

  • Cardiac cell line (e.g., H9c2) or primary cardiomyocytes

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Cell culture medium

  • Test glycosides

  • Fluorescence plate reader or fluorescence microscope

b. Procedure:

  • Cell Culture and Dye Loading: Plate the cardiac cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency. Load the cells with the fluorescent calcium indicator dye according to the manufacturer's protocol. Wash the cells to remove any excess dye.

  • Baseline Measurement and Compound Addition: Acquire a baseline fluorescence reading. Add the test glycosides at various concentrations to the cells.

  • Data Acquisition: Monitor the change in fluorescence over time. An increase in fluorescence intensity corresponds to an increase in intracellular calcium levels.

  • Data Analysis: Quantify the change in fluorescence intensity and plot it against the glycoside concentration to establish a dose-response relationship.

Conclusion

The available evidence strongly supports the critical role of the sugar moiety in determining the biological activity of cardiac glycosides. While direct quantitative comparisons of this compound with other sugars on an identical aglycone are needed for a definitive assessment of its specificity, the provided data and protocols offer a solid framework for researchers to conduct such comparative studies. Understanding the specific contributions of different sugar moieties, including this compound, is essential for the rational design of novel cardiac glycoside-based therapeutics with improved efficacy and safety profiles.

References

Unraveling the Metabolic Fate of Digitalose Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of digitalose derivatives is paramount for the design of safer and more effective cardiac glycoside therapeutics. This guide provides a comparative analysis of the metabolic stability of key this compound derivatives, supported by experimental data and detailed protocols. We delve into the metabolic pathways, highlight the enzymatic players, and present a workflow for assessing the stability of these compounds.

The metabolic journey of this compound derivatives, a class of compounds historically significant in the treatment of heart conditions, is a complex process primarily orchestrated by hepatic enzymes. The rate and pathway of metabolism directly influence the half-life, efficacy, and potential for toxicity of these drugs. This guide will focus on the well-studied derivatives, digoxin (B3395198) and digitoxin (B75463), and extend to other analogs where data is available, to provide a comparative framework for researchers.

Comparative Metabolic Stability of this compound Derivatives

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In the realm of this compound derivatives, subtle structural differences can lead to significant variations in their metabolic fate. The following table summarizes available data on the metabolic stability of select this compound derivatives. It is important to note that direct comparative studies across a wide range of derivatives are limited, and data is often generated under varying experimental conditions and in different species.

CompoundTest SystemKey Metabolic EnzymesHalf-life (t½)Intrinsic Clearance (CLint)Reference
Digitoxin Human Liver MicrosomesCYP3A4, UGTs--[1]
Isolated Perfused Guinea-Pig LiverCYP450, UGTs-Completely degraded[2]
Digoxin Human Liver MicrosomesPrimarily UGTs (for metabolites)Not significantly metabolized-[3]
Rat Liver MicrosomesCYP3A-Vmax for Dg2 formation: 362 ± 37 pmol/min/mg protein[4]
Dihydro-digitoxin (DHD) Cats (in vivo)--Higher clearance than digitoxin[5]
DHD-methyloxime Cats (in vivo)--Significantly higher clearance and elimination rate than digitoxin[5]
DHD-acetyloxime Cats (in vivo)--Higher clearance than digitoxin[5]
DHD-oxime Cats (in vivo)--Lower or equal clearance to digitoxin[5]

Key Metabolic Pathways of this compound Derivatives

The metabolism of this compound derivatives primarily involves two phases. Phase I reactions, mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. Phase II reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Digitoxin Metabolism

Digitoxin undergoes more extensive hepatic metabolism compared to digoxin. The primary enzyme responsible for its initial metabolism is CYP3A4[1][6]. The metabolic process for digitoxin involves the sequential cleavage of the digitoxose (B191001) sugar moieties, hydroxylation, and subsequent conjugation[2][7].

Digitoxin_Metabolism Digitoxin Digitoxin Digitoxigenin_bisdigitoxoside Digitoxigenin bisdigitoxoside Digitoxin->Digitoxigenin_bisdigitoxoside CYP3A4 (Sugar Cleavage) Digitoxigenin_monodigitoxoside Digitoxigenin monodigitoxoside Digitoxigenin_bisdigitoxoside->Digitoxigenin_monodigitoxoside Hydrolysis Digitoxigenin Digitoxigenin Digitoxigenin_monodigitoxoside->Digitoxigenin Hydrolysis Conjugated_Metabolites Conjugated Metabolites (Glucuronides/Sulfates) Digitoxigenin->Conjugated_Metabolites UGTs/SULTs Digoxin_Metabolism cluster_gastric Gastric Hydrolysis cluster_hepatic Hepatic Metabolism Digoxin Digoxin (Tris-digitoxoside) Digoxigenin_bisdigitoxoside Digoxigenin (B1670575) bisdigitoxoside (Dg2) Digoxin->Digoxigenin_bisdigitoxoside Stepwise Cleavage Digoxigenin_monodigitoxoside Digoxigenin monodigitoxoside (Dg1) Digoxigenin_bisdigitoxoside->Digoxigenin_monodigitoxoside Digoxigenin Digoxigenin (Dg0) Digoxigenin_monodigitoxoside->Digoxigenin Glucuronide_Conjugates Glucuronide Conjugates Digoxigenin_monodigitoxoside->Glucuronide_Conjugates UGTs Digoxigenin->Glucuronide_Conjugates UGTs Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution D Pre-incubate Microsomes, Buffer, and Compound A->D B Prepare NADPH Regenerating System E Initiate Reaction with NADPH System B->E C Thaw Liver Microsomes C->D D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Cold Solvent F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-life (t½) and Intrinsic Clearance (CLint) K->L

References

A Comparative Guide to the Therapeutic Index of Digitalose-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Digitalose-based compounds, a class of cardiac glycosides, have long been a cornerstone in the management of heart failure and certain arrhythmias. Their potent inotropic effect, mediated through the inhibition of the Na+/K+-ATPase pump, however, is shadowed by a notoriously narrow therapeutic index, posing a significant clinical challenge. This guide provides a comparative evaluation of the therapeutic index of various natural and semi-synthetic this compound-based compounds, supported by experimental data to aid in the research and development of safer cardiotonic agents.

Mechanism of Action: A Double-Edged Sword

The primary mechanism of action for this compound-based compounds is the inhibition of the Na+/K+-ATPase enzyme in myocardial cells.[1] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger. The resulting rise in intracellular calcium enhances myocardial contractility, leading to a more forceful heartbeat.[2] However, this same mechanism is responsible for their cardiotoxic effects, as excessive intracellular calcium can lead to arrhythmias and cell death.[3]

Comparative Analysis of Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of the safety of a drug, representing the ratio between the toxic dose and the therapeutic dose. A narrow therapeutic index, as is characteristic of cardiac glycosides, indicates that the doses required for therapeutic effect are close to those that cause toxicity.[4][5] The following table summarizes available preclinical data for several this compound-based compounds to facilitate a comparative assessment of their therapeutic windows.

Table 1: Comparative Preclinical Data for this compound-Based Compounds

CompoundAnimal ModelEfficacy Endpoint (Parameter and Value)Toxicity Endpoint (Parameter and Value)Therapeutic Index (Calculated or Inferred)Reference
Digoxin Guinea PigInotropic Effect (0.34 mg/kg for 20% heart rate reduction)Arrhythmogenic Dose (AD50): 0.60 mg/kgNarrow[3]
RatInotropic Effect (N/A)Lethal Dose (LD50): 30.0 mg/kgWider than in Guinea Pig[3]
Digitoxin Guinea PigInotropic Effect (1.12 mg/kg for 20% heart rate reduction)N/AN/A
Ouabain (B1677812) Guinea PigInotropic Effect (0.07 mg/kg for 20% heart rate reduction)N/AN/A
RatN/AN/AN/A
Convallatoxin N/AN/ACytotoxicity (40-50 nM)Very Narrow[5]
16-alpha-gitoxin Guinea PigPositive inotropic effect over a wider range of concentrations compared to ouabain and gitoxinLess pronounced rhythmic disturbancesWider than ouabain and gitoxin[4]
ASI-222 DogGreater inotropic effect than digoxinGreater therapeutic index than ouabain or digoxinWider than ouabain and digoxin

Note: Direct comparison of therapeutic indices is challenging due to variations in experimental models and methodologies across studies. The data presented should be interpreted with caution.

Experimental Protocols

The evaluation of the therapeutic index of this compound-based compounds involves a combination of in vitro and in vivo studies to determine both efficacy and toxicity.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of a compound that inhibits a specific biological function by 50% (IC50), often used as a measure of potency.

Example Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) or cardiomyocytes are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the this compound-based compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Cardiotoxicity Models

Objective: To assess the cardiotoxic effects of a compound in a living organism.

Example Protocol: Guinea Pig Model

  • Animal Model: Male guinea pigs are commonly used as they are a sensitive species for detecting cardiac glycoside toxicity.

  • Compound Administration: The this compound-based compound is administered intravenously or intraperitoneally at various doses.

  • Electrocardiogram (ECG) Monitoring: Continuous ECG monitoring is performed to detect arrhythmias, such as atrioventricular block and ventricular tachycardia.

  • Determination of Arrhythmogenic and Lethal Doses: The dose that causes arrhythmias in 50% of the animals (AD50) and the dose that is lethal to 50% of the animals (LD50) are determined.

  • Histopathological Analysis: At the end of the study, heart tissue is collected for histological examination to assess for any myocardial damage.

  • Biomarker Analysis: Blood samples may be collected to measure cardiac biomarkers such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) as indicators of cardiac injury.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and experimental processes involved in the evaluation of this compound-based compounds, the following diagrams are provided.

Signaling_Pathway cluster_cell Myocardial Cell This compound This compound Compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in Intracellular Na+ NaK_ATPase->Na_in Reduced Na+ efflux NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduced activity Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Reduced Ca2+ efflux SR Sarcoplasmic Reticulum Ca_in->SR Increased Ca2+ uptake & release Toxicity Arrhythmias & Cardiotoxicity Ca_in->Toxicity Contraction Increased Myocardial Contraction SR->Contraction

Caption: Signaling pathway of this compound-based compounds in myocardial cells.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis invitro_start Compound Synthesis & Characterization enzyme_assay Na+/K+-ATPase Inhibition Assay invitro_start->enzyme_assay cytotoxicity_assay Cell Viability Assay (e.g., MTT) invitro_start->cytotoxicity_assay ic50 Determine IC50 enzyme_assay->ic50 cytotoxicity_assay->ic50 animal_model Select Animal Model (e.g., Guinea Pig, Rat) ic50->animal_model Lead Compound Selection ti_calculation Therapeutic Index Calculation ic50->ti_calculation dose_ranging Dose-Ranging Studies animal_model->dose_ranging cardiotoxicity Cardiotoxicity Assessment (ECG, Biomarkers) dose_ranging->cardiotoxicity ld50 Determine LD50/AD50 cardiotoxicity->ld50 histopathology Histopathology ld50->histopathology ld50->ti_calculation

Caption: Experimental workflow for evaluating the therapeutic index.

Conclusion

The development of safer this compound-based compounds hinges on a thorough understanding of their structure-activity relationships and a precise evaluation of their therapeutic index. While natural cardiac glycosides remain valuable therapeutic agents, their narrow therapeutic window necessitates caution. Semi-synthetic derivatives like 16-alpha-gitoxin and ASI-222 show promise for an improved safety profile, warranting further investigation. The experimental protocols and comparative data presented in this guide aim to provide a foundational resource for researchers dedicated to advancing the field of cardiotonic drug discovery.

References

Safety Operating Guide

Proper Disposal of Digitalose: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Key Properties

While specific hazard data for Digitalose is not available, it is a glycoside, a class of compounds that can have varying levels of toxicity.[1][2] Therefore, it is crucial to handle it with care. Based on general laboratory chemical safety principles, the following should be considered:

PropertyValue/RecommendationSource(s)
Physical State Typically a solid powder.[3]
Molecular Formula C₇H₁₄O₅[3]
Hazard Classification Not explicitly classified. Treat as a potentially hazardous chemical in the absence of a specific SDS.[4][5][6][7][8]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases should be avoided.[8][9]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a laboratory coat are required.[10][5][7][8][10]

Experimental Protocol for Disposal

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity to be discarded. Always consult and adhere to your institution's specific waste management policies and local, state, and federal regulations.[4][11][12]

Disposal of Solid this compound Waste:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE as outlined in the table above.[10]

  • Waste Collection:

    • Collect solid this compound waste, including unused product and contaminated materials like weighing paper and gloves, in a designated and compatible waste container.[12][13]

    • The container should be clean, dry, and made of a material compatible with the chemical.[13]

  • Labeling:

    • Clearly label the container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the date accumulation started.[4] Do not use abbreviations or chemical formulas.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][12]

    • Ensure the container is kept closed except when adding waste.[11][12]

    • Segregate the waste from incompatible materials.[9]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department for pickup and disposal.[12] Do not dispose of solid chemical waste in the regular trash.[11]

Disposal of Aqueous Solutions of this compound:

Drain disposal of any chemical is generally discouraged unless explicitly permitted by your institution's EHS office.[11] For aqueous solutions of this compound, the recommended procedure is as follows:

  • Waste Collection:

    • Collect the aqueous solution in a designated, leak-proof, and compatible waste container.

    • If the solution is dilute, it may be possible to absorb it with a non-reactive material like vermiculite (B1170534) or sand and dispose of it as solid chemical waste.[10]

  • Labeling:

    • Label the container clearly with "Hazardous Waste," the contents ("Aqueous this compound solution"), and the approximate concentration.

  • Storage:

    • Store the container in the SAA, ensuring it is sealed and segregated from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department.[11][12] Never evaporate chemical waste as a method of disposal.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start Start: Assess this compound Waste assess_state Determine Physical State (Solid or Aqueous Solution) start->assess_state solid_waste Solid Waste (Unused chemical, contaminated items) assess_state->solid_waste Solid aqueous_waste Aqueous Solution assess_state->aqueous_waste Aqueous collect_solid Collect in a labeled, compatible solid waste container solid_waste->collect_solid collect_aqueous Collect in a labeled, compatible liquid waste container aqueous_waste->collect_aqueous label_solid Label: 'Hazardous Waste - Solid this compound' collect_solid->label_solid label_aqueous Label: 'Hazardous Waste - Aqueous this compound' collect_aqueous->label_aqueous store_solid Store in Satellite Accumulation Area (Segregated and Closed) label_solid->store_solid store_aqueous Store in Satellite Accumulation Area (Segregated and Closed) label_aqueous->store_aqueous ehs_pickup Contact EHS for Waste Pickup store_solid->ehs_pickup store_aqueous->ehs_pickup end End of Process ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Digitalose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Digitalose. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Profile of this compound

Primary Hazards:

  • Cardiotoxicity: The most significant hazard is the potential for adverse effects on the heart.[2] Ingestion, inhalation, or skin absorption may lead to irregular heartbeats, which can be life-threatening.[3][4]

  • Narrow Therapeutic Window: Cardiac glycosides have a narrow therapeutic index, meaning the toxic dose is not significantly higher than the dose that might be used for research purposes, demanding careful handling to avoid accidental overexposure.[4]

  • Acute Toxicity: Ingestion of even small amounts of cardiac glycosides can be fatal. For a related compound, digoxin, ingestion of >10 mg by an adult may be fatal.[5]

Routes of Exposure:

  • Ingestion

  • Inhalation of aerosolized powder

  • Skin contact

  • Eye contact

Symptoms of Exposure (Digitalis Toxicity):

Symptoms of exposure to cardiac glycosides, collectively known as "digitalis toxicity," can include:[6]

  • Gastrointestinal: Nausea, vomiting, loss of appetite, diarrhea.

  • Cardiovascular: Irregular pulse, palpitations, abnormally fast or slow heartbeat.

  • Neurological: Confusion, drowsiness, headache, vision changes (such as blurred vision or seeing halos).

Personal Protective Equipment (PPE) for Handling this compound

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Minimum PPE Requirements Enhanced Precautions (for higher risk activities)
Weighing and preparing solutions - Disposable nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Fully buttoned lab coat- Closed-toe shoes- Chemical splash goggles- Face shield- Respiratory protection (e.g., N95 respirator for powders)- Disposable sleeves or gown
Handling solutions of this compound - Disposable nitrile gloves- Safety glasses with side shields- Fully buttoned lab coat- Closed-toe shoes- Chemical splash goggles- Face shield (if splash hazard exists)
Cleaning up small spills - Double nitrile gloves- Safety glasses with side shields- Lab coat- Closed-toe shoes- Chemical splash goggles- Face shield- Respiratory protection (if powder is present)- Disposable gown or coveralls
Disposing of waste - Disposable nitrile gloves- Safety glasses with side shields- Lab coat- Closed-toe shoes- Chemical splash goggles

Experimental Protocols

Standard Solution Preparation of this compound (Example)
  • Preparation: Work within a certified chemical fume hood.

  • PPE: Don appropriate PPE as outlined in the table above for "Weighing and preparing solutions."

  • Weighing: Carefully weigh the desired amount of this compound powder onto weighing paper using an analytical balance.

  • Transfer: Gently transfer the powder to a suitable volumetric flask.

  • Dissolving: Add a small amount of the desired solvent (e.g., water, as this compound is soluble in water) to the flask and swirl gently to dissolve the powder.[7]

  • Dilution: Once dissolved, dilute to the final volume with the solvent.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Visualizations

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment (Quantity, Concentration, Procedure) start->risk_assessment low_risk Low Risk (e.g., handling dilute solutions) risk_assessment->low_risk Low high_risk High Risk (e.g., weighing powder, potential for aerosolization) risk_assessment->high_risk High min_ppe Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe Shoes low_risk->min_ppe enhanced_ppe Enhanced PPE: - Double Gloves - Chemical Goggles - Face Shield - N95 Respirator (for powder) - Disposable Gown high_risk->enhanced_ppe end Proceed with work min_ppe->end enhanced_ppe->end

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.

Operational Plans

Spill Response Procedures

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate immediate area Alert others spill->evacuate assess Assess the spill (Size, solid/liquid) evacuate->assess small_spill Small Spill (Can be handled by lab personnel) assess->small_spill Small large_spill Large Spill (Requires emergency response) assess->large_spill Large don_ppe Don appropriate PPE (Double gloves, goggles, lab coat, respirator if powder) small_spill->don_ppe secure_area Secure the area Prevent entry large_spill->secure_area contain Contain the spill (Use absorbent pads for liquids) don_ppe->contain decontaminate Decontaminate the area (e.g., with activated charcoal slurry) contain->decontaminate collect Collect all contaminated materials into a hazardous waste container decontaminate->collect dispose Dispose of as hazardous waste collect->dispose contact_ehs Contact Environmental Health & Safety (EHS) secure_area->contact_ehs

Caption: Step-by-step workflow for responding to a this compound spill in the laboratory.

Decontamination:

  • For spills of cardiac glycosides, decontamination can be carried out using activated charcoal.[8][9] A slurry of activated charcoal can be applied to the spill area to absorb the compound.

  • After absorption, the area should be thoroughly cleaned with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and poses a risk to public health.

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated PPE (gloves, lab coats, etc.), weighing papers, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.

    • The container must be kept closed except when adding waste.[10]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.[11]

    • Organic solvents should not be disposed of down the drain.[12]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]

    • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[10]

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][14]

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[15]

  • Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name.[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Digitalose
Reactant of Route 2
Digitalose

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。